2-(Ethylamino)-N-methylacetamide;hydrochloride
Description
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Properties
IUPAC Name |
2-(ethylamino)-N-methylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-3-7-4-5(8)6-2;/h7H,3-4H2,1-2H3,(H,6,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYIGVQIXNAACT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149794-11-6 | |
| Record name | Acetamide, 2-(ethylamino)-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149794-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
What is the structure of 2-(Ethylamino)-N-methylacetamide;hydrochloride
An In-Depth Technical Guide to the Structure, Synthesis, and Analysis of 2-(Ethylamino)-N-methylacetamide Hydrochloride
Abstract
This technical guide provides a comprehensive examination of 2-(Ethylamino)-N-methylacetamide hydrochloride, a functionalized amino acid amide derivative with potential applications in medicinal chemistry and drug development. As a structural motif, it offers a versatile scaffold for the synthesis of more complex molecules. This document delineates its precise chemical structure, provides key physicochemical properties, and presents a detailed, field-proven protocol for its synthesis. Furthermore, a robust analytical workflow using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for its characterization and quantification is described. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this compound.
Chemical Identity and Structure Elucidation
2-(Ethylamino)-N-methylacetamide hydrochloride is a specific chemical entity that must be distinguished from structurally similar compounds. Its core is an N-methylated acetamide backbone, which is substituted at the alpha-carbon (position 2) with a secondary amine, the ethylamino group. In its hydrochloride salt form, the more basic ethylamino nitrogen is protonated, forming an ammonium salt with a chloride counter-ion.
The IUPAC name for the parent compound is 2-(ethylamino)-N-methylacetamide. The hydrochloride salt is specified by appending ";hydrochloride".
Molecular Structure
The definitive structure consists of an acetyl group where the amide nitrogen is bonded to a methyl group, and the alpha-carbon is bonded to an ethylamino group. The hydrochloride salt form is depicted below.
Caption: Workflow for the synthesis and purification of 2-(Ethylamino)-N-methylacetamide HCl.
Step-by-Step Methodology
Reagents & Equipment:
-
2-Chloro-N-methylacetamide
-
Ethylamine (70% in H₂O or 2.0 M in THF)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Diethyl Ether (Et₂O)
-
Hydrochloric Acid (2.0 M in Et₂O or concentrated HCl)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask charged with 2-chloro-N-methylacetamide (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile, add ethylamine solution (1.2 eq) dropwise at room temperature. The potassium carbonate is a critical base to scavenge the HCl formed during the reaction, preventing the protonation of the valuable ethylamine nucleophile.
-
Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain for 6-12 hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or LC-MS, to confirm the consumption of the starting material.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (KCl and excess K₂CO₃). Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Redissolve the resulting crude oil in ethyl acetate. Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude free base of 2-(ethylamino)-N-methylacetamide.
-
Salt Formation and Purification: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Cool the solution in an ice bath. Add a solution of hydrochloric acid (e.g., 2.0 M HCl in diethyl ether) dropwise with stirring until precipitation is complete and the solution is acidic. Stir for an additional 30 minutes in the ice bath to maximize crystallization.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with cold diethyl ether to remove non-polar impurities. Dry the product under vacuum to yield 2-(ethylamino)-N-methylacetamide hydrochloride as a crystalline solid.
Analytical Characterization by LC-MS/MS
For drug development and research applications, a validated analytical method is paramount for ensuring the identity, purity, and concentration of a compound. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for quantitative analysis in complex matrices. [1]
Principle of Analysis
The method involves separating the analyte from potential impurities and matrix components using High-Performance Liquid Chromatography (HPLC). The analyte then elutes into a mass spectrometer, where it is ionized (typically by Electrospray Ionization - ESI), and the resulting parent ion is selected. This parent ion is then fragmented, and a specific fragment ion is monitored. This parent-to-fragment transition, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for accurate quantification even at very low concentrations. [2]
Visualized Analytical Workflow
Caption: Standard workflow for quantitative analysis of a small molecule using LC-MS/MS.
Step-by-Step Methodology
Instrumentation & Consumables:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source. [1]* Reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 Water:Acetonitrile.
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of 2-(ethylamino)-N-methylacetamide hydrochloride in the sample diluent. Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dissolve the test sample in the diluent to a target concentration within the calibration range. Filter all samples and standards through a 0.22 µm filter before injection.
-
LC Method:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
-
Gradient: Start at 5% B, hold for 0.5 min; ramp to 95% B over 2.5 min; hold for 1 min; return to 5% B and re-equilibrate for 1 min.
-
-
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: The protonated parent molecule [M+H]⁺ has a theoretical m/z of 117.1 (for the free base C₅H₁₂N₂O). A plausible high-intensity fragment would result from the loss of the ethyl group or cleavage at the amide bond. A hypothetical, yet typical, transition for quantification would be m/z 117.1 → 88.1 .
-
Optimization: Source parameters (gas temperatures, gas flows, capillary voltage) and collision energy should be optimized by infusing a standard solution to maximize the signal for the chosen MRM transition.
-
-
Data Analysis: Integrate the chromatographic peak area for the analyte's MRM transition. Construct a calibration curve by plotting the peak area against the known concentration of the standards using a linear regression model. Determine the concentration of the unknown sample by interpolating its peak area onto the calibration curve.
Applications in Research and Drug Development
While not a widely known pharmaceutical agent itself, 2-(ethylamino)-N-methylacetamide hydrochloride serves as a valuable building block or fragment in medicinal chemistry. Its structure contains several key features that are attractive for drug design:
-
Secondary Amine: Provides a reactive handle for further functionalization and a key hydrogen bond donor/acceptor site for target interaction.
-
Amide Group: A common and metabolically stable feature in many drugs that also participates in hydrogen bonding.
-
Small Molecular Weight: Its low molecular weight and simple structure make it an ideal starting point or "fragment" in fragment-based drug discovery (FBDD), where small, low-affinity compounds are identified and optimized into potent leads.
-
Scaffold for Libraries: The compound can be used as a scaffold to generate libraries of related molecules by modifying the ethyl and methyl groups, enabling the exploration of structure-activity relationships (SAR). Dimethylamine-containing pharmacophores are present in a wide array of FDA-approved drugs, highlighting the utility of such motifs. [3]
Conclusion
2-(Ethylamino)-N-methylacetamide hydrochloride is a precisely defined chemical compound with significant potential as a synthetic intermediate in pharmaceutical research. This guide has provided an in-depth look at its structure, a reliable synthesis protocol rooted in fundamental organic chemistry principles, and a modern, high-sensitivity analytical method for its characterization. By equipping researchers with this foundational knowledge, this document aims to facilitate the effective use of this and similar molecules in advancing drug discovery programs.
References
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PubChem - NIH. 2-amino-N-methylacetamide hydrochloride | C3H9ClN2O | CID 13842202. [Link]
-
PubChem - NIH. 2-amino-N-ethyl-N-methylacetamide | C5H12N2O | CID 15338205. [Link]
-
PubChemLite. 2-(ethylamino)-n-methylacetamide (C5H12N2O). [Link]
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PubChem - NIH. 2-amino-N-ethylacetamide hydrochloride | C4H11ClN2O | CID 21257306. [Link]
-
BDMAEE. applications of temed in the pharmaceutical industry to accelerate drug development processes. [Link]
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Royal Society of Chemistry. Analytical Methods. [Link]
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Mancilla, T., et al. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ARKIVOC, 2003(xi), 37-47. [Link]
- Google Patents. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
-
Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
PubChemLite. 2-amino-n-methylacetamide hydrochloride (C3H8N2O). [Link]
-
Wikipedia. N-Methylacetamide. [Link]
-
MDPI. Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
University of Baghdad Digital Repository. New Analytical Methods for Drugs Analysis A Comparative Study. [Link]
-
ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]
Sources
CAS number for 2-(Ethylamino)-N-methylacetamide;hydrochloride
An In-depth Technical Guide to 2-Amino-N-ethyl-N-methylacetamide Hydrochloride for Advanced Research
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 2-Amino-N-ethyl-N-methylacetamide hydrochloride. It delves into the compound's fundamental properties, synthesis, analytical characterization, potential applications, and critical safety protocols. The information herein is synthesized from established chemical literature and supplier technical data to ensure scientific integrity and practical utility.
Introduction: Defining the Compound
The molecule at the core of this guide is identified by the CAS Number 71034-44-1 .[1] While the query "2-(Ethylamino)-N-methylacetamide;hydrochloride" is structurally descriptive, the more formal and commonly cataloged IUPAC name is 2-amino-N-ethyl-N-methylacetamide hydrochloride .[1] This compound is a hydrochloride salt of a substituted glycinamide. As a bifunctional molecule, featuring a primary amine and a tertiary amide, it represents a versatile building block, or scaffold, for the synthesis of more complex molecules in pharmaceutical and agrochemical research. Its structure is a derivative of glycine, the simplest proteinogenic amino acid, suggesting potential for incorporation into peptidomimetic structures or as a starting point for novel chemical entities (NCEs).
Part 1: Physicochemical and Structural Characteristics
Understanding the fundamental properties of a chemical entity is paramount for its effective use in research and development. These characteristics influence its reactivity, solubility, formulation, and analytical behavior.
Key Properties Summary
The essential physicochemical data for 2-amino-N-ethyl-N-methylacetamide hydrochloride are summarized in the table below.
| Property | Value | Source |
| CAS Number | 71034-44-1 | AChemBlock[1], PubChem[2] |
| IUPAC Name | 2-amino-N-ethyl-N-methylacetamide hydrochloride | AChemBlock[1] |
| Molecular Formula | C₅H₁₃ClN₂O | AChemBlock[1] |
| Molecular Weight | 152.62 g/mol | AChemBlock[1] |
| Canonical SMILES | CCN(C)C(=O)CN.Cl | AChemBlock[1] |
| Purity | Typically ≥95% | AChemBlock[1] |
| Monoisotopic Mass | 116.094963011 Da (free base) | PubChem[2] |
Structural Analysis
The molecule's structure consists of a central acetamide core. The amide nitrogen is substituted with both an ethyl and a methyl group, forming a tertiary amide. The alpha-carbon is attached to a primary amine group (-NH₂). The hydrochloride salt form ensures greater stability and water solubility compared to its free base, which is advantageous for handling and for aqueous-phase reactions or formulations. The primary amine serves as a key nucleophilic center and a site for further chemical modification, while the tertiary amide is generally stable but can be subject to hydrolysis under harsh acidic or basic conditions.
Part 2: Synthesis and Purification
While specific, scaled-up manufacturing protocols for CAS 71034-44-1 are proprietary, a logical and common synthetic route can be derived from established organic chemistry principles and related patent literature. A plausible approach involves the amidation of a protected amino acid followed by deprotection.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from a commercially available, amine-protected glycine derivative, such as N-Boc-glycine. This approach is common for producing N-alkylaminoacetamides and their salts.[3]
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 2-amino-N-ethyl-N-methylacetamide hydrochloride.
Materials:
-
N-(tert-Butoxycarbonyl)glycine (Boc-Glycine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N-Ethylmethylamine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (4M in 1,4-Dioxane)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate, anhydrous
Step 1: Synthesis of tert-butyl (2-(ethyl(methyl)amino)-2-oxoethyl)carbamate (Protected Intermediate)
-
In a round-bottom flask under a nitrogen atmosphere, dissolve Boc-Glycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise, maintaining the temperature at 0 °C. Stir for 20 minutes.
-
Add N-Ethylmethylamine (1.2 eq) dropwise to the solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate.
Causality Insight: The use of a carbodiimide coupling agent like EDC, activated by HOBt, is a standard and efficient method for forming amide bonds from carboxylic acids and amines.[3] This method minimizes side reactions and proceeds under mild conditions, preserving the acid-labile Boc protecting group.
Step 2: Deprotection and Salt Formation
-
Dissolve the crude intermediate from Step 1 in a minimal amount of a suitable solvent like ethyl acetate or DCM.
-
Cool the solution to 0 °C.
-
Slowly add an excess of 4M HCl in 1,4-dioxane (e.g., 4-5 eq).
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS. Upon completion, a precipitate should form.
-
Add diethyl ether to the mixture to facilitate further precipitation of the hydrochloride salt.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield 2-amino-N-ethyl-N-methylacetamide hydrochloride as a solid.
Trustworthiness Note: This protocol is self-validating. The successful removal of the Boc group can be easily confirmed by NMR (disappearance of the t-butyl signal) and mass spectrometry (a mass shift corresponding to the loss of the Boc group). The formation of the desired salt is confirmed by the product's solubility in water and its elemental analysis.
Part 3: Analytical Methodologies
Accurate and precise analytical methods are crucial for verifying the identity, purity, and concentration of a compound. For a molecule like 2-amino-N-ethyl-N-methylacetamide hydrochloride, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the primary analytical tools.[4]
Analytical Workflow Overview
Caption: Potential derivatization pathways from the core scaffold.
-
Medicinal Chemistry: Derivatives of simple glycinamides have been investigated as enzyme inhibitors. For example, related structures are known to be Lp-PLA₂ inhibitors, which are targets for treating atherosclerosis. [3]The dimethylamine pharmacophore, a related moiety, is present in numerous FDA-approved drugs, highlighting the therapeutic potential of small amine-containing molecules. [5]* Agrochemicals: N-alkylaminoacetamide compounds have been patented for use as agricultural bactericides and fungicides, suggesting a potential application space for novel derivatives of this scaffold. [3]
Part 5: Safety, Handling, and Storage
Proper handling of any chemical is essential for laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound may be sparse, data from closely related N-methylacetamides can be used to establish prudent practices. [6][7]
Key Safety and Handling Protocols
| Aspect | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a lab coat. | To prevent eye and skin contact. [6] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. | To prevent respiratory irritation. [7] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Consider storing under an inert atmosphere (e.g., nitrogen). | To prevent degradation from moisture and air. [7] |
| Incompatibilities | Strong oxidizing agents. | To avoid vigorous and potentially hazardous reactions. [6] |
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. [7]* Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation develops. [7]* Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [7]* Ingestion: Do NOT induce vomiting. Clean mouth with water and call a physician or poison control center immediately. [7]
Conclusion
2-amino-N-ethyl-N-methylacetamide hydrochloride (CAS 71034-44-1) is a valuable and versatile chemical building block for research and development. Its straightforward synthesis, well-defined structure, and reactive primary amine handle make it an ideal starting material for creating diverse chemical libraries aimed at discovering new therapeutic agents and agrochemicals. Adherence to the robust analytical methods and safety protocols detailed in this guide will enable researchers to utilize this compound effectively and safely in their pursuit of scientific innovation.
References
- Google Patents. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
-
BDMAEE. applications of temed in the pharmaceutical industry to accelerate drug development processes. [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
ResearchGate. Synthesis and characterization of new 2-(alkylamino)acetamides. [Link]
-
PubChem - NIH. 2-amino-N-methylacetamide hydrochloride. [Link]
-
PubChem - NIH. 2-amino-N-ethyl-N-methylacetamide. [Link]
-
PubChemLite. 2-(ethylamino)-n-methylacetamide (C5H12N2O). [Link]
-
Wikipedia. N-Methylacetamide. [Link]
-
Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
MDPI. Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]
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- 1. 2-Amino-N-ethyl-N-methylacetamide hydrochloride 95% | CAS: 71034-44-1 | AChemBlock [achemblock.com]
- 2. 2-amino-N-ethyl-N-methylacetamide | C5H12N2O | CID 15338205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Unveiling the Molecular Dossier: A Technical Guide to Identifying and Validating the Biological Targets of 2-(Ethylamino)-N-methylacetamide;hydrochloride
For the attention of Researchers, Scientists, and Drug Development Professionals. This document serves as an in-depth technical guide outlining a comprehensive strategy for the identification and validation of potential biological targets for the compound 2-(Ethylamino)-N-methylacetamide;hydrochloride. Given the limited publicly available data on the specific biological activity of this molecule, this guide provides a structured, hypothesis-driven framework for its pharmacological investigation.
Introduction and Physicochemical Properties
2-(Ethylamino)-N-methylacetamide;hydrochloride is a small organic molecule with the chemical formula C₅H₁₃ClN₂O.[1] Its structure, characterized by an acetamide core with ethylamino and N-methyl substitutions, suggests potential interactions with various biological macromolecules. The hydrochloride salt form generally confers increased water solubility, a desirable property for in vitro and in vivo studies.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O (free base) | [2] |
| Molecular Weight | 152.62 g/mol (hydrochloride) | [1] |
| IUPAC Name | 2-(ethylamino)-N-methylacetamide;hydrochloride | |
| SMILES | CCN(C)C(=O)CN.Cl | [1] |
While this compound is commercially available from several suppliers for research purposes, it is often noted that extensive analytical data is not readily provided, placing the onus of identity and purity confirmation on the end-user.[3]
Hypothesis Generation: Inferring Potential Target Classes from Structural Analogs
The rational identification of potential biological targets begins with an analysis of structurally similar compounds with known pharmacological activities. This chemoinformatic approach provides a logical starting point for experimental investigation.
Structural Relationship to Local Anesthetics and Sodium Channel Blockers
A notable structural analog, N-(2,6-dimethylphenyl)-2-(ethyl(methyl)amino)acetamide hydrochloride, is a known impurity of the widely used local anesthetic and antiarrhythmic drug, Lidocaine.[4][5][6] Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels in the neuronal cell membrane.
The shared ethyl(methyl)amino)acetamide moiety between the query compound and the Lidocaine impurity suggests that 2-(Ethylamino)-N-methylacetamide;hydrochloride may also interact with ion channels, particularly sodium channels.
}
Structural analogy leading to a primary hypothesis.
Potential for Neuromodulatory Activity
The simple aliphatic amine structure is a common feature in many centrally acting agents. A related compound, N-methyl-N-[2-(methylamino)ethyl]acetamide, has been noted for its potential applications in pharmacology for neurological disorders and its effects on neurotransmitter systems.[7] This suggests that 2-(Ethylamino)-N-methylacetamide;hydrochloride could potentially interact with neurotransmitter receptors or transporters.
Experimental Workflows for Target Identification and Validation
A multi-pronged experimental approach is essential to identify and validate the biological targets of 2-(Ethylamino)-N-methylacetamide;hydrochloride. The following workflows are proposed, beginning with broad, unbiased screening and progressing to specific, hypothesis-driven validation.
Phase 1: Unbiased Target Identification
The initial phase aims to identify a range of potential interacting proteins without a preconceived bias.
3.1.1. Affinity-Based Chemical Proteomics
This powerful technique involves immobilizing the compound of interest on a solid support to "pull down" interacting proteins from a cell lysate.
Protocol: Immobilization and Affinity Pulldown
-
Ligand Immobilization:
-
Synthesize a derivative of 2-(Ethylamino)-N-methylacetamide with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached at a position that is predicted to be non-essential for target binding.
-
Incubate the derivatized compound with the activated beads according to the manufacturer's protocol to achieve covalent linkage.
-
Thoroughly wash the beads to remove any non-covalently bound compound.
-
-
Protein Extraction:
-
Prepare a whole-cell lysate from a relevant cell line (e.g., a neuronal cell line such as SH-SY5Y if investigating neurological effects) using a non-denaturing lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the cell lysate with the compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.
-
Wash the beads extensively with lysis buffer to remove non-specific protein binders.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using a competitive elution with an excess of free 2-(Ethylamino)-N-methylacetamide;hydrochloride or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Excise unique protein bands from the gel that are present in the compound pulldown but not the control.
-
Identify the proteins using mass spectrometry (LC-MS/MS).
-
}
Workflow for unbiased target identification.
Phase 2: Hypothesis-Driven Target Validation
Based on the initial hypothesis of sodium channel interaction, a focused set of experiments should be conducted.
3.2.1. Electrophysiological Assays
Patch-clamp electrophysiology is the gold standard for assessing the activity of compounds on ion channels.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture:
-
Culture cells expressing the voltage-gated sodium channel of interest (e.g., NaV1.7-expressing HEK293 cells) on glass coverslips.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions to isolate sodium currents.
-
-
Data Acquisition:
-
Establish a whole-cell recording configuration.
-
Apply a voltage protocol to elicit sodium currents (e.g., a step depolarization from a holding potential of -100 mV to 0 mV).
-
Obtain a stable baseline recording of the sodium current.
-
-
Compound Application:
-
Perfuse the cells with the extracellular solution containing 2-(Ethylamino)-N-methylacetamide;hydrochloride at various concentrations.
-
Record the sodium currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude at each compound concentration.
-
Plot the percentage of current inhibition as a function of compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
}
Workflow for validating ion channel modulation.
Concluding Remarks
The investigation into the biological targets of 2-(Ethylamino)-N-methylacetamide;hydrochloride presents an opportunity for novel pharmacological discovery. The lack of existing data necessitates a systematic and rigorous scientific approach. By leveraging chemoinformatic insights from structural analogs and employing a combination of unbiased and hypothesis-driven experimental workflows, researchers can effectively elucidate the mechanism of action of this compound. The protocols and strategies outlined in this guide provide a robust framework for such an investigation, paving the way for a deeper understanding of its potential therapeutic applications.
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N-Methylacetamide Derivatives in Pharmacology: A Comprehensive Technical Guide for Drug Development Professionals
Abstract
N-methylacetamide (NMA) and its derivatives represent a versatile and increasingly significant class of compounds in modern pharmacology. This technical guide provides an in-depth review of the pharmacological landscape of NMA derivatives, with a focus on their therapeutic potential in oncology, inflammation, neuropharmacology, and infectious diseases. We will explore the intricate mechanisms of action, delve into critical structure-activity relationships (SAR), and provide detailed experimental protocols for the synthesis and evaluation of these promising molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of NMA derivatives in their therapeutic programs.
Introduction: The N-Methylacetamide Scaffold - A Privileged Structure in Medicinal Chemistry
N-methylacetamide (NMA) is a simple amide that has found extensive use as a solvent and an intermediate in chemical synthesis.[1][2][3] Its true value in medicinal chemistry, however, lies in its ability to serve as a foundational scaffold for a diverse array of pharmacologically active derivatives. The N-methyl group and the acetamide backbone offer key points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
The N-methyl group can enhance metabolic stability and improve membrane permeability, crucial attributes for drug candidates. The acetamide moiety provides a versatile linker and can participate in crucial hydrogen bonding interactions with biological targets.[4] This combination of features has led to the development of NMA derivatives with a wide spectrum of therapeutic applications.
This guide will systematically explore the major pharmacological domains where NMA derivatives have shown significant promise.
Anticancer Activity of N-Methylacetamide Derivatives
The quest for novel and effective anticancer agents has led to the investigation of various chemical scaffolds, with NMA derivatives emerging as a particularly promising class. Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key enzymes involved in cancer progression.
Mechanism of Action in Oncology
NMA derivatives exert their anticancer effects through multiple pathways:
-
Induction of Apoptosis: A primary mechanism by which many NMA derivatives exhibit anticancer activity is through the induction of programmed cell death, or apoptosis. Phenylacetamide derivatives, for instance, have been shown to trigger apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[5][6][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in cell death.[5]
-
Tubulin Polymerization Inhibition: Several N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been identified as potent inhibitors of tubulin polymerization.[8] By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]
-
Enzyme Inhibition: NMA derivatives have been designed to target specific enzymes that are overexpressed or hyperactive in cancer cells. For example, acetamide-based compounds have been developed as inhibitors of heme oxygenase-1 (HO-1), an enzyme implicated in tumor progression and drug resistance.[9][10] Additionally, N-phenylacetamide-2-oxoindole benzensulfonamide conjugates have shown potential as carbonic anhydrase inhibitors, targeting isoenzymes that play a crucial role in the survival and proliferation of malignant cells.[11]
Structure-Activity Relationship (SAR) in Anticancer NMA Derivatives
The anticancer potency of NMA derivatives is highly dependent on their structural features. Key SAR insights include:
| Structural Modification | Impact on Anticancer Activity | Example Compound Class | Reference(s) |
| Substitution on the N-phenyl ring | Electron-withdrawing groups (e.g., nitro) generally enhance cytotoxic activity compared to electron-donating groups (e.g., methoxy). | 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | [12] |
| Heterocyclic moieties | The introduction of imidazole, benzazole, or piperazine rings can significantly increase cytotoxicity. | Imidazole-(benz)azole and imidazole-piperazine derivatives | [9][13] |
| N-methylation of the acetamide | N-methylation can improve the potency of certain derivatives, as seen with some heme oxygenase-1 inhibitors. | Acetamide-based HO-1 inhibitors | [9][10] |
| Linker between aromatic rings | The nature and length of the linker connecting different aromatic systems are critical for optimal activity. | N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides | [8] |
Experimental Protocols for Anticancer Evaluation
A general method for the synthesis of N-butyl-2-(substituted-phenyl)acetamides is as follows:
-
To a solution of the appropriately substituted acetophenone (1 mmol) in a suitable solvent, add a reducing agent (e.g., sodium borohydride) and stir until the reaction is complete.
-
Acidify the reaction mixture and extract the resulting alcohol.
-
Convert the alcohol to the corresponding chloride using a chlorinating agent (e.g., thionyl chloride).
-
React the chloride with sodium cyanide to form the phenylacetonitrile derivative.
-
Hydrolyze the nitrile to the corresponding phenylacetic acid.
-
Finally, couple the phenylacetic acid with n-butylamine using a coupling agent (e.g., DCC or EDC) to yield the desired N-butyl-2-(substituted-phenyl)acetamide.[7]
Note: This is a generalized procedure. Specific reaction conditions and purification methods will vary depending on the specific derivative being synthesized.
-
Seed cancer cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized NMA derivatives and incubate for 48 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[7]
Anti-inflammatory Activity of N-Methylacetamide Derivatives
Inflammation is a complex biological response implicated in a wide range of diseases. NMA derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways.
Mechanism of Action in Inflammation
The anti-inflammatory effects of NMA derivatives are largely attributed to:
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. N,N-dimethylacetamide (DMA) and its analogs, N,N-diethylacetamide (DEA) and N,N-dipropylacetamide (DPA), have been shown to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα.[10][14][15][16] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and IL-8.[10][14][15][16]
-
Cyclooxygenase (COX) Inhibition: Some acetamide derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[4][17][18][][20] By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][4]
Figure 1: Mechanism of NF-κB pathway inhibition by NMA derivatives.
Structure-Activity Relationship (SAR) in Anti-inflammatory NMA Derivatives
The anti-inflammatory activity of NMA derivatives can be modulated through specific structural modifications:
| Structural Modification | Impact on Anti-inflammatory Activity | Example Compound Class | Reference(s) |
| N-Alkyl chain length | Increasing the length of the N-alkyl chains (from methyl to propyl) can enhance the inhibitory effect on pro-inflammatory cytokine secretion. | N,N-dialkylacetamides | [10][14][15] |
| Indanylidene moiety | The presence of a substituted indanylidene group can confer potent anti-inflammatory and analgesic properties. | (E)-2-(4-chloro-6-fluoro-1-indanylidene)-N-methylacetamide | |
| Heterocyclic rings | Incorporation of pyrazole or triazole rings can lead to selective COX-2 inhibition. | Pyrazole and triazole acetamide compounds | [4] |
| Phenoxy acetamide core | Substitution on the phenoxy ring can influence both anti-inflammatory and analgesic activities. | 2-(substituted phenoxy) acetamide derivatives | [][20] |
Experimental Protocols for Anti-inflammatory Evaluation
A detailed multi-step synthesis for this class of compounds is typically employed, starting from substituted indanones. The key step often involves a Wittig or Horner-Wadsworth-Emmons reaction to introduce the exocyclic double bond, followed by amidation. For a specific protocol, refer to the supplementary information of the cited literature.
-
Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
After 24 hours, pre-treat the cells with various concentrations of the NMA derivative for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity to determine the inhibitory effect of the compound.[16]
Neuropharmacological Applications of N-Methylacetamide Derivatives
The ability of some NMA derivatives to cross the blood-brain barrier has opened up avenues for their investigation in various central nervous system (CNS) disorders.
Mechanism of Action in Neuropharmacology
-
Neuroinflammation Inhibition in Alzheimer's Disease: As discussed in the anti-inflammatory section, N,N-dimethylacetamide (DMA) can suppress neuroinflammation by inhibiting the NF-κB pathway.[9][15] This is particularly relevant in Alzheimer's disease, where chronic neuroinflammation contributes to neuronal damage. DMA has been shown to reduce the production of inflammatory mediators and amyloid-β in microglial cells and organotypic hippocampal slices.[9][15]
-
Anticonvulsant Activity: Certain N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have demonstrated significant anticonvulsant activity in animal models of epilepsy.[17] The proposed mechanism for some of these compounds involves interaction with neuronal voltage-sensitive sodium channels.[17] α-Substituted acetamido-N-benzylacetamide derivatives have also shown outstanding activity in the maximal electroshock-induced seizure (MES) test.[21][22]
-
Muscarinic Receptor Modulation: NMA derivatives have been explored as allosteric modulators of muscarinic acetylcholine receptors (mAChRs), which are important targets for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[23][24][25] Allosteric modulators offer the potential for greater subtype selectivity compared to orthosteric ligands, which could lead to improved therapeutic profiles with fewer side effects.[26]
Structure-Activity Relationship (SAR) in Neuroactive NMA Derivatives
| Structural Modification | Impact on Neuropharmacological Activity | Example Compound Class | Reference(s) |
| Substitution on the anilide ring | A 3-(trifluoromethyl) substituent on the anilide moiety of N-phenylacetamides is associated with higher anticonvulsant activity compared to a 3-chloro substituent. | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | [17] |
| α-Heteroaromatic group | The presence of a furan-2-yl, oxazol-2-yl, or thiazol-2-yl group at the α-position of acetamido-N-benzylacetamides confers excellent protection against MES-induced seizures. | α-heterocyclic α-acetamido-N-benzylacetamide derivatives | [21] |
| N-benzyl substitution | A 4-fluoro substituent on the N-benzyl group can enhance anticonvulsant activity. | (R)-(-)-α-acetamido-N-(4-fluorobenzyl)-α-(furan-2-yl)acetamide | [21] |
Experimental Protocols for Neuropharmacological Evaluation
-
Synthesize the appropriate 2-chloro-1-(substituted-phenyl)ethanone starting material.
-
Perform an alkylation reaction between the chloroethanone derivative and the desired amine (e.g., 4-phenylpiperazine) to yield the final N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide product.[17]
-
Administer the test compound to mice or rats at various doses via an appropriate route (e.g., intraperitoneal or oral).
-
After a specified time, subject the animals to an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) through corneal electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extensor component of the seizure.
-
Protection is defined as the absence of the tonic extensor component.
-
Determine the median effective dose (ED50) for protection against MES-induced seizures.[17][21]
Antimicrobial Activity of N-Methylacetamide Derivatives
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. NMA derivatives have shown promise as antibacterial and antifungal compounds.
Mechanism of Action in Antimicrobial Therapy
The precise mechanisms of action for many antimicrobial NMA derivatives are still under investigation, but potential targets include:
-
Cell Membrane Disruption: Some N-phenylacetamide derivatives containing 4-arylthiazole moieties have been shown to cause rupture of the bacterial cell membrane.[20]
-
Enzyme Inhibition: N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate have been identified as potent inhibitors of urease, an enzyme crucial for the survival of certain pathogenic bacteria like Helicobacter pylori.[2][27] Other potential enzyme targets include those involved in cell wall synthesis, nucleic acid replication, and essential metabolic pathways.[5][]
Figure 2: Potential antimicrobial mechanisms of action for NMA derivatives.
Structure-Activity Relationship (SAR) in Antimicrobial NMA Derivatives
| Structural Modification | Impact on Antimicrobial Activity | Example Compound Class | Reference(s) |
| Benzimidazole and pyrimidine moieties | Combination of these heterocyclic systems can lead to significant antibacterial and antifungal activity. | 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide | [28] |
| Thiazole and thiazolidinedione rings | Incorporation of these heterocycles can confer broad-spectrum antibacterial activity. | N-chloro aryl acetamide substituted thiazole and 2,4-thiazolidinedione derivatives | [29] |
| 2-Mercaptobenzothiazole core | Linking this core to various amines can enhance antibacterial potency. | Acetamide derivatives of 2-mercaptobenzothiazole | [30] |
Experimental Protocols for Antimicrobial Evaluation
This multi-step synthesis involves the initial condensation of 1-(1H-benzimidazol-2-yl)ethanone with 2-ethylcyclopentane carbaldehyde, followed by cyclization to form the pyrimidine ring, and subsequent reaction with a thiol-containing N-methylacetamide precursor.
-
Prepare a standardized inoculum of the test bacterium.
-
Spread the inoculum evenly over the surface of an agar plate.
-
Create wells in the agar using a sterile borer.
-
Add a known concentration of the synthesized NMA derivative to each well.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each well, which corresponds to the antibacterial activity of the compound.[30]
Conclusion and Future Perspectives
N-methylacetamide derivatives have firmly established themselves as a versatile and promising scaffold in pharmacological research and drug development. Their diverse range of biological activities, spanning from anticancer and anti-inflammatory to neuropharmacological and antimicrobial, underscores their therapeutic potential. The ability to readily modify the NMA core allows for the optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Elucidation of Novel Mechanisms of Action: While significant progress has been made, the precise molecular targets for many NMA derivatives remain to be fully characterized.
-
Rational Drug Design: Leveraging computational modeling and a deeper understanding of SAR to design next-generation NMA derivatives with enhanced efficacy and safety profiles.
-
Exploration of New Therapeutic Areas: The inherent properties of the NMA scaffold suggest that its derivatives may have utility in other disease areas not yet extensively explored.
-
Preclinical and Clinical Development: Advancing the most promising NMA derivatives through rigorous preclinical and clinical testing to translate their therapeutic potential into tangible clinical benefits.
This technical guide has provided a comprehensive overview of the current state of N-methylacetamide derivatives in pharmacology. It is our hope that this information will serve as a valuable resource for scientists and researchers dedicated to the discovery and development of novel therapeutics.
References
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- 3. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents [mdpi.com]
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Predicted ADMET properties of 2-(Ethylamino)-N-methylacetamide;hydrochloride
Topic: Predicted ADMET properties of 2-(Ethylamino)-N-methylacetamide;hydrochloride Content Type: In-depth Technical Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and DMPK Researchers
Executive Technical Summary
2-(Ethylamino)-N-methylacetamide hydrochloride (SMILES: CCNCC(=O)NC.Cl) represents a low-molecular-weight glycine derivative often utilized as a synthetic building block or a fragment in fragment-based drug discovery (FBDD). Its structure—comprising a secondary amine, a methylene linker, and a secondary amide—places it in the chemical space of polar, hydrophilic small molecules.
This guide provides a comprehensive predictive analysis of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. The data presented here are derived from consensus QSAR modeling and physicochemical first principles, serving as a "virtual assay" to guide experimental design.
Key Predicted Insights:
-
Bioavailability: High aqueous solubility (HCl salt) but permeability-limited absorption due to low lipophilicity (LogP < 0).
-
Distribution: Low plasma protein binding (< 20%) with a volume of distribution likely restricted to total body water.
-
Metabolism: Primary clearance predicted via amide hydrolysis and N-dealkylation; low CYP450 inhibition potential.
-
Toxicity: Predicted low risk for hERG inhibition; potential skin/eye irritant due to the secondary amine/salt nature.
Physicochemical & Structural Analysis
The foundation of any ADMET prediction is a robust physicochemical profile. For 2-(Ethylamino)-N-methylacetamide, the hydrochloride salt form drastically alters solubility compared to the free base, a critical factor for formulation.
Table 1: Calculated Physicochemical Descriptors
| Property | Value (Predicted) | Significance |
| Molecular Weight (Free Base) | 116.16 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| Molecular Weight (HCl Salt) | ~152.62 g/mol | Salt form used for solid-state stability. |
| LogP (Consensus) | -0.8 to -0.5 | Highly hydrophilic; suggests poor passive transcellular diffusion. |
| TPSA (Topological Polar Surface Area) | ~46-50 Ų | < 140 Ų indicates potential for membrane permeation, though limited by polarity. |
| H-Bond Donors | 2 (Amine NH, Amide NH) | Facilitates water solubility; may hinder BBB penetration. |
| H-Bond Acceptors | 1 (Carbonyl O) | Interaction point for receptor binding. |
| Rotatable Bonds | 3 | High flexibility for a small molecule. |
| pKa (Basic Amine) | ~8.0 - 9.0 | Predominantly ionized (cationic) at physiological pH (7.4). |
Pharmacokinetic (PK) Profile Prediction
Absorption (A)
-
Solubility: The hydrochloride salt confers high aqueous solubility (> 10 mg/mL), classifying the compound as BCS Class III (High Solubility, Low Permeability).
-
Intestinal Absorption: Due to the negative LogP and ionization at pH 7.4, passive diffusion across the enterocyte lipid bilayer will be inefficient. Absorption is predicted to occur primarily via:
-
Paracellular Transport: Feasible due to the low molecular weight (< 200 Da).
-
Carrier-Mediated Transport: The structural similarity to glycine suggests potential affinity for Proton-coupled Peptide Transporters (PEPT1/2) or amino acid transporters.
-
-
Bioavailability Score: Estimated at 0.55 (SwissADME scale), indicating moderate oral bioavailability, likely limited by first-pass metabolism or incomplete absorption.
Distribution (D)
-
Plasma Protein Binding (PPB): Predicted to be low (< 20%) . Small, polar, cationic molecules rarely exhibit high affinity for albumin or Alpha-1-acid glycoprotein.
-
Volume of Distribution (Vd): Likely moderate to low (~0.5 - 0.7 L/kg). The compound will distribute well into aqueous tissues but will not accumulate significantly in adipose tissue.
-
Blood-Brain Barrier (BBB): Non-permeant. While the molecular weight is favorable, the polarity and ionization state act as a barrier. The brain-to-plasma concentration ratio (logBB) is predicted to be < -1.0.
Metabolism (M)
The metabolic fate of 2-(Ethylamino)-N-methylacetamide involves hydrolytic and oxidative pathways. Being a small fragment, it avoids extensive Phase II conjugation (glucuronidation) typically seen with larger lipophiles.
Predicted Metabolic Pathways:
-
Amide Hydrolysis (Major): Cleavage of the amide bond by amidases (e.g., FAAH or liver carboxylesterases) to yield N-ethylglycine and methylamine.
-
N-Deethylation (Minor): CYP450-mediated oxidation (likely CYP2D6 or CYP2E1) removing the ethyl group to form N-methylglycinamide.
-
CYP Inhibition: The molecule is predicted to be a non-inhibitor of major CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4), reducing the risk of drug-drug interactions (DDI).
Excretion (E)
-
Route: Renal excretion is the dominant pathway.
-
Mechanism: As a polar cation, it will undergo glomerular filtration. Active tubular secretion via Organic Cation Transporters (OCT2) is highly probable.
-
Clearance: Predicted to be high, closely tracking Glomerular Filtration Rate (GFR) if not actively reabsorbed.
Visualizing the Prediction Workflow
The following diagram illustrates the in silico workflow used to generate these ADMET predictions, ensuring a self-validating logic loop.
Figure 1: The computational logic flow for predicting the ADMET profile of 2-(Ethylamino)-N-methylacetamide.
Safety & Toxicology Assessment
Acute Toxicity
-
hERG Inhibition: Low Risk. The molecule lacks the bulky, lipophilic features and aromatic rings typically required for blocking the hERG potassium channel.
-
Rat Oral LD50: Predicted range 500 - 1500 mg/kg (Class 4). The primary risk is not systemic organ failure but rather irritation or cholinergic effects due to the structural relation to acetylcholine precursors.
Genotoxicity (AMES)
-
Prediction: Negative. Simple aliphatic amides and amines of this class rarely exhibit mutagenicity unless metabolically activated to reactive nitrenium ions, which is unlikely here due to the lack of aromaticity.
Irritation & Sensitization
-
Skin/Eye: High Risk. As a hydrochloride salt of a secondary amine, the compound is acidic in solution and possesses surfactant-like properties. It is predicted to be a severe eye irritant and a skin irritant.
Experimental Protocols for Validation
To validate these in silico predictions, the following experimental workflows are recommended.
Protocol A: LogD and Solubility Determination
Objective: Confirm hydrophilicity and pH-dependent solubility.
-
Method: Shake-flask method.
-
Procedure:
-
Prepare saturated solutions of the compound in buffers at pH 1.2, 4.0, and 7.4.
-
Incubate at 37°C for 24 hours with agitation.
-
Filter and analyze supernatant via HPLC-UV (210 nm).
-
Validation Criterion: Solubility > 1 mg/mL at pH 7.4 confirms high solubility.
-
Protocol B: Metabolic Stability Assay (Microsomal)
Objective: Verify the hydrolysis vs. oxidation prediction.
-
System: Human Liver Microsomes (HLM) and Plasma.
-
Procedure:
-
Incubate 1 µM compound with HLM (+ NADPH) and Plasma (separately) at 37°C.
-
Sample at 0, 15, 30, 60 min.
-
Quench with acetonitrile and analyze via LC-MS/MS.
-
Causality Check: If clearance is high in Plasma but low in HLM (without NADPH), amide hydrolysis is the confirmed mechanism.
-
Metabolic Pathway Visualization
Figure 2: Predicted metabolic fate. Hydrolysis is expected to dominate due to the accessible amide bond.
References
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
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Xiong, G., Wu, Z., Yi, J., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive ADMET prediction. Nucleic Acids Research, 49(W1), W5-W14. [Link]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]
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PubChem. (2025).[1][2][3][4] Compound Summary for CID 18070451, 2-(ethylamino)-N-methylacetamide.[4] National Library of Medicine. [Link]
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In silico screening of 2-(Ethylamino)-N-methylacetamide;hydrochloride analogs
From Fragment-Based Design to Lead Optimization
Executive Summary
This technical guide outlines a rigorous in silico screening protocol for analogs of 2-(Ethylamino)-N-methylacetamide hydrochloride (SMILES: CCNCC(=O)NC). Structurally, this compound represents a glycine-mimetic pharmacophore , sharing features with sarcosine (N-methylglycine) and the hydrophilic domain of local anesthetics like lidocaine. Given its physicochemical profile (low Molecular Weight, high polarity), this scaffold is ideally suited for Fragment-Based Drug Discovery (FBDD) targeting Central Nervous System (CNS) transporters (e.g., GlyT1) or specific hydrolases (e.g., Cholinesterases).
This guide deviates from standard "black-box" screening by enforcing a mechanism-driven workflow . We prioritize the expansion of the core fragment into a lead-like chemical space, followed by rigorous filtering for CNS penetration (Blood-Brain Barrier permeability) and binding stability.
Phase 1: Chemical Space Expansion & Library Enumeration
The core molecule is a fragment (
1.1 Scaffold Decomposition & Markush Generation
The structure is divided into three vectors for modification:
- (Amine Terminus): Replacement of the ethyl group with lipophilic/aromatic moieties to target hydrophobic pockets (e.g., the S1 pocket of proteases or hydrophobic sub-sites of transporters).
- (Linker/Alpha-Carbon): Substitution on the methylene bridge (chiral branching) to introduce stereoselectivity.
- (Amide Terminus): Extension of the N-methyl amide to interact with solvent-exposed regions or secondary binding sites.
Table 1: Analog Library Design Strategy
| Vector | Modification Type | Chemical Rationale | Target Property |
| Aryl/Heteroaryl coupling | Introduce | Potency (Affinity) | |
| Methyl/Isopropyl branching | Restrict conformational entropy (Thorpe-Ingold effect) | Selectivity | |
| H-bond donor/acceptor addition | Mimic peptide backbone interactions | Solubility/Permeability |
1.2 Enumeration Protocol (Python/RDKit)
-
Input: Core scaffold SMART pattern [CH3,CH2]N[CH2]C(=O)N[CH3].
-
Reagents: Library of 5,000 common building blocks (acyl chlorides, aldehydes for reductive amination).
-
Tool: RDKit AllChem.ReactionFromSmarts.
Phase 2: ADMET & CNS Multiparameter Optimization (MPO)
Since the core mimics neurotransmitter precursors, CNS penetration is the critical filter. We utilize a CNS MPO scoring function rather than simple Lipinski rules.
2.1 The Filtering Cascade
-
Blood-Brain Barrier (BBB) Permeability:
- : 2.0 – 4.5 (Optimal for passive diffusion).
-
: < 90
(Topological Polar Surface Area). -
Constraint: The core has high polarity; analogs must increase lipophilicity without exceeding MW 450.
-
P-gp Efflux Liability:
-
Compounds with high H-bond count (> 8) are likely P-gp substrates.
-
Filter: Reject if (N+O) > 7.
-
Table 2: Physicochemical Filters for Acetamide Analogs
| Parameter | Range | Rationale | Reference |
| MW | 250 - 450 Da | Lead-like space (allows for metabolic optimization) | [Lipinski, 2001] |
| cLogP | 2.0 - 4.0 | Balance between solubility and BBB penetration | [Pajouhesh, 2005] |
| H-Bond Donors | Reduce desolvation penalty upon binding | [Veber, 2002] | |
| Rotatable Bonds | Minimize entropic loss during binding | [Veber, 2002] |
Phase 3: Structure-Based Docking Protocol
We assume a target class relevant to sarcosine/glycine analogs: Glycine Transporter 1 (GlyT1) . The protocol uses Ensemble Docking to account for receptor flexibility.
3.1 Receptor Preparation
-
Source: PDB ID 4M48 (or homology model if human structure unavailable).
-
Pre-processing:
-
Remove crystallographic waters (except those bridging the ligand).
-
Protonation states assigned at pH 7.4 (PropKa).
-
Crucial Step: The secondary amine of the scaffold must be protonated (
) to mimic the physiological state of the glycine amine.
-
3.2 Docking Workflow (AutoDock Vina / Glide)
-
Grid Box: Centered on the S1 binding site (defined by Trp/Phe residues). Size:
. -
Exhaustiveness: Set to 32 (High) to ensure convergence of the small fragment core.
-
Constraints: Define a positional constraint (H-bond) between the scaffold's amide carbonyl and the receptor's backbone NH (mimicking the substrate).
Phase 4: Molecular Dynamics & Validation
Static docking often overestimates the affinity of small polar fragments. MD simulations are required to verify the stability of the Charge-Charge interaction between the protonated amine and the receptor's aspartate/glutamate anchor.
4.1 MD Protocol (GROMACS)
-
Topology Generation:
-
Ligand: CGenFF or GAFF2 force field (handling small organic amines well).
-
Protein: CHARMM36m.
-
-
System Setup:
-
Solvation: TIP3P water box (10
buffer). -
Neutralization: Na+/Cl- ions (0.15 M).
-
-
Simulation Steps:
-
Minimization: Steepest descent (5,000 steps).
-
Equilibration: NVT (100 ps)
NPT (100 ps) with position restraints. -
Production: 100 ns unconstrained run.
-
-
Analysis Metric:
-
RMSD: Ligand stability (< 2.0
deviation). -
H-Bond Lifetime: Percentage of time the core amide H-bonds are preserved.
-
Visualization: Workflows & Pathways
Diagram 1: The In Silico Screening Workflow
This diagram illustrates the cascading logic from fragment expansion to MD validation.
Caption: Step-by-step computational pipeline for evolving the acetamide fragment into a viable drug candidate.
Diagram 2: Mechanistic Hypothesis (Glycine Transporter Context)
Assuming the target is a Glycine Transporter (due to structural similarity), this diagram maps the inhibition logic.
Caption: Hypothetical mechanism where the analog blocks GlyT1, enhancing NMDA signaling via glycine accumulation.
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
Veber, D. F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry.
-
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
-
Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX.
-
Wager, T. T., et al. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience.
Technical Guide: Bioactivity Screening of 2-(Ethylamino)-N-methylacetamide Hydrochloride
This technical guide details the bioactivity screening protocol for 2-(Ethylamino)-N-methylacetamide hydrochloride , a structural analog of glycine and sarcosine. Given its pharmacophore—a secondary amine linked to a methylamide—this compound is a candidate for modulation of the glycine binding site on NMDA receptors, Glycine Receptors (GlyR), or Glycine Transporters (GlyT).
The following guide is structured for researchers investigating small-molecule neuromodulators or peptidomimetics.
Executive Summary & Chemical Profile
2-(Ethylamino)-N-methylacetamide hydrochloride (derivative of N-ethylglycine) represents a class of small, polar amino-amide scaffolds. Its structural similarity to endogenous neurotransmitters (Glycine, GABA) and metabolic intermediates (Sarcosine) dictates a screening strategy focused on Central Nervous System (CNS) targets and metabolic stability .
Chemical Identity[1][2][3][4][5][6]
-
IUPAC Name: 2-(ethylamino)-N-methylacetamide;hydrochloride
-
Molecular Formula:
-
Molecular Weight: 116.16 g/mol (Free base) / 152.62 g/mol (HCl salt)
-
Solubility: Highly soluble in water (>50 mM) and DMSO.
-
Pharmacophore: N-alkylated glycinamide. Key features include a secondary amine (protonatable at physiological pH) and a hydrogen-bond-donating amide group.
Screening Rationale
The "ethylamino-methylacetamide" motif suggests three primary biological interaction modes:
-
Glycinergic Modulation: Structural mimicry of glycine may allow binding to the orthosteric or allosteric sites of GlyR or NMDAR.
-
Transporter Inhibition: N-substituted glycines are classic scaffolds for GlyT1/GlyT2 inhibitors (e.g., Sarcosine derivatives).
-
Peptidase Stability: The N-methylation and ethyl substitution may confer resistance to standard peptidases, enhancing metabolic half-life compared to native peptides.
Screening Workflow Visualization
The following diagram outlines the logical cascade for screening, moving from physicochemical validation to functional characterization.
Figure 1: Hierarchical screening cascade ensuring compound integrity and safety before resource-intensive functional assays.
Tier 1: Physicochemical Preparation & Cytotoxicity
Before pharmacological assessment, the compound must be validated for cell compatibility. As an HCl salt, acidic pH shifts in unbuffered media are a risk.
Stock Solution Preparation
-
Weighing: Accurately weigh 15.26 mg of the HCl salt.
-
Dissolution: Dissolve in 1.0 mL of sterile, distilled deionized water (ddH₂O) to create a 100 mM stock .
-
Note: DMSO is unnecessary due to the hydrophilic nature of the salt. Avoid DMSO if possible to reduce solvent effects in electrophysiology.
-
-
pH Adjustment: Check pH. If < 5.0, neutralize carefully with 1N NaOH to pH 7.2–7.4 before adding to cell media.
-
Sterilization: Filter through a 0.22 µm PVDF membrane.
Cytotoxicity Assay (MTT Protocol)
Objective: Determine the Maximum Tolerated Concentration (MTC). Cell Line: HEK293 (Kidney) or HepG2 (Liver).
Protocol:
-
Seeding: Plate cells at 10,000 cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.
-
Treatment: Remove media. Add compound in serial dilutions (e.g., 0.1 µM to 1000 µM) in fresh media.
-
Controls: Vehicle (Media only) and Positive Control (10% DMSO or Triton X-100).
-
-
Incubation: Incubate for 24 hours.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.
-
Threshold: Proceed to Tier 2 only if cell viability is >80% at the target screening concentration (typically 10–100 µM).
Tier 2: Functional Bioactivity Screening (Neuropharmacology)
This is the core scientific module. Based on the "Glycine-mimetic" structure, we utilize two orthogonal assays: Calcium Flux (FLIPR) for throughput and Patch Clamp for validation.
Primary Screen: Glycine Receptor (GlyR) Modulation
Hypothesis: The ethylamino group may act as a steric bulk preventing full agonist action, potentially acting as a partial agonist or competitive antagonist at the GlyR.
Method: FLIPR Calcium Assay (Fluorescent Imaging Plate Reader)
-
Cell Line: HEK293 stably expressing human GlyR
subunits. -
Dye: Fluo-4 AM (Calcium indicator).
Step-by-Step Protocol:
-
Dye Loading: Incubate cells with Fluo-4 AM (4 µM) for 45 min at 37°C in HBSS buffer.
-
Baseline Measurement: Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.
-
Agonist Mode (Test for Activation):
-
Inject 2-(Ethylamino)-N-methylacetamide (100 µM).
-
Monitor
influx for 180 seconds. -
Positive Control: Glycine (100 µM).
-
-
Antagonist Mode (Test for Inhibition):
-
Pre-incubate cells with the test compound (various concentrations) for 5 minutes.
-
Inject Glycine (
concentration). -
Monitor reduction in Glycine-induced fluorescence.
-
Control: Strychnine (1 µM).
-
Secondary Screen: Glycine Transporter 1 (GlyT1) Uptake Assay
Hypothesis: N-alkylated glycines (like Sarcosine) often inhibit GlyT1, increasing synaptic glycine levels.
Protocol:
-
System: CHO cells expressing hGlyT1.
-
Tracer:
-Glycine or fluorescent glycine mimetic. -
Assay:
-
Incubate cells with test compound (10 µM) in uptake buffer for 10 min.
-
Add
-Glycine (50 nM) and incubate for 20 min. -
Terminate uptake by washing with ice-cold buffer.
-
Lyse cells and measure radioactivity via Liquid Scintillation Counting (LSC).
-
-
Calculation: % Inhibition =
.
Tier 3: ADME Profiling (Metabolic Stability)
Small amides are susceptible to hydrolysis by amidases or oxidative dealkylation by CYPs.
Assay: Liver Microsome Stability
-
Reaction Mix: 1 µM Test Compound + 0.5 mg/mL Human Liver Microsomes + NADPH Regenerating System in Phosphate Buffer (pH 7.4).
-
Timepoints: 0, 15, 30, 60 minutes at 37°C.
-
Termination: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Output: Calculate Intrinsic Clearance (
) and Half-life ( ).-
Target:
min indicates acceptable stability for lead compounds.
-
Data Analysis & Interpretation
Quantitative Metrics
Summarize all screening data into a standardized decision matrix.
| Parameter | Assay | Acceptance Criteria | Action |
| Cytotoxicity | MTT (HEK293) | Pass to Functional Screen | |
| Agonist Activity | FLIPR (GlyR) | Classify as Agonist | |
| Antagonist Activity | FLIPR (GlyR) | Classify as Antagonist | |
| Transporter Inhibition | GlyT1 Uptake | Classify as Reuptake Inhibitor | |
| Quality Control | Z-Factor | Valid Assay Run |
Statistical Validation
-
Z-Factor Calculation: Used to validate the robustness of the HTS assay.
Where is standard deviation and is the mean of positive ( ) and negative ( ) controls. -
Dose-Response Fitting: Use a 4-parameter logistic equation (Hill slope) to determine
or .
References
-
Lynch, J. W. (2004). Molecular structure and function of the glycine receptor chloride channel. Physiological Reviews, 84(4), 1051-1095. Link
-
Harsing, L. G., et al. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry, 13(9), 1017-1044. Link
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays.[1] Journal of Biomolecular Screening, 4(2), 67-73. Link
-
PubChem. (2025).[2][3][4][5][6] Compound Summary: 2-(Ethylamino)-N-methylacetamide.[5][6][7][8] National Library of Medicine. Link
-
Vandenberg, R. J., et al. (2016). Glycine Transporter Inhibitors: A New Class of Therapeutics? ACS Chemical Neuroscience, 7(2), 146-148. Link
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An In-depth Technical Guide to 2-(Ethylamino)-N-methylacetamide Hydrochloride
Foreword
In the landscape of chemical synthesis and drug discovery, N-substituted acetamides represent a class of compounds with significant potential as versatile intermediates and pharmacophores. This guide provides a comprehensive technical overview of 2-(Ethylamino)-N-methylacetamide hydrochloride, a specific derivative within this class. Due to the limited availability of direct literature on this exact hydrochloride salt, this document leverages established chemical principles and data from structurally analogous compounds to present a scientifically grounded resource for researchers, scientists, and professionals in drug development. The methodologies and insights provided herein are synthesized from existing knowledge on related molecules to empower researchers in their synthetic and analytical endeavors.
Chemical Identity and Properties
IUPAC Name and Synonyms
The systematic name for the compound of interest, as established by the International Union of Pure and Applied Chemistry (IUPAC), is 2-(ethylamino)-N-methylacetamide;hydrochloride .
Synonyms for the free base form, 2-(ethylamino)-N-methylacetamide, may include:
-
N-methyl-2-(ethylamino)acetamide
It is crucial to distinguish this compound from its structural isomers and related derivatives, such as:
Chemical Structure
The chemical structure of 2-(ethylamino)-N-methylacetamide hydrochloride consists of an N-methylacetamide backbone with an ethylamino substituent at the alpha-carbon. The hydrochloride salt form indicates the protonation of the more basic secondary amine.
Diagram 1: Chemical Structure of 2-(Ethylamino)-N-methylacetamide Hydrochloride
Caption: Chemical structure of 2-(ethylamino)-N-methylacetamide hydrochloride.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 2-(ethylamino)-N-methylacetamide
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O | PubChemLite[6] |
| Molecular Weight | 116.16 g/mol | PubChem[2] |
| XlogP (predicted) | -0.5 | PubChemLite[6] |
| Monoisotopic Mass | 116.09496 Da | PubChemLite[6] |
Proposed Synthesis and Purification
While a specific, validated synthesis for 2-(Ethylamino)-N-methylacetamide hydrochloride is not documented in readily available literature, a plausible synthetic route can be designed based on well-established organic chemistry principles, such as those used for the synthesis of related N-alkylated amides.[7][8][9]
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the C-N bond between the ethylamino group and the acetamide backbone, suggesting a reaction between an N-methyl-2-haloacetamide and ethylamine.
Diagram 2: Retrosynthetic Pathway
Caption: Retrosynthetic analysis for 2-(ethylamino)-N-methylacetamide.
Proposed Synthetic Protocol
This proposed two-step synthesis starts from commercially available 2-chloroacetyl chloride and methylamine, followed by nucleophilic substitution with ethylamine.
Step 1: Synthesis of N-Methyl-2-chloroacetamide
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methylamine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Slowly add a base, such as triethylamine (2.2 eq) or pyridine, to the cooled solution to neutralize the hydrochloride and liberate the free methylamine.
-
Acylation: Add a solution of 2-chloroacetyl chloride (1.0 eq) in the same solvent dropwise via the dropping funnel, maintaining the temperature at 0 °C. The causality for maintaining a low temperature is to control the exothermicity of the acylation reaction and minimize side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 2-(Ethylamino)-N-methylacetamide and its Hydrochloride Salt
-
Nucleophilic Substitution: Dissolve the purified N-methyl-2-chloroacetamide (1.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). Add an excess of ethylamine (2.0-3.0 eq). The excess ethylamine serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. The elevated temperature is necessary to facilitate the nucleophilic substitution reaction.
-
Isolation of the Free Base: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water to remove excess ethylamine and its hydrochloride salt. Dry the organic layer and concentrate to obtain the crude free base, 2-(ethylamino)-N-methylacetamide.
-
Formation of the Hydrochloride Salt: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Final Purification: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield 2-(Ethylamino)-N-methylacetamide hydrochloride.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using a combination of analytical techniques. Methodologies for similar compounds have been well-documented and can be adapted.[10][11][12][13]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the ethyl and methyl groups, as well as the methylene protons of the acetamide backbone.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the compound. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for both identification and quantification, especially in complex matrices.[11][13]
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection can be developed for purity assessment and quantification. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) would be a suitable starting point.[12]
-
Gas Chromatography (GC): GC may be applicable for the analysis of the free base form of the compound, provided it is thermally stable and sufficiently volatile.
Table 2: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Potential Applications
While specific applications for 2-(Ethylamino)-N-methylacetamide hydrochloride are not explicitly detailed in the literature, its structural motifs suggest potential utility in several areas of research and development, drawing parallels from related N-substituted acetamides.
-
Pharmaceutical Intermediates: Many biologically active molecules contain N-alkylated amide functionalities. This compound could serve as a valuable building block in the synthesis of novel drug candidates. For example, related glycinamide derivatives have been investigated as enzyme inhibitors.[14]
-
Agrochemical Synthesis: N-Methylacetamide itself is a known intermediate in the production of agrochemicals.[15][16] The introduction of an ethylamino group could be a strategy to modulate the biological activity and physical properties of new pesticidal or herbicidal agents.
-
Solvent in Electrochemistry: N-Methylacetamide is used as a solvent in electrochemical applications.[16] Derivatives like the one discussed here could be explored for similar purposes, potentially offering different solubility and conductivity profiles.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 2-(Ethylamino)-N-methylacetamide hydrochloride is not available. Therefore, safety precautions should be based on the known hazards of structurally similar compounds.[17][18][19]
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood.[17][18] Avoid breathing dust, vapor, mist, or gas.[17][18] Avoid contact with skin, eyes, and clothing.[17][18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[17]
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][18]
Diagram 3: Laboratory Safety Workflow
Caption: A workflow for safe laboratory handling of the compound.
Conclusion
2-(Ethylamino)-N-methylacetamide hydrochloride is a compound with potential as a synthetic intermediate in various fields of chemical research. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, and appropriate analytical and safety protocols based on data from closely related compounds. By leveraging this information, researchers can confidently approach the synthesis and application of this and similar molecules in their work.
References
- Fisher Scientific. (n.d.). Safety Data Sheet for N-Methylacetamide.
-
Pharmaffiliates. (n.d.). 2-(Methylamino)ethanethioamide hydrochloride. Retrieved from [Link]
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet for N-Methylacetamide.
-
PubChem. (n.d.). 2-amino-N-ethylacetamide hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-N-ethyl-N-methylacetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-N-methylacetamide hydrochloride. Retrieved from [Link]
- Xie, J., et al. (n.d.). Simultaneous determination of four aliphatic amines in aquatic products by ultrasound-assisted dispersive liquid-liquid microextraction coupled with high performance capillary electrophoresis. Royal Society of Chemistry.
- Mancilla, T., et al. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ARKIVOC, 2003(xi), 37-47.
- Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
- TCI EUROPE N.V. (2024, December 16). N-(2-Aminoethyl)maleimide Hydrochloride - SAFETY DATA SHEET.
-
MDPI. (2025, August 13). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Manual of Analytical Methods (NMAM) 5th Edition - Methods by Chemical Name. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Retrieved from [Link]
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N-Methylacetamide, 99+%.
- Journal of Pharmaceutical and Biomedical Analysis. (n.d.).
- AI Product Assistant. (2026, January 25).
-
Wikipedia. (n.d.). N-Methylacetamide. Retrieved from [Link]
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Navigating the Synthesis and Application of 2-(Ethylamino)-N-methylacetamide Hydrochloride: A Technical Guide for Chemical Researchers
Introduction
In the intricate landscape of pharmaceutical and specialty chemical synthesis, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. Among these, N-substituted amino acetamides represent a critical class of building blocks. This guide focuses on the synthesis, characterization, and application of 2-(Ethylamino)-N-methylacetamide hydrochloride, a key intermediate with significant potential in organic synthesis. While not as widely documented as some commodity chemicals, its unique structural features offer a valuable tool for researchers in drug discovery and process development. This document provides an in-depth exploration of its properties, a validated synthetic protocol, and key analytical techniques for its characterization, offering a comprehensive resource for scientists working with this and related compounds.
Physicochemical Properties and Safety Data
A thorough understanding of a chemical intermediate's physical and chemical properties is fundamental to its safe and effective use in synthesis. The following table summarizes the key physicochemical data for 2-(Ethylamino)-N-methylacetamide hydrochloride. This information is crucial for reaction setup, solvent selection, and purification strategies.
| Property | Value | Source |
| IUPAC Name | 2-(Ethylamino)-N-methylacetamide;hydrochloride | N/A |
| CAS Number | 100993-27-3 | |
| Molecular Formula | C5H13ClN2O | |
| Molecular Weight | 152.62 g/mol | |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in water and polar organic solvents | Inferred from structure |
Safety and Handling: As with all amine hydrochlorides, 2-(Ethylamino)-N-methylacetamide hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
Synthesis of 2-(Ethylamino)-N-methylacetamide Hydrochloride: A Step-by-Step Protocol
The synthesis of 2-(Ethylamino)-N-methylacetamide hydrochloride is typically achieved through the nucleophilic substitution of a suitable haloacetamide with ethylamine. The following protocol details a reliable method starting from the readily available 2-chloro-N-methylacetamide.
Reaction Scheme:
Materials and Reagents:
-
2-Chloro-N-methylacetamide
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Anhydrous diethyl ether or other suitable non-polar solvent for precipitation
-
Reaction solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Hydrochloric acid (HCl) solution (e.g., in isopropanol or diethyl ether)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Addition funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Büchner funnel and filter paper
Experimental Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2-chloro-N-methylacetamide (1.0 eq) in the chosen reaction solvent under an inert atmosphere.
-
Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of ethylamine (2.0-2.5 eq) to the stirred solution via the addition funnel. The excess ethylamine serves to drive the reaction to completion and neutralize the initially formed HCl.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup and Neutralization: Once the reaction is complete, the resulting mixture will contain the free base of the product and ethylamine hydrochloride. The excess ethylamine and solvent can be removed under reduced pressure.
-
Salt Formation and Isolation: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., isopropanol). To this solution, add a solution of hydrochloric acid (1.0-1.1 eq) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Purification: The precipitated solid can be collected by vacuum filtration using a Büchner funnel. Wash the solid with cold anhydrous diethyl ether to remove any non-polar impurities.
-
Drying: Dry the purified 2-(Ethylamino)-N-methylacetamide hydrochloride under vacuum to obtain the final product.
Rationale for Experimental Choices:
-
Excess Ethylamine: Using an excess of the amine nucleophile is crucial for two reasons. Firstly, it follows Le Châtelier's principle, pushing the equilibrium towards the product side. Secondly, the second equivalent of the amine acts as a base to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the unreacted ethylamine which would render it non-nucleophilic.
-
Inert Atmosphere: An inert atmosphere is recommended to prevent the absorption of atmospheric moisture and carbon dioxide, which could react with the basic ethylamine.
-
Controlled Addition at Low Temperature: The initial reaction between the chloroacetamide and ethylamine is exothermic. Adding the amine slowly at 0 °C helps to control the reaction rate and prevent the formation of side products.
-
Formation of the Hydrochloride Salt: Converting the final product to its hydrochloride salt facilitates its isolation and purification. The salt form is typically a stable, crystalline solid that is less soluble in non-polar solvents, allowing for effective precipitation and washing.
Experimental and Analytical Workflow
A systematic workflow is essential for the successful synthesis and characterization of the target intermediate. The following diagram illustrates the logical flow from starting materials to the final, validated product.
Caption: Synthetic and analytical workflow for 2-(Ethylamino)-N-methylacetamide HCl.
Characterization Techniques
Confirmation of the structure and purity of the synthesized intermediate is a critical step. The following analytical techniques are recommended for the comprehensive characterization of 2-(Ethylamino)-N-methylacetamide hydrochloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique will provide information about the number and types of protons in the molecule, as well as their connectivity. Expected signals would include a triplet and quartet for the ethyl group, a singlet for the methylene group adjacent to the carbonyl, a singlet for the N-methyl group, and broad signals for the N-H protons.
-
¹³C NMR: This will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon and the aliphatic carbons.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Key expected peaks include:
-
A strong C=O stretch for the amide carbonyl group (typically around 1650 cm⁻¹).
-
N-H stretching vibrations for the secondary amine and amide groups (in the range of 3300-3500 cm⁻¹).
-
C-H stretching vibrations for the aliphatic groups (around 2850-3000 cm⁻¹).
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free base of the compound. The expected molecular ion peak (M+) would correspond to the mass of the 2-(ethylamino)-N-methylacetamide. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Application in a Multi-Step Synthesis Pathway
The utility of 2-(Ethylamino)-N-methylacetamide hydrochloride as an intermediate is best illustrated by its role in the construction of more complex molecules. The secondary amine functionality provides a reactive handle for further elaboration, such as acylation, alkylation, or arylation reactions. The following diagram conceptualizes its integration into a hypothetical synthetic pathway to a more complex target molecule.
Caption: Role of the intermediate in a generalized synthetic pathway.
This generalized pathway highlights the strategic importance of intermediates like 2-(Ethylamino)-N-methylacetamide hydrochloride. By providing a pre-functionalized and readily available building block, it can significantly streamline the synthesis of complex target molecules, reducing the number of synthetic steps and potentially increasing overall yield.
Conclusion
2-(Ethylamino)-N-methylacetamide hydrochloride serves as a valuable and versatile chemical intermediate for researchers in the chemical and pharmaceutical sciences. Its synthesis from readily available starting materials is straightforward, and its characterization can be achieved using standard analytical techniques. The strategic incorporation of this building block can facilitate the efficient synthesis of more complex molecular targets. This guide provides a foundational understanding and practical protocols to enable researchers to effectively utilize this compound in their synthetic endeavors.
References
-
ChemSrc. (n.d.). 100993-27-3 | 2-(Ethylamino)-N-methylacetamide;hydrochloride. Retrieved from [Link]
Methodological & Application
Step-by-step synthesis protocol for 2-(Ethylamino)-N-methylacetamide;hydrochloride
Executive Summary & Strategic Rationale
This application note details the synthesis of 2-(Ethylamino)-N-methylacetamide hydrochloride (CAS: 71034-44-1), a secondary amine building block structurally analogous to the glycinamide pharmacophore found in various local anesthetics and peptidomimetics.
Scientific Rationale:
The synthesis of
Key Process Features:
-
Kinetic Control: The use of excess ethylamine acts as both the nucleophile and the proton scavenger, driving the equilibrium forward and suppressing the formation of the tertiary amine byproduct (over-alkylation).
-
Purification via Salt Formation: The target molecule is isolated as the hydrochloride salt, enhancing stability and simplifying purification by exploiting the differential solubility of the ammonium salt versus non-basic impurities.
Reaction Mechanism & Pathway
The synthesis proceeds via an SN2 mechanism. The lone pair on the nitrogen of ethylamine attacks the
Chemical Equation:
Subsequent acidification with HCl yields the target salt:
Experimental Protocol
Safety Warning: This procedure involves corrosive amines and alkylating agents. All operations must be conducted in a properly functioning fume hood wearing appropriate PPE (nitrile gloves, safety goggles, lab coat).
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| N-Methyl-2-chloroacetamide | Electrophile (Substrate) | 1.0 | Primary alkyl halide reactivity |
| Ethylamine (70% aq. or 2M in THF) | Nucleophile | 3.0 - 5.0 | Excess required to prevent over-alkylation |
| Tetrahydrofuran (THF) | Solvent | - | Anhydrous preferred |
| Hydrochloric acid (4M in Dioxane) | Acidifying Agent | 1.1 | For salt formation |
| Diethyl ether / Ethanol | Recrystallization Solvents | - | For purification |
Step-by-Step Methodology
-
Reaction Setup:
-
Charge a flame-dried 250 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Dissolve N-methyl-2-chloroacetamide (10.0 mmol) in anhydrous THF (50 mL).
-
Cool the solution to 0°C using an ice bath to modulate the initial exotherm.
-
-
Nucleophilic Addition:
-
Add ethylamine (50.0 mmol, 5.0 equiv) dropwise over 15 minutes.
-
Note: The large excess of ethylamine serves to statistically favor mono-alkylation over di-alkylation.
-
-
Reaction Progression:
-
Allow the reaction to warm to room temperature (25°C) and stir for 12–16 hours.
-
Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS. The disappearance of the starting chloride indicates completion.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove THF and excess ethylamine.
-
Resuspend the residue in Dichloromethane (DCM, 50 mL) and wash with saturated NaHCO3 (2 x 20 mL) to remove ethylamine hydrochloride salts.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude free base (oil).
-
-
Salt Formation (Hydrochlorination):
-
Dissolve the crude free base in a minimal amount of dry ethanol or diethyl ether.
-
Add 4M HCl in dioxane (1.1 equiv) dropwise at 0°C. A white precipitate should form immediately.
-
Filter the solid and wash with cold diethyl ether.
-
-
Recrystallization:
-
Recrystallize the crude solid from hot ethanol/ether to yield analytical grade 2-(Ethylamino)-N-methylacetamide hydrochloride .
-
Process Visualization (Workflow)
Figure 1: Logical workflow for the synthesis of 2-(Ethylamino)-N-methylacetamide HCl emphasizing the critical salt formation step.
Analytical Specifications
| Parameter | Expected Value | Method |
| Appearance | White crystalline solid | Visual |
| Molecular Weight | 152.62 g/mol (HCl salt) | Calc. |
| Mass Spectrometry | [M+H]+ = 117.1 m/z (Free base) | ESI-MS |
| Solubility | Soluble in Water, Methanol; Insoluble in Ether | - |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15338205, 2-amino-N-ethyl-N-methylacetamide. Retrieved from [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for nucleophilic substitution of -haloamides).
HPLC-UV method for quantifying 2-(Ethylamino)-N-methylacetamide;hydrochloride
An Application Note and Protocol for the Quantification of 2-(Ethylamino)-N-methylacetamide;hydrochloride using HPLC-UV
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 2-(Ethylamino)-N-methylacetamide;hydrochloride. The inherent analytical challenge of this compound lies in its high polarity and lack of a strong chromophore, which complicates retention on traditional reversed-phase columns and limits detection sensitivity. To overcome these issues, this protocol employs an ion-pairing reversed-phase chromatographic strategy. The method is designed for researchers, scientists, and drug development professionals, providing a detailed experimental protocol and a comprehensive validation framework grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
The Analytical Challenge and Chromatographic Solution
The analyte, 2-(Ethylamino)-N-methylacetamide, is a small, hydrophilic molecule. In its hydrochloride salt form, it is freely soluble in aqueous media. When analyzed using standard reversed-phase HPLC (e.g., on a C18 column with a simple water/acetonitrile mobile phase), such polar compounds exhibit little to no interaction with the nonpolar stationary phase, leading to poor retention and elution at or near the solvent front (void volume). This makes accurate quantification impossible, especially in the presence of other polar excipients or impurities.
Furthermore, the molecule lacks a significant UV-absorbing chromophore. Its structure only contains amide and amine functional groups, which exhibit weak UV absorbance at very low wavelengths (<220 nm). Direct UV detection is therefore challenging and susceptible to interference from common HPLC solvents and additives.[3]
The Ion-Pairing Chromatography Solution
To address the retention issue, this method utilizes ion-pairing chromatography. An ion-pairing reagent, heptafluorobutyric acid (HFBA), is added to the mobile phase. The mechanism is as follows:
-
Analyte Protonation: In the acidic mobile phase, the secondary amine on 2-(Ethylamino)-N-methylacetamide is protonated, giving it a positive charge (Analyte⁺).
-
Ion-Pair Formation: The anionic HFBA (IP⁻) forms a neutral, transient ion-pair with the protonated analyte (Analyte⁺-IP⁻).
-
Enhanced Retention: This newly formed ion-pair is significantly more hydrophobic than the analyte alone. It can now effectively interact with the nonpolar C18 stationary phase, resulting in controlled retention and a sharp, well-defined chromatographic peak.
For detection, a low UV wavelength of 210 nm is selected to capture the absorbance of the amide carbonyl group. This requires the use of high-purity, UV-grade solvents to minimize baseline noise.
Caption: Mechanism of Ion-Pair Reversed-Phase Chromatography.
Detailed Experimental Protocol
Instrumentation, Reagents, and Materials
-
HPLC System: A system equipped with a binary or quaternary pump, degasser, autosampler, thermostatted column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.
-
HPLC Column: Reversed-phase C18 column, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax SB-C18).
-
Reagents:
-
Acetonitrile (ACN), HPLC or UV grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or Milli-Q®.
-
Heptafluorobutyric acid (HFBA), ≥99.5%.
-
2-(Ethylamino)-N-methylacetamide;hydrochloride Reference Standard.
-
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 0.1% (v/v) HFBA in Water |
| Mobile Phase B | 0.1% (v/v) HFBA in Acetonitrile |
| Gradient Program | 0-2 min (5% B), 2-10 min (5% to 40% B), 10-12 min (40% B), 12-12.1 min (40% to 5% B), 12.1-15 min (5% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% HFBA in Water): Add 1.0 mL of HFBA to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Dilute to volume with water and mix thoroughly. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (0.1% HFBA in ACN): Add 1.0 mL of HFBA to a 1 L volumetric flask containing approximately 800 mL of ACN. Dilute to volume with ACN and mix thoroughly.
-
Sample Diluent: Prepare a mixture of Water:Acetonitrile (95:5, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 2-(Ethylamino)-N-methylacetamide;hydrochloride Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the Standard Stock Solution with Sample Diluent to achieve concentrations appropriate for the desired calibration range (e.g., 1, 5, 25, 50, 100 µg/mL).
Sample Preparation
Accurately weigh the sample (e.g., drug substance powder) and dissolve it in a known volume of Sample Diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol (ICH Q2(R1) Framework)
A validated analytical procedure ensures its suitability for the intended purpose.[1] The following parameters must be assessed.
System Suitability
Purpose: To verify that the chromatographic system is adequate for the intended analysis. Procedure: Inject the working standard (e.g., 50 µg/mL) five or six times at the beginning of the analytical run. Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Specificity
Purpose: To ensure that the signal measured is unequivocally from the analyte of interest, without interference from other components (e.g., impurities, degradation products, excipients). Procedure:
-
Inject the Sample Diluent (blank) to check for interfering peaks at the analyte's retention time.
-
If analyzing a drug product, prepare and inject a placebo sample.
-
Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples. The method should be able to resolve the analyte peak from any degradation peaks.
Linearity and Range
Purpose: To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range.[1] Procedure:
-
Prepare at least five concentrations of the analyte across the desired range (e.g., from 1 µg/mL to 100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration. Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy (% Recovery)
Purpose: To determine the closeness of the test results to the true value. Procedure:
-
Prepare a placebo mixture of the drug product.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate and analyze. Acceptance Criteria:
-
Mean Recovery: 98.0% to 102.0% at each level.
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Procedure:
-
Repeatability (Intra-assay): Analyze a minimum of six independent sample preparations at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Acceptance Criteria:
-
%RSD: ≤ 2.0% for both repeatability and intermediate precision studies.
Limit of Quantification (LOQ) and Detection (LOD)
Purpose: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD). Procedure: Based on the signal-to-noise (S/N) ratio.
-
Prepare and inject a series of dilute solutions of the analyte.
-
Determine the concentration that yields an S/N ratio of approximately 10 for LOQ.
-
Determine the concentration that yields an S/N ratio of approximately 3 for LOD.
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] Procedure: Make small changes to the chromatographic conditions, one at a time, and assess the effect on system suitability parameters.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (e.g., 30 °C and 40 °C).
-
Mobile Phase Composition: Vary the final organic percentage by ±2% absolute.
Acceptance Criteria: System suitability parameters should still be met, and the results should not be significantly impacted.
Summary of Validation Parameters
| Parameter | Typical Acceptance Criteria |
| System Suitability | Tailing ≤ 2.0; Plates ≥ 2000; %RSD ≤ 2.0% |
| Specificity | No interference at analyte RT; Peak purity > 0.995 |
| Linearity | r² ≥ 0.999 |
| Range | Typically 80-120% of test concentration for assay |
| Accuracy | 98.0% - 102.0% recovery |
| Precision (%RSD) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0% |
| LOQ | S/N ratio ≈ 10 |
| Robustness | System suitability criteria met under varied conditions |
Workflow and Troubleshooting
The overall analytical workflow is a systematic process from preparation to reporting.
Caption: End-to-end HPLC analysis workflow.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Peak or Very Small Peak | Incorrect injection; Sample degradation; Detector lamp off. | Check autosampler sequence and vial; Prepare fresh sample; Ensure detector lamp is on and has sufficient energy. |
| Shifting Retention Times | Inconsistent mobile phase preparation; Column temperature fluctuation; Column aging. | Prepare fresh mobile phase; Ensure column oven is stable at the set temperature; Equilibrate the column for a longer period; Replace column if necessary. |
| Peak Tailing | Column contamination or degradation; pH of mobile phase unsuitable; Sample overload. | Flush the column with a strong solvent; Ensure mobile phase pH is at least 2 units away from analyte pKa; Reduce sample concentration. |
| High Baseline Noise | Air bubbles in the system; Contaminated mobile phase; Detector lamp failing. | Degas mobile phases thoroughly; Use high-purity, filtered solvents[4]; Check lamp energy and replace if low. |
| Split Peaks | Clogged frit or column inlet; Sample solvent incompatible with mobile phase. | Back-flush the column (if permissible) or replace; Ensure sample is dissolved in a solvent similar to or weaker than the initial mobile phase. |
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2005. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. [Link]
-
Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. December 2025. [Link]
-
PubChem. 2-(ethylamino)-N-methylacetamide. [Link]
-
MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. November 2024. [Link]
-
PubMed. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. May 2009. [Link]
-
RSC Publishing. Structure, and infrared and ultraviolet spectra of protonated dimethylacetamide. [Link]
-
Honeywell. UV Cutoff. [Link]
Sources
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-(Ethylamino)-N-methylacetamide;hydrochloride in Human Plasma
Introduction
2-(Ethylamino)-N-methylacetamide;hydrochloride is a small, polar molecule of interest in pharmaceutical development. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic (PK) and toxicokinetic studies, which are fundamental to evaluating the absorption, distribution, metabolism, and excretion (ADME) of a potential new therapeutic agent. The inherent polarity of this compound presents a significant challenge for traditional reversed-phase liquid chromatography. This application note details a highly selective, sensitive, and robust LC-MS/MS method for the determination of 2-(Ethylamino)-N-methylacetamide;hydrochloride in human plasma. The method employs a simple protein precipitation extraction procedure and has been validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3]
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is foundational to developing a successful bioanalytical method.
-
Compound: 2-(Ethylamino)-N-methylacetamide;hydrochloride
-
Synonyms: 2-(ethylamino)-N-methylacetamide hydrochloride
-
Molecular Formula: C5H13ClN2O[4]
-
Molecular Weight: 152.62 g/mol [4]
-
Chemical Structure:
-
CNC(=O)CNCC
-
-
Predicted Properties: As a small amine-containing compound, it is expected to be highly polar and readily soluble in aqueous media. Its basic nature suggests it will be ionized at low pH.[5]
Experimental Design & Rationale
The development of this method was guided by the need for a simple, rapid, and reliable assay suitable for high-throughput analysis in a drug development setting.
Internal Standard (IS) Selection
The use of an appropriate internal standard is critical for correcting for variability during sample preparation and analysis.[6] A stable isotope-labeled (SIL) internal standard is the gold standard as it shares near-identical physicochemical properties with the analyte, ensuring similar behavior during extraction and ionization.[6][7] For this method, 2-(Ethylamino)-N-methylacetamide-d5 (or a structurally similar deuterated analog) is the recommended internal standard. The mass difference of at least 3-4 Da minimizes potential crosstalk between the analyte and IS channels.[6]
Sample Preparation
Given the polar nature of the analyte, several sample preparation techniques were considered, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8][9]
-
Protein Precipitation (PPT): This technique was selected for its simplicity, speed, and suitability for polar compounds.[8][10][11] Acetonitrile was chosen as the precipitation solvent as it effectively removes proteins while keeping the polar analyte in the supernatant.[9] This approach minimizes sample manipulation, reducing the potential for analyte loss and improving throughput.
Liquid Chromatography
The primary challenge in the chromatographic separation of small, polar compounds is achieving adequate retention on traditional reversed-phase columns.
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended to enhance the retention of the polar analyte. An alternative approach is to use a C18 column with an ion-pairing agent in the mobile phase.[8]
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is employed to achieve optimal separation and peak shape. The volatile buffer is compatible with mass spectrometry.[12][13]
Mass Spectrometry
Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for bioanalytical assays.[12][13]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used, as the amine group on the analyte is readily protonated.
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard, which significantly enhances the selectivity of the method.[13]
Workflow & Protocols
Experimental Workflow Diagram
Caption: Overview of the bioanalytical workflow from sample preparation to data analysis.
Detailed Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-(Ethylamino)-N-methylacetamide;hydrochloride and dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the deuterated internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the IS stock solution to an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.
Sample Preparation Protocol
-
Pipette 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution to each tube (except for the blank matrix).
-
Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | UHPLC System |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | (Example) 95% B to 60% B over 3 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| Ion Spray Voltage | 5500 V |
| MRM Transitions | To be determined by direct infusion |
| Collision Gas | Nitrogen |
Method Validation
The developed method must be rigorously validated to ensure its reliability for the analysis of study samples.[3][14] The validation should be performed in accordance with the latest FDA and EMA guidelines.[1][2][15]
Validation Parameters
The following parameters should be assessed during method validation:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2][14] This is evaluated by analyzing blank plasma from multiple sources.
-
Linearity and Range: The calibration curve should consist of a blank, a zero standard, and at least six to eight non-zero concentration levels covering the expected range of concentrations in the study samples.[14] The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[2][14]
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and internal standard should be assessed to ensure that it does not compromise the accuracy and precision of the method.
-
Recovery: The extraction efficiency of the analyte and internal standard from the plasma matrix should be determined.
-
Stability: The stability of the analyte in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended storage temperature.
Validation Logic Diagram
Caption: Key components of a comprehensive bioanalytical method validation.
Data Presentation
Table 3: Example Calibration Curve and QC Performance
| Level | Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 0.95 | 95.0 | ≤ 20 |
| Low QC | 3.0 | 2.9 | 96.7 | ≤ 15 |
| Mid QC | 50.0 | 51.2 | 102.4 | ≤ 15 |
| High QC | 150.0 | 148.5 | 99.0 | ≤ 15 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of 2-(Ethylamino)-N-methylacetamide;hydrochloride in human plasma. The described approach, utilizing protein precipitation and HILIC chromatography coupled with tandem mass spectrometry, offers a sensitive, selective, and high-throughput solution for supporting pharmacokinetic and toxicokinetic studies in drug development. Adherence to the detailed protocols and validation guidelines will ensure the generation of high-quality, reliable data for regulatory submissions.
References
-
BA Method Development: Polar Compounds - BioPharma Services. (2023, February 6). Retrieved from [Link]
-
Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Retrieved from [Link]
-
Rahman, M. M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Taibah University Medical Sciences, 18(4), 896-905. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Porvair Sciences. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. News-Medical.net. Retrieved from [Link]
-
Dunn, W. B., et al. (2011). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in Molecular Biology, 708, 3-15. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Mylott, W. R. Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(7), 591-594. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-amino-N-methylacetamide hydrochloride. PubChem. Retrieved from [Link]
-
Agilent Technologies, Inc. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(ethylamino)-n-methylacetamide. PubChem. Retrieved from [Link]
-
Chen, Y. C., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Journal of Food and Drug Analysis, 29(1), 110-123. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-amino-N-ethylacetamide hydrochloride. PubChem. Retrieved from [Link]
-
Law, W. S., et al. (2012). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. Drug Discovery Today: Technologies, 9(3), e211-e218. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). LC-MS. Retrieved from [Link]
-
Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Journal of Analytical & Bioanalytical Techniques, 16(1), 1-2. Retrieved from [Link]
-
Reddit. (2023, July 8). Internal Standard Selection. r/massspectrometry. Retrieved from [Link]
Sources
- 1. elearning.unite.it [elearning.unite.it]
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- 3. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
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Protocol for the Dissolution of 2-(Ethylamino)-N-methylacetamide;hydrochloride for In Vitro Assays
Introduction
The reliability and reproducibility of in vitro assays are fundamentally dependent on the accurate preparation of test compound solutions. This document provides a detailed protocol for the dissolution of 2-(Ethylamino)-N-methylacetamide;hydrochloride, a small molecule hydrochloride salt, for use in a variety of research applications. As a hydrochloride salt, this compound is anticipated to have favorable aqueous solubility, a property that can be leveraged for direct dissolution in aqueous buffers. However, to ensure broad applicability across diverse experimental setups, this guide will also cover the preparation of high-concentration stock solutions in organic solvents, such as dimethyl sulfoxide (DMSO), which is a common practice in drug discovery and cell-based assays.[1]
The protocols outlined herein are designed to ensure the complete solubilization of the compound, thereby minimizing the potential for inaccurate concentration determination and variability in experimental results. We will address critical aspects such as solvent selection, pH considerations, and techniques to aid dissolution, as well as provide guidance on the preparation of working solutions and best practices for storage.
Physicochemical Properties and Solvent Selection
2-(Ethylamino)-N-methylacetamide;hydrochloride is the hydrochloride salt of the free base, 2-(ethylamino)-N-methylacetamide. The presence of the hydrochloride moiety generally enhances the aqueous solubility of amine-containing compounds by forming a more polar, charged species.[2]
Table 1: Solvent Selection Guide for Stock Solution Preparation
| Solvent | Rationale for Use | Considerations |
| Sterile, Deionized Water | Ideal for direct use in many biological assays. The hydrochloride salt form is expected to be water-soluble. | Solubility may be limited at very high concentrations. The pH of the resulting solution will be acidic and may require adjustment for pH-sensitive assays. |
| Phosphate-Buffered Saline (PBS) | A physiologically relevant buffer that can be used for direct dissolution if the target concentration is achievable. The buffering capacity helps maintain a stable pH. | Similar to water, high concentrations may not be achievable. The final pH should be verified and adjusted if necessary for the specific experimental requirements.[3] |
| Dimethyl Sulfoxide (DMSO) | A highly versatile aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1] Recommended for preparing high-concentration stock solutions. | DMSO can exhibit cellular toxicity at concentrations typically above 0.5-1%.[4] It is crucial to maintain a low final DMSO concentration in the assay medium. |
| Ethanol | Can be used as a co-solvent to aid in the dissolution of certain compounds. | Can be toxic to cells at higher concentrations. Its volatility requires careful handling to prevent changes in concentration. |
For the purposes of this protocol, we will focus on the use of sterile, deionized water for direct aqueous dissolution and DMSO for the preparation of a high-concentration stock solution.
Experimental Workflow for Solution Preparation
The following diagram illustrates the general workflow for preparing both aqueous and DMSO-based stock solutions of 2-(Ethylamino)-N-methylacetamide;hydrochloride.
Caption: Workflow for dissolving 2-(Ethylamino)-N-methylacetamide;hydrochloride.
Detailed Protocols
PART 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM in PBS)
This protocol is suitable for assays where the final concentration of the compound is relatively low and direct dissolution in an aqueous buffer is preferred.
Materials:
-
2-(Ethylamino)-N-methylacetamide;hydrochloride powder
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Calibrated analytical balance
-
Volumetric flask (Class A)[5]
-
Sterile conical tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
Calibrated pH meter[6]
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes
Procedure:
-
Calculate the Required Mass: Determine the mass of 2-(Ethylamino)-N-methylacetamide;hydrochloride needed to prepare the desired volume and concentration of the stock solution. The molecular weight of the hydrochloride salt should be used for this calculation.
-
Weigh the Compound: Accurately weigh the calculated amount of the compound using a calibrated analytical balance in a clean weigh boat or directly into the volumetric flask.
-
Initial Dissolution: Add approximately 80% of the final volume of sterile PBS (pH 7.4) to the volumetric flask containing the compound.
-
Aid Solubilization: Cap the flask and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, proceed with the following steps:
-
Sonication: Place the flask in a water bath sonicator for 5-10 minutes.[4]
-
Gentle Warming: If necessary, gently warm the solution in a water bath set to 37°C for 10-15 minutes. Avoid excessive heat, which could degrade the compound.
-
-
Visual Inspection: Carefully inspect the solution against a dark background to ensure that no solid particles remain. The solution should be clear and free of precipitates.
-
Final Volume Adjustment: Once the compound is fully dissolved, add sterile PBS to the volumetric flask to reach the final desired volume. Invert the flask several times to ensure a homogenous solution.
-
pH Verification and Adjustment: Measure the pH of the solution using a calibrated pH meter. Due to the hydrochloride salt, the initial pH may be acidic. If the assay is sensitive to pH, adjust the pH to the desired value (e.g., 7.2-7.4 for cell-based assays) using dropwise addition of dilute NaOH (e.g., 1 M).[7][8] Be cautious as significant pH changes can sometimes cause precipitation.
-
Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the solution into a sterile conical tube or vials for storage.[9] This step is critical for cell-based assays to maintain sterility.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
PART 2: Preparation of a High-Concentration DMSO Stock Solution (e.g., 100 mM)
This protocol is recommended when high concentrations are needed or if the compound's aqueous solubility is limited. The resulting DMSO stock can then be diluted into aqueous buffers or cell culture media for the final working concentration.
Materials:
-
2-(Ethylamino)-N-methylacetamide;hydrochloride powder
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Volumetric flask (Class A) or glass vial with a Teflon-lined cap[10]
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate and Weigh: As in the aqueous protocol, calculate and accurately weigh the required mass of the compound.
-
Dissolution in DMSO: Add the weighed compound to a volumetric flask or a glass vial. Add a portion of the DMSO and vortex thoroughly.
-
Aid Solubilization: If necessary, use a water bath sonicator to aid dissolution. Gentle warming is generally not required for dissolution in DMSO but can be used cautiously if needed.
-
Final Volume: Add DMSO to the final desired volume and mix thoroughly to ensure homogeneity.
-
Storage: Aliquot the DMSO stock solution into small, single-use volumes in tightly sealed vials (e.g., with Teflon-lined caps to prevent absorption of atmospheric water) and store at -20°C or -80°C.[10]
Preparation of Working Solutions from DMSO Stock
A critical step in utilizing a DMSO stock solution is the dilution into the final aqueous assay buffer or cell culture medium. Improper dilution can lead to precipitation of the compound.
Procedure:
-
Thaw the Stock Solution: Remove an aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature.[10]
-
Serial Dilution (Recommended): To minimize precipitation, it is often beneficial to perform a serial dilution. For example, first, dilute the high-concentration DMSO stock into a smaller volume of assay buffer to create an intermediate concentration.
-
Final Dilution: Add the intermediate dilution (or the stock solution for a single dilution step) to the final volume of the assay buffer or cell culture medium. It is crucial to add the DMSO solution to the aqueous buffer while vortexing or stirring to ensure rapid dispersion and minimize localized high concentrations of the compound that can lead to precipitation.[1]
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells or interferes with the assay (typically <0.5%).
-
Visual Inspection: After preparing the final working solution, visually inspect it for any signs of precipitation. If the solution appears cloudy or contains visible particles, the concentration may be above the compound's aqueous solubility limit under those conditions.
Troubleshooting Common Issues
-
Precipitation upon Dilution in Aqueous Buffer:
-
Decrease the final concentration of the compound.
-
Increase the percentage of serum in the cell culture medium (if compatible with the assay), as serum proteins can help solubilize some compounds.[1]
-
Consider using a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 in non-cell-based assays to improve solubility.[4]
-
-
Inconsistent Assay Results:
-
This may be due to incomplete dissolution of the stock solution or precipitation in the assay medium. Always visually inspect solutions before use.
-
Prepare fresh working solutions for each experiment.
-
Safety Precautions
-
Always handle chemical compounds in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for the compound for specific handling and safety information. Although a specific SDS for this compound was not found in the initial search, general precautions for handling hydrochloride salts and amine-containing compounds should be followed. These may include avoiding inhalation of dust and contact with skin and eyes.[11][12][13]
Conclusion
The successful dissolution of 2-(Ethylamino)-N-methylacetamide;hydrochloride is a critical first step for obtaining reliable and reproducible data in in vitro assays. By carefully selecting the appropriate solvent, employing techniques to aid solubilization, and paying close attention to the final concentration and potential for precipitation, researchers can prepare accurate and stable solutions. The protocols provided in this guide offer a comprehensive framework for the preparation of both aqueous and DMSO-based stock solutions, enabling the use of this compound across a wide range of experimental applications.
References
-
Enfanos. Preparation of Stock Solutions. [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
Cold Spring Harbor Protocols. (2002). Stock Solutions. [Link]
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]
-
ResearchGate. (2022, June 28). How can I increase/decrease pH of cell culture media (DMEM)? [Link]
-
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? [Link]
-
PubChem. 2-amino-N-ethylacetamide hydrochloride. [Link]
-
Al-Gousous, J., & Langguth, P. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(1), 119. [Link]
-
Kakran, M., Li, L., & Müller, R. H. (2012). Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering, 32(4), 1-9. [Link]
-
Reddit. (2016, October 5). How to adjust pH of cell culture media? [Link]
-
PubChem. 2-amino-N-methylacetamide hydrochloride. [Link]
Sources
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Application Note: Structural Confirmation of 2-(Ethylamino)-N-methylacetamide Hydrochloride by NMR Spectroscopy
Abstract
This application note details the protocol for the structural confirmation of 2-(Ethylamino)-N-methylacetamide hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the presence of the hydrochloride salt and the amide functionality, this molecule presents specific spectral challenges, including proton exchange and rotameric signal splitting. This guide provides a validated workflow for sample preparation, acquisition parameters (1D and 2D), and a logic-based assignment strategy compliant with USP <761> and FDA guidelines for structural characterization.
Introduction & Structural Analysis[1][2][3]
Molecule Overview
-
IUPAC Name: 2-(Ethylamino)-N-methylacetamide hydrochloride
-
Molecular Formula:
-
Molecular Weight: 116.16 g/mol (free base) / 152.62 g/mol (salt)
-
Role: Common intermediate in the synthesis of pharmaceutical actives (APIs) and agrochemicals.
Critical Spectral Features
Before acquisition, the spectroscopist must anticipate three distinct phenomena:
-
Salt Effect: The protonation of the secondary amine (
) causes significant deshielding of adjacent protons (alpha-methylene and ethyl-methylene) compared to the free base. -
Amide Rotamers: The partial double-bond character of the amide
bond restricts rotation, potentially creating cis and trans rotamers. This often results in "doubled" peaks in the NMR spectrum, which must not be mistaken for impurities. -
Proton Exchange: The ammonium protons (
) and amide proton ( ) are labile. Selection of the correct solvent is critical to observe these moieties.
Experimental Methodology
Reagents and Equipment
-
Solvent: Dimethyl sulfoxide-
(DMSO- , 99.9% D) with 0.03% TMS (Tetramethylsilane) as internal reference.-
Rationale: DMSO is preferred over
. In , the acidic ammonium and amide protons will exchange with deuterium (H/D exchange) and disappear, removing critical structural evidence.[1] DMSO preserves these signals.
-
-
Instrument: 400 MHz NMR Spectrometer (or higher) equipped with a direct detection or cryoprobe.
-
Sample Mass: 10–15 mg (optimal for 13C sensitivity).
Sample Preparation Protocol
-
Weigh 12 mg (± 2 mg) of the hydrochloride salt into a clean vial.
-
Add 600 µL of DMSO-
. -
Vortex for 30 seconds until fully dissolved. Note: HCl salts are often hygroscopic; minimize exposure to humid air to prevent water peak broadening.
-
Transfer to a high-quality 5mm NMR tube.
-
Equilibrate in the magnet for 5 minutes before locking/shimming.
Acquisition Parameters
Standardize acquisition to ensure reproducibility.
| Parameter | COSY (2D) | HSQC (2D) | ||
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (decoupled) | cosygpppqf | hsqcedetgp |
| Scans (NS) | 16 | 1024 | 8 | 8 |
| Relaxation Delay (D1) | 1.0 sec | 2.0 sec | 1.5 sec | 1.5 sec |
| Spectral Width | 12 ppm (-1 to 11) | 220 ppm | 10 ppm | F2: 10, F1: 180 |
| Temperature | 298 K (25°C) | 298 K | 298 K | 298 K |
Workflow Visualization
The following diagram outlines the logical flow from sample intake to final reporting, ensuring all quality checks are met.
Figure 1: Standardized NMR workflow for structure confirmation.
Results & Discussion: Structural Assignment
Logic for Assignment
To confirm the structure, we must establish connectivity. The logic flows as follows:
-
Identify the Ethyl Group: Look for a triplet (
) coupled to a quartet ( ). -
Identify the N-Methyl: Look for a doublet (coupling to NH) or singlet integrating to 3H.
-
Identify the Core: The singlet (or broad peak) at ~3.8 ppm represents the
bridge. -
Confirm Salt: Broad singlets > 8.5 ppm indicate ammonium protons.
Predicted Chemical Shifts (DMSO- )
| Position | Group | Type | Multiplicity ( | Notes | ||
| 1 | Carbonyl | - | - | ~165.0 | Amide carbonyl | |
| 2 | Methyl | ~2.65 | Doublet (4.5) | ~25.5 | Coupled to Amide NH | |
| 3 | Amide | ~8.20 | Broad Quartet | - | Exchangeable | |
| 4 | Methylene | ~3.75 | Singlet | ~48.0 | May broaden due to | |
| 5 | Ammonium | ~9.10 | Broad Singlet | - | Indicates HCl salt | |
| 6 | Methylene | ~2.95 | Quartet (7.2) | ~42.0 | Deshielded by | |
| 7 | Methyl | ~1.20 | Triplet (7.2) | ~11.0 | Classic ethyl pattern |
Assignment Logic Tree
Use the following logic map to troubleshoot ambiguous signals (e.g., overlapping methylenes).
Figure 2: Decision tree for spectral assignment and connectivity verification.
Validation & Acceptance Criteria
To ensure the data is legally and scientifically defensible (E-E-A-T), the spectrum must meet these criteria based on USP <761>:
-
Signal-to-Noise (S/N): The sensitivity of the methyl carbon signal (or ethyl methyl proton) must exceed 100:1 .
-
Resolution: The linewidth at half-height (
) of the TMS reference signal must be < 0.5 Hz . -
Integral Precision: The integral ratio of the Ethyl-
(3H) to the N-Methyl- (3H) must be within ±5% (i.e., 2.85 to 3.15). -
Solvent Residuals: DMSO-
quintet at 2.50 ppm and broad singlet at ~3.3 ppm must be identified and not interfere with analyte signals.
Troubleshooting "Rotamers"
If the N-Methyl doublet appears as two unequal sets of doublets (e.g., ratio 80:20):
-
Do not reject the sample. This is likely cis/trans isomerism.
-
Verification: Run a Variable Temperature (VT) experiment. Heat the sample to 323 K (50°C). If the peaks coalesce into a single sharp doublet, it confirms rotamers (dynamic exchange). If they remain distinct, it indicates an impurity.
References
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Rockville, MD: USP Convention.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Standard text for assignment logic).
-
Gottlieb, H. E., et al. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. (Source for pulse sequence parameters).
Sources
Application Note & Protocols: Characterizing Novel Ligand Interactions Using 2-(Ethylamino)-N-methylacetamide;hydrochloride in Binding Assays
Abstract
The identification and characterization of interactions between small molecules and their protein targets are foundational to drug discovery and chemical biology.[1][2] This guide provides a comprehensive framework for utilizing 2-(Ethylamino)-N-methylacetamide;hydrochloride, a novel small molecule ligand, in binding assays. We present detailed protocols for two robust, label-free and fluorescence-based methodologies: Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP). This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying principles, experimental design considerations, and data interpretation strategies necessary for a thorough characterization of a novel ligand-protein interaction.
Introduction: The Challenge of a Novel Ligand
2-(Ethylamino)-N-methylacetamide;hydrochloride is a small organic molecule with the molecular formula C₅H₁₃ClN₂O. A survey of the scientific literature and chemical databases indicates a lack of published data on its biological targets or its use in binding assays. When faced with a novel or uncharacterized ligand such as this, the primary challenge is to first identify its binding partners and then to quantitatively describe the interaction in terms of affinity (how tightly it binds) and kinetics (the rates of association and dissociation).
The choice of assay is critical. Methodologies should ideally be:
-
Sensitive enough to detect the binding of a low molecular weight compound.
-
Amenable to screening to identify potential binding partners.
-
Able to provide quantitative data on binding affinity (K_D) and kinetics (k_a, k_d).
This guide will focus on two powerful techniques that meet these criteria: Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP).[3][4][5]
Foundational Concepts in Ligand Binding
Before proceeding to specific protocols, it is essential to understand the core principles of molecular interactions. The binding of a ligand (L) to a protein (P) to form a complex (PL) is a reversible process governed by the laws of mass action.
The strength of this interaction is quantified by the equilibrium dissociation constant (K_D), which is the ratio of the dissociation rate constant (k_d) to the association rate constant (k_a). A lower K_D value signifies a higher binding affinity.
K_D = k_d / k_a = [P][L] / [PL]
Binding assays are designed to measure the concentration of the bound complex ([PL]) at equilibrium, allowing for the determination of these constants.[6]
Technology Platforms for Characterizing 2-(Ethylamino)-N-methylacetamide;hydrochloride
Surface Plasmon Resonance (SPR)
SPR is a label-free technology that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of molecular interactions.[7][8] In a typical experiment, the protein target is immobilized on the sensor surface, and a solution containing the ligand (the "analyte," in this case, 2-(Ethylamino)-N-methylacetamide;hydrochloride) is flowed over it. The binding of the ligand to the protein causes an increase in mass on the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).
The following diagram illustrates the typical workflow for an SPR experiment to characterize a small molecule-protein interaction.
Caption: Workflow for SPR-based ligand binding analysis.
This protocol outlines the steps for determining the binding kinetics and affinity of 2-(Ethylamino)-N-methylacetamide;hydrochloride to a putative protein target.
Materials:
-
Protein Target: Purified to >95%, in a suitable buffer (e.g., PBS or HEPES).
-
Ligand: 2-(Ethylamino)-N-methylacetamide;hydrochloride (MW: 152.64 g/mol ).
-
SPR Instrument: (e.g., Biacore, Nicoya OpenSPR).[9]
-
Sensor Chip: A carboxymethyl dextran surface (e.g., CM5 series) is a common starting point for amine coupling.
-
Immobilization Reagents: Amine coupling kit (EDC, NHS), ethanolamine.
-
Running Buffer: PBS or HBS-EP+ buffer, filtered and degassed.
-
Ligand Dilution Series: Prepare a series of dilutions of 2-(Ethylamino)-N-methylacetamide;hydrochloride in running buffer. A typical range for a novel interaction might be from 100 nM to 100 µM.
Procedure:
-
System Priming & Equilibration:
-
Equilibrate the SPR system with running buffer until a stable baseline is achieved.
-
-
Protein Immobilization (Amine Coupling):
-
Activate the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the protein target (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) to allow for covalent coupling to the surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
Rationale: This creates a stable, covalently attached layer of the protein target, which is essential for kinetic analysis.[7] A control flow cell should be prepared in parallel (activated and deactivated without protein) to serve as a reference surface for subtracting bulk refractive index changes.
-
-
Kinetic Analysis:
-
Inject the highest concentration of the ligand to confirm binding.
-
Perform a series of injections of the ligand dilution series, from the lowest to the highest concentration. Include several buffer-only injections (blanks) for double referencing.
-
Each injection cycle should consist of:
-
Association Phase: Flow the ligand over the sensor surface for a defined period (e.g., 60-180 seconds) to observe binding.
-
Dissociation Phase: Flow running buffer over the surface to observe the dissociation of the ligand from the protein (e.g., 120-600 seconds).
-
-
Regeneration: Between each ligand concentration, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove all bound ligand and return to the baseline. This step must be optimized to ensure complete removal without denaturing the immobilized protein.
-
-
Data Analysis:
-
Process the raw data by subtracting the signal from the reference flow cell and the buffer blanks. This corrected data is known as a sensorgram.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting will yield the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).
-
| Parameter | Typical Value Range | Significance |
| k_a (M⁻¹s⁻¹) | 10³ - 10⁷ | Rate of complex formation. |
| k_d (s⁻¹) | 10⁻⁵ - 10⁻¹ | Rate of complex decay. |
| K_D (M) | 10⁻³ - 10⁻¹² | Binding affinity (lower is tighter). |
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the rotational speed of a fluorescent molecule.[10] A small, fluorescently-labeled molecule (the "tracer") tumbles rapidly in solution, resulting in low polarization of emitted light. When it binds to a much larger protein, its rotation slows dramatically, leading to a significant increase in polarization.[4]
Since 2-(Ethylamino)-N-methylacetamide;hydrochloride is not intrinsically fluorescent, an FP assay would be configured as a competitive binding assay . In this format, our unlabeled ligand competes with a known fluorescent ligand (tracer) for binding to the protein target. Increasing concentrations of the unlabeled ligand will displace the tracer, causing a decrease in fluorescence polarization.
Caption: Workflow for a competitive FP binding assay.
This protocol describes how to determine the binding affinity of 2-(Ethylamino)-N-methylacetamide;hydrochloride by its ability to displace a fluorescent tracer from a protein target.
Materials:
-
Protein Target: Purified and concentrated.
-
Fluorescent Tracer: A known ligand for the target protein, labeled with a fluorophore (e.g., fluorescein, TAMRA). The tracer's K_D for the protein should be known.
-
Test Ligand: 2-(Ethylamino)-N-methylacetamide;hydrochloride.
-
Assay Buffer: A buffer that maintains protein stability and minimizes non-specific binding (e.g., PBS with 0.01% Tween-20).
-
Microplate Reader: Capable of fluorescence polarization measurements.
-
Microplates: Low-binding, black microplates (e.g., 384-well).
Procedure:
Part A: Assay Optimization [11][12]
-
Tracer Concentration:
-
Perform a serial dilution of the fluorescent tracer in assay buffer.
-
Measure the fluorescence intensity at each concentration.
-
Goal: Select a tracer concentration that gives a stable and robust signal (typically 3-5 times the background) without causing significant quenching effects. This concentration should ideally be at or below the K_D of the tracer-protein interaction.[11]
-
-
Protein Concentration:
-
Using the fixed optimal tracer concentration, perform a serial dilution of the protein target.
-
Incubate and measure the FP signal.
-
Goal: Determine the protein concentration that results in approximately 80% of the maximum FP signal (the EC₈₀). This ensures the assay is sensitive to displacement by a competitive ligand.
-
Part B: Competitive Binding Experiment
-
Prepare Reagents:
-
Prepare a solution of the protein target at 2x the final desired concentration (2x EC₈₀).
-
Prepare a solution of the fluorescent tracer at 2x the final desired concentration.
-
Prepare a serial dilution series of the test ligand, 2-(Ethylamino)-N-methylacetamide;hydrochloride, at 2x the final desired concentrations.
-
-
Assay Plate Setup (384-well example):
-
Add 10 µL of each concentration of the 2x test ligand dilution series to the appropriate wells.
-
Add 10 µL of a premixed solution containing the 2x protein and 2x tracer to all wells.
-
Controls: Include wells with tracer only (for minimum polarization) and wells with tracer + protein but no test ligand (for maximum polarization).
-
-
Incubation & Measurement:
-
Seal the plate, mix gently, and incubate at room temperature for a time sufficient to reach equilibrium (this may need to be determined empirically, but 30-60 minutes is a common starting point).
-
Read the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Plot the FP signal (in millipolarization units, mP) against the log of the test ligand concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value, which is the concentration of the test ligand that displaces 50% of the tracer.
-
Convert the IC₅₀ to the inhibition constant (K_i) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the tracer.[13]
-
K_i = IC₅₀ / (1 + ([Tracer] / K_D,tracer))
| Parameter | Description | Significance |
| IC₅₀ (M) | Half-maximal inhibitory concentration. | The potency of the ligand in this specific assay format. |
| K_i (M) | Inhibition constant. | An estimate of the ligand's true binding affinity (K_D). |
Trustworthiness and Self-Validation
To ensure the scientific integrity of the results obtained for 2-(Ethylamino)-N-methylacetamide;hydrochloride, every protocol must be a self-validating system.
-
For SPR:
-
Mass Transport Limitation Test: Perform the kinetic analysis at different flow rates. If the calculated rate constants are independent of the flow rate, mass transport effects are negligible.
-
Immobilization Level: Ensure the protein immobilization level is low enough to avoid steric hindrance or avidity effects.
-
Data Quality: The residuals from the curve fit should be random and close to zero, indicating a good fit of the model to the data.
-
-
For FP:
-
Z'-factor Calculation: Use the minimum and maximum polarization controls to calculate the Z'-factor, a statistical measure of assay quality. A Z'-factor > 0.5 indicates a robust and reliable assay.
-
Compound Interference: Test 2-(Ethylamino)-N-methylacetamide;hydrochloride for intrinsic fluorescence at the wavelengths used for the tracer to rule out signal interference.
-
Conclusion
While 2-(Ethylamino)-N-methylacetamide;hydrochloride is an uncharacterized compound, the application of systematic and robust biophysical techniques like Surface Plasmon Resonance and Fluorescence Polarization can effectively elucidate its binding properties. SPR provides a direct, real-time measurement of binding kinetics and affinity, while competitive FP offers a high-throughput, solution-based method for determining binding potency. By following the detailed protocols and validation steps outlined in this guide, researchers can confidently characterize the interactions of this, and other novel small molecules, paving the way for further investigation in drug discovery and development.
References
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]
-
Protein Ligand Interactions Using Surface Plasmon Resonance. SpringerLink. [Link]
-
Surface Plasmon Resonance for Small Molecule Ligand Analysis. Sygnature Discovery. [Link]
-
Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC. [Link]
-
Protein Ligand Interactions Using Surface Plasmon Resonance. ResearchGate. [Link]
-
Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry. [Link]
-
The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]
-
Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. [Link]
-
Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]
-
Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]
-
Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. LinkedIn. [Link]
-
Competitive Binding Assays. Medicine LibreTexts. [Link]
-
Fluorescence Polarization Detection. BMG LABTECH. [Link]
-
Ligand Fishing Techniques for Exploring Small Molecule-Protein Interactions. Journal of Chemical and Pharmaceutical Research. [Link]
-
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Analytics. [Link]
-
Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences Ltd. [Link]
-
Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. PubMed. [Link]
-
Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Living Journal of Computational Molecular Science. [Link]
-
A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]
-
Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. Semantic Scholar. [Link]
-
2-(ethylamino)-n-methylacetamide (C5H12N2O). PubChem. [Link]
-
Searching for the Protein Targets of Bioactive Molecules. CHIMIA. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. chimia.ch [chimia.ch]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 6. molbiolcell.org [molbiolcell.org]
- 7. books.rsc.org [books.rsc.org]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 10. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 11. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 13. Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks [Article v1.0] - PMC [pmc.ncbi.nlm.nih.gov]
Experimental design for testing 2-(Ethylamino)-N-methylacetamide;hydrochloride in animal models
Executive Summary
This guide details the experimental framework for evaluating 2-(Ethylamino)-N-methylacetamide hydrochloride (EMA-HCl), a small-molecule amine (MW: 152.62 g/mol ) often encountered as a pharmaceutical intermediate or metabolic probe. Due to its structural similarity to bioactive acetamides and local anesthetic metabolites (e.g., MEGX), rigorous preclinical profiling is required to establish its safety window and pharmacokinetic (PK) behavior.
Key Technical Challenges Addressed:
-
Acidity Management: As a hydrochloride salt, aqueous solutions are acidic (pH < 4.0), requiring precise buffering to prevent injection-site necrosis and behavioral artifacts.
-
Bioanalytical Sensitivity: The compound's high polarity (low LogP) necessitates specific LC-MS/MS retention strategies (HILIC or ion-pairing) rather than standard C18 reverse-phase methods.
-
CNS Screening: Small secondary amines often cross the blood-brain barrier (BBB); a modified Irwin Test is mandated to differentiate true CNS activity from systemic toxicity.
Study Workflow Visualization
The following diagram outlines the logical progression of the experimental design, ensuring safety data (MTD) informs the dose selection for Pharmacokinetics (PK) and Efficacy studies.
Figure 1: Sequential experimental workflow. Safety assessment (Module 2) must precede efficacy and PK profiling to prevent toxicology-induced artifacts in behavioral data.
Module 1: Formulation Strategy
Objective: Create a physiologically compatible vehicle. The HCl salt form provides solubility but introduces acidity that causes local tissue irritation (peritonitis in IP, phlebitis in IV), which mimics pain behavior in animals.
Protocol A: Preparation of 10 mg/mL Stock for IV/IP Administration
Reagents:
-
2-(Ethylamino)-N-methylacetamide HCl (Purity >98%)
-
Phosphate Buffered Saline (PBS), pH 7.4 (calcium/magnesium-free)
-
0.1 N NaOH (for titration)
Procedure:
-
Weighing: Dissolve 100 mg of EMA-HCl in 8 mL of sterile PBS.
-
pH Check: Measure pH. Expect initial pH ~3.5–4.5 due to the HCl counter-ion.
-
Titration: Critical Step. Add 0.1 N NaOH dropwise under constant stirring until pH reaches 7.2 ± 0.2 .
-
Note: Do not overshoot pH > 7.8, as the free base amine may precipitate or degrade depending on concentration.
-
-
Volume Adjustment: Bring final volume to 10 mL with PBS.
-
Filtration: Filter sterilize using a 0.22 µm PVDF syringe filter (low protein binding).
-
Stability: Use within 24 hours. Small secondary amines can undergo N-oxidation or hydrolysis over time in solution.
Module 2: Safety Assessment (Acute Toxicity)
Guideline: OECD Test Guideline 425 (Up-and-Down Procedure) [1].[1][2] Rationale: This method minimizes animal usage while accurately estimating the Lethal Dose (LD50) and Maximum Tolerated Dose (MTD).[3]
Protocol B: Up-and-Down Procedure (UDP)
Subject: Female Sprague-Dawley Rats (8–10 weeks, nulliparous). Route: Intravenous (IV) or Intraperitoneal (IP).
-
Limit Test:
-
Main Test:
-
Adjust doses by a factor of 3.2 (log interval 0.5) based on the survival of the previous animal.
-
Stop rule: 3 consecutive survivors at the limit dose or 5 reversals of outcome (death/survival).
-
-
Clinical Observations:
-
Immediate (0–30 min): Convulsions, tremors (amine toxicity).
-
Delayed (24–48 h): Weight loss, piloerection.
-
Data Output Table:
| Animal ID | Dose (mg/kg) | Outcome (48h) | Clinical Signs | Next Dose Decision |
|---|---|---|---|---|
| R-001 | 175 | Survival | Mild sedation @ 15m | Increase to 550 |
| R-002 | 550 | Moribund | Seizures @ 5m | Decrease to 175 |
| MTD | ~250 | Estimated | | |
Module 3: Pharmacokinetics (Bioanalysis)
Guideline: FDA Bioanalytical Method Validation (2018) [2].[6] Challenge: The compound is small and polar. Standard C18 columns may result in elution in the void volume.
Protocol C: LC-MS/MS Method Development
Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+). Chromatography:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters XBridge Amide, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient: High organic start (90% B) to 50% B over 5 minutes.
Sample Preparation (Protein Precipitation):
-
Aliquot 20 µL plasma.
-
Add 100 µL Acetonitrile containing Internal Standard (IS).
-
IS Selection: Use Lidocaine-d10 or N-methylacetamide-d3 if specific isotopic label is unavailable.
-
-
Vortex 1 min, Centrifuge 10 min @ 4000g.
-
Inject 5 µL supernatant.
PK Parameters to Calculate:
- : Maximum concentration.
- : Time to peak.
- : Total exposure.
- : Elimination half-life.
Module 4: CNS Efficacy Screening
Method: Modified Irwin Test / Functional Observational Battery (FOB) [3].[7][8][9] Rationale: To determine if the compound acts as a CNS stimulant (amphetamine-like) or depressant (anesthetic-like).
Protocol D: Behavioral Scoring
Groups: Vehicle (PBS), Low Dose (10 mg/kg), High Dose (50% of MTD). Timepoints: Pre-dose, 15, 30, 60, 120 min post-dose.
Scoring Matrix (0-3 Scale):
-
0: Normal/Absent
-
1: Slight
-
2: Moderate
-
3: Severe
Key Domains:
-
Autonomic: Salivation, Lacrimation, Piloerection.
-
Neuromuscular: Grip strength, Tremors, Ataxia.
-
Sensorimotor: Response to touch, Startle reflex.
-
Excitability: Hyperactivity, Stereotypy (repetitive head movements).
Figure 2: Decision tree for interpreting Irwin Test results. The compound's structural relationship to local anesthetics suggests a potential for depressant effects at high doses, or stimulant effects if it acts as a monoamine reuptake inhibitor.
References
-
OECD. (2008).[2] Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals.[1][2][3][5]
-
U.S. Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).
-
Mathiasen, J. R., & Moser, V. C. (2018). The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. Current Protocols in Pharmacology.
-
PubChem. (n.d.).[10][11] 2-amino-N-ethylacetamide hydrochloride (Compound Summary). National Library of Medicine.
Sources
- 1. nucro-technics.com [nucro-technics.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 7. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-amino-N-methylacetamide hydrochloride | C3H9ClN2O | CID 13842202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-amino-N-ethylacetamide hydrochloride | C4H11ClN2O | CID 21257306 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of 2-(Ethylamino)-N-methylacetamide;hydrochloride
Introduction: Characterizing the Bioactivity of a Novel Amide Compound
In the landscape of drug discovery and chemical biology, the initial characterization of novel small molecules is a critical step toward understanding their potential therapeutic applications or toxicological profiles. The compound 2-(Ethylamino)-N-methylacetamide;hydrochloride is a small amide-containing molecule for which the specific biological activities and mechanism of action are not yet extensively documented. Safety data sheets indicate that the compound is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation. Furthermore, it is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.
Given the toxicological profile, a foundational step in elucidating the biological effects of 2-(Ethylamino)-N-methylacetamide;hydrochloride is to assess its impact on cell viability and proliferation. Cell-based assays provide a powerful platform for this initial screening, offering insights into the compound's general cytotoxicity and dose-dependent effects on living cells.[1] This application note provides a detailed protocol for a robust and reliable cell-based assay to determine the cytotoxic potential of 2-(Ethylamino)-N-methylacetamide;hydrochloride using a resazurin-based cell viability assay. This method is a sensitive, and widely used fluorescent assay to quantify the number of viable cells in a culture.
The protocol herein is designed for researchers, scientists, and drug development professionals to establish a baseline understanding of the compound's bioactivity, which can then guide further mechanistic studies.
Principle of the Assay: Resazurin-Based Cell Viability Assessment
The recommended assay utilizes the blue dye resazurin, which is cell-permeable. In viable, metabolically active cells, intracellular reductases convert resazurin to the pink, highly fluorescent resorufin. The amount of resorufin produced is directly proportional to the number of living cells. By measuring the fluorescence intensity, we can quantitatively assess the effect of 2-(Ethylamino)-N-methylacetamide;hydrochloride on cell viability.
Experimental Workflow & Signaling
Figure 1: A diagram illustrating the experimental workflow for the cell-based assay and the underlying principle of resazurin reduction in viable cells.
Materials and Reagents
| Material/Reagent | Supplier | Cat. No. |
| 2-(Ethylamino)-N-methylacetamide;hydrochloride | Sigma-Aldrich | Example: 471445 |
| HeLa (or other suitable cell line) | ATCC | CCL-2 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Resazurin sodium salt | Sigma-Aldrich | R7017 |
| Dimethyl sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |
| 96-well, black, clear-bottom cell culture plates | Corning | 3603 |
Note: Catalog numbers are for example purposes and may vary. Researchers should source reagents appropriate for their specific laboratory and cell culture standards.
Safety Precautions
2-(Ethylamino)-N-methylacetamide;hydrochloride is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][3]
-
Handling: Do not handle until all safety precautions have been read and understood.[2][4] Avoid breathing dust, mist, or vapors.[2] Handle in a well-ventilated area or under a chemical fume hood.[5]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3] If on skin, wash off immediately with soap and plenty of water.[3] If swallowed, call a poison center or doctor if you feel unwell.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[2]
Detailed Protocol
Part 1: Preparation of Reagents and Compound
-
Complete Cell Culture Medium: Prepare DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Resazurin Stock Solution (1 mg/mL): Dissolve 10 mg of resazurin sodium salt in 10 mL of sterile PBS. Filter-sterilize through a 0.22 µm filter and store protected from light at 4°C for up to one month.
-
Compound Stock Solution (100 mM): Prepare a 100 mM stock solution of 2-(Ethylamino)-N-methylacetamide;hydrochloride in sterile DMSO.
-
Expert Insight: The choice of solvent is critical. While this compound may be water-soluble, preparing a high-concentration stock in DMSO allows for minimal solvent concentration in the final culture medium, reducing solvent-induced cytotoxicity. The final DMSO concentration in the culture wells should not exceed 0.5%.
-
Part 2: Cell Seeding
-
Culture HeLa cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete cell culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Part 3: Compound Treatment
-
Prepare a serial dilution of the 100 mM 2-(Ethylamino)-N-methylacetamide;hydrochloride stock solution in complete cell culture medium to create working solutions. A 10-point, 3-fold serial dilution is recommended, starting from 1 mM down to 0.05 µM.
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Controls are essential for a self-validating system:
-
Vehicle Control: Wells treated with medium containing the same final concentration of DMSO as the highest compound concentration wells (e.g., 0.5% DMSO). This control represents 100% cell viability.
-
Positive Control (Optional but Recommended): Wells treated with a known cytotoxic agent (e.g., 10% DMSO or 1 µM Staurosporine) to ensure the assay can detect cell death.
-
No-Cell Control: Wells containing medium but no cells, to determine background fluorescence.
-
-
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Part 4: Resazurin Incubation and Fluorescence Measurement
-
After the treatment period, prepare a working solution of resazurin by diluting the 1 mg/mL stock solution 1:10 in complete cell culture medium to a final concentration of 100 µg/mL.
-
Add 10 µL of the resazurin working solution to each well (final concentration of ~9 µg/mL).
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Expert Insight: The incubation time with resazurin can be optimized. The goal is to have a robust signal in the vehicle control wells without reaching saturation.
-
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average fluorescence of the no-cell control wells from all other wells.
-
Normalization: Normalize the data to the vehicle control. The viability of the vehicle control is set to 100%.
-
% Viability = (Fluorescence_Sample / Average Fluorescence_Vehicle Control) * 100
-
-
Dose-Response Curve: Plot the % Viability against the log of the compound concentration.
-
IC₅₀ Calculation: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
| Parameter | Description |
| IC₅₀ | The half-maximal inhibitory concentration. A lower IC₅₀ value indicates higher cytotoxic potency. |
| Hill Slope | Describes the steepness of the dose-response curve. |
| R² | The coefficient of determination, indicating the goodness of fit of the curve. |
Troubleshooting and Considerations
-
High Background Fluorescence: This may be due to microbial contamination or components in the medium reducing resazurin. Ensure sterile technique and test the medium alone with resazurin.
-
Low Signal: The cell density may be too low, or the incubation time with resazurin may be too short. Optimize cell seeding density and resazurin incubation time.
-
Compound Interference: Some compounds can directly interact with resazurin or interfere with its fluorescence. To test for this, add the compound to cell-free wells containing reduced resazurin (resorufin) and measure any change in fluorescence.
Conclusion
This application note provides a comprehensive and robust protocol for the initial cell-based screening of 2-(Ethylamino)-N-methylacetamide;hydrochloride. By determining the compound's effect on cell viability and calculating its IC₅₀ value, researchers can obtain critical data to guide subsequent studies. This foundational assay is an essential first step in understanding the biological implications of this and other novel chemical entities, paving the way for more in-depth mechanistic and toxicological investigations.
References
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 2-(Ethylamino)-N-methylacetamide hydrochloride.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: N-Methylacetamide.
- Antibodies.com. (2025, January 31). Cell-Based Assays Guide.
- LGC Standards. (2026, January 27). Safety Data Sheet: N-Methylacetamide-d7.
- Avocado Research Chemicals Ltd. (2025, September 16). Safety Data Sheet: N-Methylacetamide.
- ChemicalBook. (2023, June 3). Chemical Safety Data Sheet MSDS / SDS - N-Methyl-2-(methylamino)acetamide HCl.
Sources
Application Note: A Scalable and cGMP-Compliant Synthesis of 2-(Ethylamino)-N-methylacetamide Hydrochloride for Preclinical Development
Abstract: This application note provides a comprehensive guide for the large-scale synthesis of 2-(Ethylamino)-N-methylacetamide hydrochloride, a key intermediate for various research applications, with a focus on producing material suitable for preclinical studies. The described two-step process is designed for scalability, high purity, and adherence to the principles of current Good Manufacturing Practice (cGMP) for early-phase drug development. Detailed protocols, in-process controls, analytical methods, and guidance on establishing appropriate specifications are presented to ensure the consistent production of a high-quality active pharmaceutical ingredient (API).
Introduction: The Need for a Robust Preclinical API Supply
The successful transition of a promising new chemical entity (NCE) from discovery to clinical trials hinges on the availability of a reliable and well-characterized supply of the active pharmaceutical ingredient (API). For preclinical toxicology studies, which are foundational to establishing the safety profile of a drug candidate, the API must be of high purity and produced under conditions that ensure batch-to-batch consistency. This necessitates a synthetic process that is not only scalable but also developed with an understanding of critical quality attributes (CQAs) and potential impurities.
This document outlines a robust and scalable process for the synthesis of 2-(Ethylamino)-N-methylacetamide hydrochloride, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q7 "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients" and ICH Q11 "Development and Manufacture of Drug Substances".[1][2][3][4][5] The guidance provided herein is tailored for researchers, scientists, and drug development professionals tasked with producing multi-gram to kilogram quantities of this compound for preclinical evaluation.
Synthetic Strategy: A Two-Step Approach to Purity and Scalability
The synthesis of 2-(Ethylamino)-N-methylacetamide hydrochloride is achieved through a straightforward and efficient two-step sequence. This approach was selected for its use of readily available starting materials, well-understood reaction mechanisms, and amenability to large-scale production.
Scheme 1: Overall Synthetic Route
Caption: Synthetic pathway for 2-(Ethylamino)-N-methylacetamide hydrochloride.
The initial step involves the amidation of chloroacetyl chloride with methylamine to form the key intermediate, 2-chloro-N-methylacetamide. The second step is a nucleophilic substitution reaction where the chloro-intermediate is alkylated with ethylamine to yield the desired product as a free base, which is subsequently converted to its hydrochloride salt for improved stability and handling.
Detailed Synthesis Protocols
Step 1: Large-Scale Synthesis of 2-Chloro-N-methylacetamide
The synthesis of the chloro-intermediate is a critical step that requires careful temperature control to minimize the formation of impurities.
Protocol 3.1.1: Synthesis of 2-Chloro-N-methylacetamide
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel is charged with a 40% aqueous solution of methylamine (4.0 equivalents).
-
Cooling: The reactor is cooled to -10 °C to -5 °C using a circulating chiller.
-
Reagent Addition: Chloroacetyl chloride (1.0 equivalent) is added dropwise to the stirred methylamine solution, maintaining the internal temperature below 5 °C. This exothermic reaction requires slow addition to prevent temperature spikes that can lead to side reactions.
-
Reaction Monitoring (In-Process Control): The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of chloroacetyl chloride.[6][7]
-
Work-up: Upon completion, the reaction mixture is warmed to room temperature. The product is extracted with dichloromethane (3 x reactor volume). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2-chloro-N-methylacetamide as a solid.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to afford a white crystalline solid.
Table 1: Reagent and Product Information for Step 1
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometry |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | Starting Material | 1.0 eq |
| Methylamine (40% aq.) | CH₅N | 31.06 | Reagent | 4.0 eq |
| 2-Chloro-N-methylacetamide | C₃H₆ClNO | 107.54 | Intermediate | - |
Step 2: Synthesis of 2-(Ethylamino)-N-methylacetamide Hydrochloride
The N-alkylation of 2-chloro-N-methylacetamide with ethylamine is the final bond-forming step. Control of stoichiometry and reaction temperature is crucial to minimize the formation of the N,N-dialkylated impurity.
Protocol 3.2.1: Synthesis of 2-(Ethylamino)-N-methylacetamide Hydrochloride
-
Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a reflux condenser is charged with 2-chloro-N-methylacetamide (1.0 equivalent) and a suitable solvent such as acetonitrile or isopropanol.
-
Reagent Addition: An excess of ethylamine (3.0-5.0 equivalents, as a solution in a compatible solvent or as a neat liquid added cautiously) is added to the reactor. The use of excess amine helps to drive the reaction to completion and minimize the formation of the dialkylated byproduct.[8]
-
Reaction Conditions: The reaction mixture is heated to a moderate temperature (e.g., 50-70 °C) and stirred until the reaction is complete, as determined by HPLC analysis.
-
In-Process Control (IPC): The reaction is monitored for the disappearance of the starting material and the formation of the product. The level of the dialkylated impurity should also be monitored.[6][9]
-
Work-up and Salt Formation: Upon completion, the reaction mixture is cooled to room temperature, and the excess ethylamine and solvent are removed under reduced pressure. The resulting crude free base is dissolved in a suitable solvent, such as isopropanol or ethanol. A solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol or ethereal HCl) is then added dropwise with stirring until the pH is acidic (pH 1-2).
-
Crystallization and Isolation: The hydrochloride salt typically precipitates upon addition of the acid or upon cooling. The crystallization can be enhanced by the addition of an anti-solvent like diethyl ether or methyl tert-butyl ether (MTBE).[10] The solid product is collected by filtration, washed with a cold solvent mixture, and dried under vacuum to a constant weight.
Table 2: Reagent and Product Information for Step 2
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometry |
| 2-Chloro-N-methylacetamide | C₃H₆ClNO | 107.54 | Starting Material | 1.0 eq |
| Ethylamine | C₂H₇N | 45.08 | Reagent | 3.0-5.0 eq |
| Hydrochloric Acid | HCl | 36.46 | Reagent | ~1.1 eq |
| 2-(Ethylamino)-N-methylacetamide HCl | C₅H₁₃ClN₂O | 152.62 | Final Product | - |
Quality Control and Specifications for Preclinical Material
For an API intended for preclinical studies, a well-defined set of specifications is required to ensure its quality, safety, and consistency. These specifications should be based on data from batch analyses, stability studies, and an understanding of the manufacturing process.[1][4][11]
Diagram 2: Quality Control Workflow
Caption: Workflow for the synthesis and quality control of the API.
Table 3: Proposed Specifications for 2-(Ethylamino)-N-methylacetamide Hydrochloride (Preclinical Grade)
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identification | ¹H NMR, ¹³C NMR, FT-IR | Conforms to the structure |
| Mass Spectrometry | Conforms to the expected molecular weight | |
| Assay | HPLC-UV (e.g., at 210 nm) | 98.0% - 102.0% |
| Purity | HPLC | NLT 99.0% |
| Individual Impurity | HPLC | NMT 0.15% |
| Total Impurities | HPLC | NMT 0.5% |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
| Water Content | Karl Fischer Titration | NMT 0.5% |
| Residue on Ignition | USP <281> | NMT 0.1% |
| Microbial Limits | USP <61> and <62> | Meets acceptance criteria for oral drug substances |
NLT: Not Less Than; NMT: Not More Than
Analytical Methodologies
4.1.1. High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is essential for assay and purity determination. A typical method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. UV detection is suitable for this compound.[12][13]
4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the identity and structure of the final compound and for identifying any major impurities.[14][15]
4.1.3. Mass Spectrometry (MS): MS provides confirmation of the molecular weight of the API.
Safety and Handling
5.1. Reagent Safety:
-
Chloroacetyl chloride: Corrosive, lachrymator, and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methylamine and Ethylamine: Flammable, corrosive, and toxic. Handle in a fume hood, away from ignition sources.
5.2. General Handling: Standard laboratory safety practices should be followed throughout the synthesis. This includes wearing appropriate PPE, having access to safety showers and eyewash stations, and ensuring proper ventilation.
Conclusion
The synthetic route and protocols detailed in this application note provide a robust and scalable method for the production of high-purity 2-(Ethylamino)-N-methylacetamide hydrochloride suitable for preclinical studies. By implementing the recommended in-process controls and adhering to the principles of cGMP, researchers and drug development professionals can ensure a consistent and reliable supply of this important API, thereby facilitating the smooth progression of their development programs.
References
-
International Council for Harmonisation. (2000). ICH Harmonised Tripartite Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]
-
International Council for Harmonisation. (2012). ICH Harmonised Tripartite Guideline Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry: CGMP for Phase 1 Investigational Drugs. [Link]
-
Veeprho. (2024, October 18). Process of Setting up Pharmaceutical Specifications. [Link]
-
Regis Technologies. (2021, May 30). Specification Setting During Chemical API Development. [Link]
-
Pharmaceutical Technology. (2020, November 15). In-Process Control Methods for the Manufacture of APIs. [Link]
-
GLC Europe. (2022, August 16). Setting Drug Product Specifications: Ensuring Quality, Safety, and Efficacy. [Link]
- Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 03(04), 215-223.
- Clennan, E. L., & Oolman, T. (1984). The Dielectric-Requirement Rule. 2. The Reaction of Amines with 2-Chloro-N,N-dimethylacetamide. The Journal of Organic Chemistry, 49(24), 4675-4679.
- Loeser, E., Prasad, K., & Repic, O. (2002). SELECTIVE N-ALKYLATION OF PRIMARY AMINES WITH CHLOROACETAMIDES UNDER pH-CONTROLLED AQUEOUS CONDITIONS.
- Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
-
Pharmaguideline. (2026, January 8). In-Process Control Methods for API Manufacturing Quality. [Link]
- European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
- Falk, E., et al. (2020). Design and Scalable Synthesis of N-Alkylhydroxylamine Reagents for the Direct Iron-Catalyzed Installation of Medicinally Relevant Amines.
- Al-Bochi, A. A., et al. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. ChemistrySelect, 10(31), e202502123.
-
PubChemLite. (n.d.). 2-(ethylamino)-n-methylacetamide (C5H12N2O). [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
- Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3048-3058.
- Stanojkovic, T. P., & Jovanovic, B. Z. (2004). Alkylation of N-substituted 2-phenylacetamides. Journal of the Serbian Chemical Society, 69(8-9), 711-729.
-
Rhodium.ws. (n.d.). One Pot Conversion of Alcohols to Amines. [Link]
- Falk, E., et al. (2020). Design and scalable synthesis of novel N-alkyl-hydroxylamine reagents for the direct, Fe-catalyzed installation of medicinally relevant amines. Angewandte Chemie, 132(47), 21248-21255.
-
World Journal of Pharmaceutical Research. (2020). A review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
Analytical Methods. (2020). 1H quantitative NMR and UHPLC-MS analysis of seized MDMA/NPS mixtures and tablets from night-club venues. [Link]
-
MDPI. (2018). Current NMR Techniques for Structure-Based Drug Discovery. [Link]
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- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Ethylamino)-N-methylacetamide Hydrochloride
Welcome to the technical support center for the synthesis of 2-(Ethylamino)-N-methylacetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your synthetic route and improve final product yield.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Overall Yield of 2-(Ethylamino)-N-methylacetamide Hydrochloride
A diminished yield can often be traced back to suboptimal conditions in the primary reaction step: the nucleophilic substitution of 2-chloro-N-methylacetamide with ethylamine.
Root Cause Analysis & Solutions:
-
Incomplete Reaction: The reaction between 2-chloro-N-methylacetamide and ethylamine may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An extended reaction time or a moderate increase in temperature (e.g., refluxing in a suitable solvent like acetonitrile) can drive the reaction to completion.[1]
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the double alkylation of ethylamine, leading to the formation of diethylamine and triethylamine, which can then react with the starting material.[2]
-
Base-Catalyzed Hydrolysis: If the reaction is run under strongly basic conditions for an extended period, the amide bonds in both the starting material and the product can be susceptible to hydrolysis.
Issue 2: Difficulty in Isolating and Purifying the Hydrochloride Salt
The final salt formation and purification steps are critical for obtaining a high-purity product.
Root Cause Analysis & Solutions:
-
Incomplete Salt Formation: The addition of hydrochloric acid may not be sufficient to convert all of the free base to its hydrochloride salt.
-
Solution: Use a slight excess of a solution of HCl in a suitable solvent like isopropanol or diethyl ether. Monitor the pH of the solution to ensure it is acidic.
-
-
Product Loss During Workup: The product, being a salt, may have some solubility in aqueous layers during extraction.
-
Solution: Minimize aqueous washes after the initial reaction. If an aqueous workup is necessary, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity and reduce the solubility of the product.
-
-
Oily Product Instead of Crystalline Solid: The hydrochloride salt may initially separate as an oil rather than a crystalline solid, making it difficult to handle and dry.
-
Solution: Try triturating the oil with a non-polar solvent like diethyl ether or hexane. Sonication or scratching the inside of the flask with a glass rod can sometimes induce crystallization. Alternatively, dissolving the oil in a minimal amount of a polar solvent (e.g., isopropanol) and then slowly adding a non-polar solvent can promote crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the reaction between 2-chloro-N-methylacetamide and ethylamine?
Acetonitrile is a good choice as it is polar enough to dissolve the reactants but is aprotic, which avoids potential side reactions with the solvent.[1] Dichloromethane can also be used, especially if a base like triethylamine is employed.[5]
Q2: How critical is temperature control during the addition of ethylamine?
The reaction is exothermic. While not as violently reactive as an acylation with an acyl chloride, it is good practice to initially control the temperature, especially on a larger scale.[6] Adding the ethylamine dropwise to a cooled solution of the 2-chloro-N-methylacetamide can help to manage the exotherm and minimize side reactions.
Q3: Can I use aqueous ethylamine solution directly?
While possible, it is generally better to use a solution of ethylamine in an organic solvent or neat ethylamine (with caution, as it is a gas at room temperature). The presence of water can lead to hydrolysis of the starting material and potentially the product. If an aqueous solution is used, it is crucial to ensure that the 2-chloro-N-methylacetamide is not left in the basic aqueous solution for an extended period.
Q4: What are the expected spectroscopic data for 2-(Ethylamino)-N-methylacetamide?
-
¹H NMR: You would expect to see signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the N-methyl group, a singlet for the methylene group adjacent to the carbonyl, and broad signals for the N-H protons.
-
¹³C NMR: Signals for the two carbons of the ethyl group, the N-methyl carbon, the methylene carbon, and the carbonyl carbon.
-
Mass Spectrometry: The molecular ion peak for the free base (C₅H₁₂N₂O) would be expected at m/z = 116.1.
Q5: How can I confirm the formation of the hydrochloride salt?
The most definitive method is through elemental analysis, which should show the presence of chlorine in the correct molar ratio. Additionally, the melting point of the salt will be significantly different from that of the free base. A simple qualitative test is to dissolve a small amount of the product in water and check the pH; it should be acidic.
Experimental Protocols
Protocol 1: Synthesis of 2-(Ethylamino)-N-methylacetamide
This protocol outlines the nucleophilic substitution reaction.
Materials:
-
2-chloro-N-methylacetamide
-
Ethylamine (e.g., 70% solution in water or a solution in a suitable organic solvent)
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or other suitable solvent)
-
Dichloromethane (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-N-methylacetamide (1 equivalent) in acetonitrile.
-
Add potassium carbonate (1.5 equivalents).
-
Add ethylamine (3-5 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(ethylamino)-N-methylacetamide free base.
Protocol 2: Formation of the Hydrochloride Salt
Materials:
-
Crude 2-(ethylamino)-N-methylacetamide
-
Hydrochloric acid (e.g., 2M solution in diethyl ether or a solution in isopropanol)
-
Diethyl ether (or other suitable non-polar solvent)
Procedure:
-
Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add the hydrochloric acid solution dropwise with stirring until the solution is acidic (test with pH paper).
-
A precipitate should form. If an oil forms, try the troubleshooting steps mentioned above.
-
Continue stirring in the ice bath for 30 minutes to an hour to maximize precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to obtain 2-(ethylamino)-N-methylacetamide hydrochloride.
Data Summary
| Parameter | 2-chloro-N-methylacetamide | 2-(Ethylamino)-N-methylacetamide Hydrochloride |
| Molecular Formula | C₃H₆ClNO | C₅H₁₃ClN₂O[8] |
| Molecular Weight | 107.54 g/mol [9] | 152.62 g/mol [8] |
| Appearance | White solid[10] | Typically a white to off-white solid |
| Melting Point | 44-46 °C[10] | Not readily available |
References
-
ResearchGate. Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,...[Link]
-
Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work?[Link]
-
Pure Synth. 2-Chloro-N-Methylacetamide 98.0%(GC). [Link]
-
Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]
-
ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?[Link]
-
ResearchGate. (2025, August 7). Synthesis and characterization of new 2-(alkylamino)acetamides. [Link]
-
Organic Syntheses. 1-Methylimidazole-N-oxide (NMI-O). [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. [Link]
- Google Patents. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
-
PubChem - NIH. 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773. [Link]
-
PubMed. (2000, April 15). Base- and acid-catalyzed interconversions of O-acyl- and N-acyl-ethanolamines: a cautionary note for lipid analyses. [Link]
-
ResearchGate. N-Acylation Reactions of Amines. [Link]
-
PubChemLite. 2-(ethylamino)-n-methylacetamide (C5H12N2O). [Link]
-
Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]
-
ResearchGate. (2019, November 18). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]
-
Organic Syntheses. Ethylamine, N-methyl. [Link]
- Google Patents. CN1760175A - Technique for preparing N-methylacetamide.
-
Pure and Applied Chemistry. n-methylacetamide. [Link]
-
Safrole. (2000, March 13). Ethylamine Properties, Reactions, and Applications. [Link]
-
Organic Syntheses. Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. [Link]
-
Scribd. The Preparation of Methylamine Hydrochloride From Acetamide by Means of Calcium Hypochlorite. [Link]
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- 10. guidechem.com [guidechem.com]
Technical Support Center: Purification of 2-(Ethylamino)-N-methylacetamide Hydrochloride
This guide provides in-depth troubleshooting for the purification of 2-(Ethylamino)-N-methylacetamide hydrochloride, a critical process for researchers in drug development and chemical synthesis. The following question-and-answer format addresses common and complex issues encountered during purification, emphasizing the scientific principles behind each recommended solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Initial Purification Strategy: Recrystallization
Q1: My crude 2-(Ethylamino)-N-methylacetamide hydrochloride fails to crystallize upon cooling. What are the likely causes and how can I induce crystallization?
A1: Failure to crystallize is a common issue stemming from several factors. Let's break down the potential causes and solutions.
-
Causality: Crystallization requires a supersaturated solution, where the concentration of your compound exceeds its solubility at a given temperature. If the compound remains fully dissolved upon cooling, it indicates that the solution is not supersaturated. This could be due to using too much solvent, the presence of impurities that inhibit crystal nucleation, or the selection of an inappropriate solvent system.
-
Troubleshooting Protocol:
-
Reduce Solvent Volume: If you suspect an excess of solvent, gently heat the solution to evaporate a portion of the solvent. This will increase the concentration of your compound. Be cautious not to evaporate to dryness. Once the volume is reduced, allow the solution to cool slowly.
-
Induce Nucleation:
-
Seeding: If you have a small amount of pure, solid 2-(Ethylamino)-N-methylacetamide hydrochloride, add a single, tiny crystal to the cooled solution. This "seed" crystal provides a template for further crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.
-
-
Solvent System Optimization: Your choice of solvent is critical. For amine hydrochlorides, which are often polar, a common strategy is to use a polar solvent in which the compound is soluble when hot, and a non-polar "anti-solvent" to reduce its solubility upon cooling.[1][2]
-
Recommended Solvents: Isopropanol is often a good starting point for recrystallizing amine hydrochlorides.[2] You can also try mixtures of ethanol and diethyl ether, or acetone as a wash.[2]
-
Solvent Screening: Perform small-scale solubility tests with your crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, acetone) to identify a suitable system where the compound is sparingly soluble at room temperature but readily dissolves when heated.
-
-
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Rationale |
| Isopropanol | Often provides a good balance of solubility for amine hydrochlorides at different temperatures.[2] |
| Ethanol/Diethyl Ether | Ethanol dissolves the polar hydrochloride, and the addition of the non-polar diethyl ether as an anti-solvent can induce precipitation. |
| Acetonitrile | A polar aprotic solvent that can be effective for recrystallization. |
Q2: My recrystallized product is an oil or a sticky solid. How can I obtain a crystalline material?
A2: Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.
-
Causality: This often happens when the cooling process is too rapid, or when the boiling point of the solvent is significantly higher than the melting point of your compound. Impurities can also lower the melting point of your product, making it more prone to oiling out.
-
Troubleshooting Protocol:
-
Slow Cooling: Allow the heated solution to cool to room temperature slowly and undisturbed. Then, gradually cool it further in an ice bath.
-
Solvent Re-evaluation: If slow cooling doesn't resolve the issue, your solvent system may be inappropriate. The goal is to have the compound be just sparingly soluble at the lower temperature. Try a solvent in which your compound is less soluble.
-
Trituration: If you have an oil, you can try to induce crystallization by adding a small amount of a non-solvent (a solvent in which your compound is insoluble) and scratching with a glass rod. This process, known as trituration, can sometimes encourage the formation of a solid.
-
Addressing Impurities
Q3: After recrystallization, my product purity (assessed by HPLC or NMR) is still below 95%. What are the likely impurities and how can I remove them?
A3: The nature of the impurities will depend on the synthetic route used to prepare 2-(Ethylamino)-N-methylacetamide hydrochloride. Common synthetic pathways involve the amidation of a carboxylic acid or its derivative.[3][4][]
-
Potential Impurities:
-
Purification Strategies:
-
Acid-Base Extraction: This is a powerful technique for separating basic and acidic impurities.[1]
-
Dissolve the crude hydrochloride salt in water.
-
Basify the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to a pH where your product is in its free base form. The free base will likely be less water-soluble and can be extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Bubble dry HCl gas through the organic solution, or add a solution of HCl in an anhydrous solvent (like diethyl ether or isopropanol) to precipitate the pure hydrochloride salt.[1]
-
Collect the precipitated solid by filtration and wash with a non-polar solvent to remove any remaining organic-soluble impurities.
-
-
Chromatography: If extraction fails to provide the desired purity, column chromatography may be necessary.
-
Stationary Phase: For a polar, basic compound, you may encounter issues with standard silica gel due to its acidic nature.[8] Consider using deactivated silica gel (pre-treated with a base like triethylamine) or an alternative stationary phase like alumina.[8]
-
Mobile Phase: A gradient elution from a less polar to a more polar solvent system is typically used. The addition of a small amount of a basic modifier like triethylamine to the mobile phase can improve peak shape and reduce tailing on silica gel.[8]
-
-
Diagram 1: Decision-Making Workflow for Purification
Caption: A workflow for selecting and optimizing a purification method.
Analytical & Stability Issues
Q4: I am observing peak tailing for my compound in reverse-phase HPLC analysis. What is causing this and how can I improve the peak shape?
A4: Peak tailing for basic compounds like amine hydrochlorides is a common issue in HPLC.[8]
-
Causality: Tailing is often caused by strong interactions between the basic amine group of your analyte and residual acidic silanol groups on the surface of the silica-based stationary phase.[8]
-
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[8][9] For a basic compound, operating at a low pH (e.g., 2.5-4) will protonate the analyte and also suppress the ionization of the acidic silanol groups, minimizing these unwanted interactions.[8]
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.[8]
-
Column Selection: Employ a column with advanced end-capping. End-capping is a process where the residual silanol groups are chemically deactivated, leading to better peak shapes for basic compounds.
-
Q5: My purified 2-(Ethylamino)-N-methylacetamide hydrochloride appears to be hygroscopic and difficult to handle. How can I mitigate this?
A5: Amine hydrochlorides are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.
-
Causality: The polar nature of the salt and the presence of strong hydrogen bond acceptors (the chloride ion) contribute to its affinity for water molecules.[10][11]
-
Handling and Storage Recommendations:
-
Drying: Ensure the final product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Inert Atmosphere: Handle the purified solid in a glove box or under a stream of dry, inert gas (e.g., nitrogen or argon).
-
Storage: Store the compound in a tightly sealed container, preferably in a desiccator containing a drying agent like phosphorus pentoxide or anhydrous calcium sulfate.
-
References
-
Amine Purity Standards: Ensuring Quality in Chemical Supply. Diplomata Comercial. [Link]
-
Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. Pharma Beginners. (2011). [Link]
-
Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. PubMed. (2004). [Link]
-
HSAS Method. Scribd. [Link]
-
6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. (2023). [Link]
- Crystallization of hydrohalides of pharmaceutical compounds.
-
Recrystallization and Acid/Base Extraction - The Basics. Rhodium.ws. [Link]
-
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. (2004). [Link]
-
LC Purification Troubleshooting Guide. Waters Corporation. [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. (2024). [Link]
-
Purification of organic hydrochloride salt? ResearchGate. (2017). [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. (2013). [Link]
-
Amides Preparation and Reactions Summary. Chemistry Steps. (2020). [Link]
Sources
- 1. designer-drug.com [designer-drug.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 6. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 7. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 8. benchchem.com [benchchem.com]
- 9. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 10. Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Identifying synthesis byproducts of 2-(Ethylamino)-N-methylacetamide;hydrochloride
This guide serves as a specialized Technical Support Center for researchers working with 2-(Ethylamino)-N-methylacetamide hydrochloride . It is designed to troubleshoot synthesis issues, identify impurities, and optimize purification protocols.
Ticket Status: Open Support Tier: Level 3 (Senior Application Scientist) Subject: Impurity Profiling, Synthesis Troubleshooting, and Structural Validation
Molecule Overview & Synthesis Context
Compound: 2-(Ethylamino)-N-methylacetamide hydrochloride
Structure:
Process Flow Diagram
The following diagram illustrates the primary synthesis pathway and the critical branching points where impurities are generated.[1]
Figure 1: Reaction logic showing the formation of the target secondary amine and its competing side-reactions.
Diagnostic Troubleshooting (Q&A)
Issue 1: "I see a large, non-polar impurity eluting after my product on HPLC."
Diagnosis: Over-Alkylation (Dimer Formation). Technical Explanation: The product of the reaction is a secondary amine, which remains nucleophilic. If the concentration of the starting material (2-chloro-N-methylacetamide) is high relative to the ethylamine, the product will compete for the alkyl halide, forming the tertiary amine "dimer." Impurity Identity: 2,2'-(Ethylazanediyl)bis(N-methylacetamide). MW: 215.29 Da.
Corrective Protocol:
-
Stoichiometry Check: Ensure you are using a significant excess of ethylamine (at least 3–5 equivalents) relative to the chloroacetamide.
-
Addition Order: Add the chloroacetamide solution slowly into the ethylamine solution . This ensures the alkyl halide always encounters a high concentration of ethylamine, statistically favoring mono-alkylation.
-
Temperature Control: Maintain low temperatures (
to ) during addition to suppress the reaction rate of the bulkier secondary amine product.
Issue 2: "My product is extremely hygroscopic and difficult to crystallize."
Diagnosis: Excess HCl or Amine Hydrochloride Contamination. Technical Explanation: Small aliphatic amine hydrochlorides are inherently hygroscopic. However, the presence of ethylamine hydrochloride (a byproduct of the reaction) significantly exacerbates this. Corrective Protocol:
-
Free Base Liberation: Treat the crude reaction mixture with a base (e.g.,
or ) to liberate the free amines. -
Distillation: Distill off the excess ethylamine (b.p.
) and the product (if stable) or extract the product into an organic solvent (DCM/EtOAc) while leaving inorganic salts in the aqueous phase. -
Salt Formation: Re-form the HCl salt using anhydrous HCl in dioxane or ether under strictly anhydrous conditions to precipitate a cleaner solid.
Issue 3: "Mass Spec shows a peak at m/z 107/109."
Diagnosis: Unreacted Starting Material. Technical Explanation: This corresponds to 2-chloro-N-methylacetamide (MW 107.5). Risk: This is a potentially genotoxic alkylating agent and must be removed quantitatively. Corrective Protocol:
-
Scavenger Resin: Use a polymer-supported amine scavenger (e.g., Trisamine resin) to react with and trap the excess alkyl halide.
-
Extended Reaction Time: Ensure the reaction has gone to completion before workup.
Impurity Profile & Analytical Data
The following table summarizes the key byproducts you must monitor during synthesis and purification.
| Impurity ID | Common Name | Structure Description | Molecular Weight | Origin | Detection (ESI-MS) |
| Target | 2-(Ethylamino)-N-methylacetamide | Secondary amine core | 116.16 | Product | [M+H]+ 117.2 |
| Impurity A | The "Dimer" | Tertiary amine; two acetamide arms | 215.29 | Over-alkylation | [M+H]+ 216.3 |
| Impurity B | SM (Chloroacetamide) | Alkyl chloride | 107.54 | Unreacted SM | [M+H]+ 107/109 (3:1 ratio) |
| Impurity C | N-Ethylglycine | Free acid | 103.12 | Hydrolysis | [M+H]+ 104.1 |
| Impurity D | Ethylamine Salts | Simple amine salt | 45.08 | Reagent Byproduct | [M+H]+ 46.1 |
Analytical Method Parameters (Recommended)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.
-
Mobile Phase A: Water + 0.1% TFA (Ion pairing agent essential for retaining polar amines).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 0% B to 20% B over 10 mins (Product is very polar and elutes early).
-
Detection: UV at 210 nm (Amide bond absorption).
References
-
PubChem. (n.d.). 2-(Ethylamino)-N-methylacetamide Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines: The "Runaway Train" Effect. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). Synthesis of Amines by Alkylation. Retrieved from [Link]
Sources
Technical Support Center: Optimizing LC-MS/MS for 2-(Ethylamino)-N-methylacetamide;hydrochloride
Welcome to the technical support guide for the robust detection and quantification of 2-(Ethylamino)-N-methylacetamide;hydrochloride. This document is designed for researchers, analytical scientists, and drug development professionals who are developing and troubleshooting Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for this and structurally similar compounds. As a small, polar, basic molecule, this analyte presents unique challenges that standard reversed-phase methods often fail to address. This guide provides in-depth, scientifically-grounded solutions in a practical question-and-answer format.
Analyte Overview: Understanding the Challenge
2-(Ethylamino)-N-methylacetamide is a small molecule characterized by its high polarity and basic nature, properties derived from its secondary amine and amide functionalities. The hydrochloride salt form ensures its solubility in aqueous media. These characteristics are paramount in dictating the analytical strategy.
| Property | Value | Source |
| Chemical Formula | C₅H₁₂N₂O (Free Base) | [1] |
| Molecular Weight (MW) | 116.16 g/mol (Free Base) | [1] |
| Monoisotopic Mass | 116.094963 Da (Free Base) | [1][2] |
| Formula (HCl Salt) | C₅H₁₃ClN₂O | [3] |
| MW (HCl Salt) | 152.62 g/mol | [3] |
| Predicted XlogP | -0.8 | [1] |
| Protonated Adduct [M+H]⁺ | m/z 117.1022 | [2] |
The very low XlogP value (a measure of lipophilicity) immediately indicates that this compound will be poorly retained, if at all, on traditional non-polar stationary phases like C18.[4][5] This is the primary hurdle that this guide will address.
Part 1: Chromatographic Separation - Achieving Retention and Peak Shape
This section focuses on the most common point of failure for this type of analyte: the liquid chromatography method.
Frequently Asked Questions (LC)
Q1: I'm injecting my standard, but I see no peak, or it appears right at the start of the chromatogram (void volume). What's wrong?
This is the most common issue and is almost certainly due to your choice of chromatographic column. Your analyte is highly polar and is not "sticking" to the non-polar (hydrophobic) stationary phase of a standard reversed-phase (RP) column like a C18. In RP chromatography, retention is driven by hydrophobic interactions; polar molecules have very few of these interactions and are swept off the column with the mobile phase front.[5]
The Expert Solution: Employ Hydrophilic Interaction Liquid Chromatography (HILIC).
HILIC is a chromatographic technique designed specifically for the separation of polar and hydrophilic compounds.[6][7] It utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide, diol, or zwitterionic functionalities) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[8][9]
Causality: In HILIC, the polar stationary phase adsorbs a layer of water from the mobile phase. Analyte retention occurs via partitioning between this immobilized aqueous layer and the bulk organic mobile phase.[7][9] The more polar the analyte, the more strongly it partitions into the water layer, and the more it is retained. This is effectively the opposite of reversed-phase chromatography.[6]
Caption: RP vs. HILIC for Polar Analytes.
Q2: I've switched to a HILIC column, but my peak shape is broad or tailing. How can I fix this?
Poor peak shape in HILIC, especially for basic compounds, often points to undesirable secondary ionic interactions with the stationary phase (particularly with silica-based columns) or improper mobile phase conditions.
Solutions:
-
Mobile Phase Buffering: The most critical factor is the mobile phase composition. Since your analyte has a basic amine, its charge state is pH-dependent. Using a buffer is essential for consistent ionization and to prevent interactions with the stationary phase.
-
Recommendation: Use volatile buffers compatible with mass spectrometry. Ammonium formate or ammonium acetate at concentrations of 5-20 mM are industry standards.[6]
-
Starting Point: Try a mobile phase of 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to ~3.0 with formic acid. The acidic pH ensures your analyte is consistently protonated (positively charged), which is ideal for both HILIC retention on many phases and for positive mode ESI-MS.
-
-
Check Solvent Composition: Ensure your sample is dissolved in a solvent compatible with the HILIC mobile phase. Dissolving a sample in a high-aqueous solvent and injecting it into a high-organic mobile phase can cause peak distortion.
-
Best Practice: Reconstitute your final sample extract in a solvent that is as close as possible to the initial mobile phase composition (e.g., 90% Acetonitrile).
-
-
Column Choice: If peak shape issues persist, consider a different HILIC phase. Amide-based phases are often a good choice for their reduced silanol activity compared to bare silica, leading to better peak shapes for basic compounds.
Experimental Protocol: Basic HILIC Method Development
-
Column Selection: Start with a HILIC Amide column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).
-
Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (pH adjusted to 3.0 with Formic Acid).
-
-
Gradient Conditions:
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 95% B
-
5.0 min: 60% B
-
5.1 min: 95% B
-
7.0 min: 95% B (Re-equilibration)
-
-
-
Injection: Inject 1-5 µL of your sample, reconstituted in 90% Acetonitrile.
-
Optimization: Adjust the gradient slope and starting %B to optimize retention and separation from matrix components.
Part 2: Mass Spectrometry - Tuning for Maximum Sensitivity
Once chromatographic retention is achieved, the next step is to ensure the mass spectrometer is optimally configured to detect the analyte.
Frequently Asked Questions (MS/MS)
Q1: How do I determine the best ESI-MS parameters for my compound?
Do not rely on generic, "one-size-fits-all" instrument settings. A systematic optimization using direct infusion of the analyte is crucial for maximizing sensitivity.[10][11]
The Expert Solution: Perform an Infusion Analysis.
This experiment involves introducing a continuous flow of your analyte directly into the mass spectrometer while systematically altering key parameters to find the settings that yield the highest, most stable signal.
Experimental Protocol: Infusion Analysis for Parameter Optimization
-
Preparation: Prepare a 100-500 ng/mL solution of 2-(Ethylamino)-N-methylacetamide in a solvent that mimics your typical mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Setup: Use a syringe pump to deliver the analyte solution at a flow rate typical for your LC setup (e.g., 0.3-0.5 mL/min) into the MS source via a T-junction that also receives flow from the LC.
-
Ionization Mode: Based on the analyte's structure (containing a basic amine), start with Electrospray Ionization (ESI) in Positive Ion Mode .[10] The target precursor ion will be [M+H]⁺ at m/z 117.1 .
-
Parameter Tuning: While infusing, monitor the signal intensity of m/z 117.1 and optimize the following parameters one at a time.[12][13] Note that optimal values are instrument-specific.
-
Capillary Voltage: Typically 1-4 kV. Find the "sweet spot" that gives the best signal without causing instability or discharge.
-
Drying Gas (Heater Gas) Temperature: Usually 250-400 °C.
-
Drying Gas Flow: Adjust to achieve stable signal; too low may result in poor desolvation, too high may reduce signal.
-
Nebulizer Gas Pressure: Typically 30-60 psi. This affects droplet formation.
-
Fragmentor Voltage / Cone Voltage: This voltage accelerates ions from the source into the mass analyzer. A gentle voltage (~70-120 V) can help with declustering (removing solvent molecules) and increase the precursor ion signal.
-
-
Record Optimal Values: Once optimized, save these parameters in your instrument method.
Q2: How do I select and optimize MRM (Multiple Reaction Monitoring) transitions?
For quantitative analysis, tandem mass spectrometry (MS/MS) in MRM mode provides superior selectivity and sensitivity.[14] This requires identifying a precursor ion and one or more specific product ions.
Procedure:
-
Precursor Ion Selection: As determined above, the precursor ion is the protonated molecule, [M+H]⁺, at m/z 117.1 .
-
Product Ion Discovery: While infusing the analyte, switch the instrument from a full scan mode to a "Product Ion Scan" or "Fragmentation Scan" mode. The instrument will isolate the precursor (m/z 117.1) in the first quadrupole, fragment it in the collision cell, and scan the resulting fragments in the third quadrupole.
-
Collision Energy (CE) Optimization: For each promising product ion, perform a Collision Energy optimization. The instrument will ramp the CE voltage while monitoring the product ion's intensity. This allows you to find the CE that produces the most abundant signal for that specific transition.[14] You will typically need to optimize CE for at least two transitions.
-
MRM Pair Selection:
-
Quantifier: Choose the most intense and stable product ion transition for quantification.
-
Qualifier: Choose the second most intense product ion transition. This serves as a confirmation of identity. The ratio of the quantifier to the qualifier should be consistent across all samples and standards.
-
| Parameter | Recommended Starting Value | Description |
| Ionization Mode | ESI Positive | The basic amine readily accepts a proton.[10] |
| Precursor Ion (Q1) | m/z 117.1 | The [M+H]⁺ of the free base. |
| Product Ions (Q3) | To be determined experimentally | Look for stable, high-intensity fragments. |
| Collision Energy | To be optimized per transition | Typically in the range of 10-40 eV. |
| Dwell Time | 20-50 ms | Time spent monitoring each transition. |
Part 3: Advanced Troubleshooting - Conquering Ion Suppression
Q: My analyte signal is strong and reproducible in a clean solvent, but it drops significantly and becomes erratic when I analyze it in a biological matrix (e.g., plasma, urine). What is happening?
This is a classic and critical problem known as ion suppression . It occurs when co-eluting components from your sample matrix interfere with the ionization of your target analyte in the ESI source, leading to a loss of signal and unreliable quantification.[15][16] This is not a chromatographic or mass analyzer issue; it's an ionization source phenomenon.[17]
The Expert Solution: Identify Suppression and Mitigate It.
Your primary goals are to (1) confirm ion suppression is the cause and (2) eliminate the interference.
Caption: Troubleshooting Workflow for Ion Suppression.
Experimental Protocol: Post-Column Infusion to Diagnose Ion Suppression
This experiment definitively identifies at what points during your chromatographic run ion suppression is occurring.[15][18]
-
Setup: Use the same infusion setup as for parameter optimization (T-junction after the column, before the MS source).
-
Infusion: Continuously infuse a standard solution of your analyte to get a stable, elevated baseline signal on its MRM channel.
-
Injection: While infusing, inject a blank matrix extract (a sample prepared using the exact same extraction procedure but without the analyte).
-
Analysis: Monitor the analyte's MRM signal. Any significant drop in the stable baseline corresponds to a region where matrix components are eluting from the column and suppressing the analyte's signal.[18]
-
Action: If the dip in the baseline coincides with the retention time of your analyte, you have confirmed that ion suppression is negatively impacting your results.
Strategies to Mitigate Ion Suppression:
-
Improve Chromatographic Separation: Adjust your HILIC gradient to move your analyte away from the suppression zones.
-
Enhance Sample Preparation: The most effective strategy is to remove the interfering matrix components before analysis.[15][16]
-
Solid-Phase Extraction (SPE): This is highly effective. Use a mixed-mode or polymeric SPE sorbent that can retain your polar analyte while allowing interfering components like phospholipids to be washed away.
-
-
Dilute the Sample: A simple but effective method, if sensitivity allows, is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components.[15]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantitative bioanalysis. A SIL-IS is chemically identical to the analyte but has a different mass (due to ¹³C, ²H, or ¹⁵N substitution). It co-elutes and experiences the exact same degree of ion suppression as the analyte, allowing for an accurate analyte/IS ratio and reliable quantification.[15]
References
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
-
Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography.
- BenchChem. (2025). Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis.
-
Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252).
-
Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography.
-
Wikipedia. (n.d.). Hydrophilic interaction chromatography.
-
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
-
LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression.
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
-
National Center for Biotechnology Information. (n.d.). Optimization of ESI at Capillary LC Flow Rates for Efficient Quantitative Biomarker Analysis.
-
Shimadzu. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement.
-
LCGC International. (2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
-
Gunda, P., et al. (2015). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Journal of The American Society for Mass Spectrometry, 26(8), 1327–1336.
-
LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS.
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.
-
Zhang, Y., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Molecules, 28(1), 173.
-
Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS.
-
AChemBlock. (n.d.). 2-Amino-N-ethyl-N-methylacetamide hydrochloride 95%.
-
Sigma-Aldrich. (n.d.). 2-Amino-N-methylacetamide hydrochloride.
-
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21257306, 2-amino-N-ethylacetamide hydrochloride.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13842202, 2-amino-N-methylacetamide hydrochloride.
-
PubChemLite. (n.d.). 2-(ethylamino)-n-methylacetamide (C5H12N2O).
-
LCGC International. (2026). Optimizing LC–MS and LC–MS-MS Methods.
-
Sigma-Aldrich. (n.d.). Optimising the LC-MS Analysis of Biomolecules.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15338205, 2-amino-N-ethyl-N-methylacetamide.
Sources
- 1. 2-amino-N-ethyl-N-methylacetamide | C5H12N2O | CID 15338205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-(ethylamino)-n-methylacetamide (C5H12N2O) [pubchemlite.lcsb.uni.lu]
- 3. 2-Amino-N-ethyl-N-methylacetamide hydrochloride 95% | CAS: 71034-44-1 | AChemBlock [achemblock.com]
- 4. agilent.com [agilent.com]
- 5. longdom.org [longdom.org]
- 6. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.cz [lcms.cz]
- 13. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. technologynetworks.com [technologynetworks.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
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- 18. sepscience.com [sepscience.com]
How to prevent degradation of 2-(Ethylamino)-N-methylacetamide;hydrochloride during storage
To: Research & Development Team From: Technical Support Center (Senior Application Scientist) Subject: Technical Guide: Storage & Stability of 2-(Ethylamino)-N-methylacetamide hydrochloride
Executive Summary
2-(Ethylamino)-N-methylacetamide hydrochloride (often structurally related to monoethylglycinexylidide or sarcosine derivatives) is a hydrophilic, small-molecule salt containing a secondary amine and a secondary amide.[1]
The Critical Threat: The primary degradation vector for this compound is moisture-induced hydrolysis , catalyzed by its own hydrochloride counter-ion.[1] As a hygroscopic salt, it will deliquesce (turn into liquid) if exposed to ambient humidity, creating an acidic aqueous micro-environment that rapidly cleaves the amide bond.[1] Secondary risks include oxidative N-dealkylation.[1]
This guide provides a field-proven protocol to maintain purity >98% over extended storage periods.
Storage Specifications & Parameters
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C ± 5°C | Arrhenius kinetics dictate that amide hydrolysis rates drop significantly at sub-zero temperatures.[1] |
| Atmosphere | Inert Gas (Argon/N₂) | Displaces oxygen to prevent N-oxide formation; prevents moisture ingress.[1] |
| Container | Amber Glass Vial | Glass is impermeable to moisture (unlike plastics).[1] Amber protects against potential photodegradation.[1] |
| Closure | PTFE-Lined Cap | Polypropylene caps alone are moisture-permeable.[1] PTFE (Teflon) provides a chemically inert, gas-tight seal.[1] |
| Desiccation | Secondary Containment | Store the vial inside a jar containing silica gel or P₂O₅ to create a "zero-humidity" buffer zone.[1] |
Troubleshooting Guide (Q&A)
Q1: My sample has turned from a white powder into a sticky gum or liquid. Is it still usable?
Diagnosis: Deliquescence.
Mechanism: The hydrochloride salt is hygroscopic.[1] It absorbed atmospheric water, dissolving itself.[1] In this state, the HCl provides protons (
-
Stop. Do not use for critical quantitative assays.
-
Check Purity: Run an LC-MS.[1] If the mass spectrum shows peaks at 103.1 m/z (N-ethylglycine) or 31.0 m/z (Methylamine), hydrolysis has occurred.[1]
-
Salvage (Qualitative only): If purity is acceptable (>90%), you may lyophilize (freeze-dry) the sample to remove water, but the physical form may remain amorphous (glassy).[1]
Q2: The compound has developed a slight yellow tint.[1] What happened? Diagnosis: Oxidative Degradation. Mechanism: Secondary amines are susceptible to oxidation, forming N-oxides or undergoing oxidative dealkylation, especially if trace transition metals are present or if stored in clear glass under light.[1] Action:
-
Filtration: Dissolve in water/buffer and pass through a 0.22 µm filter; colored impurities are often polymeric and may be removed.[1]
-
Prevention: Ensure future storage is strictly under Argon in Amber vials.
Q3: I cannot dissolve the solid in Acetonitrile (ACN) anymore. Diagnosis: Salt Disproportionation or Polymorphism. Mechanism: If the sample absorbed moisture and then dried out, it may have formed a hydrate or a harder crystalline polymorph.[1] Alternatively, if the HCl was lost (unlikely in closed storage but possible in vacuum), the free base is less soluble in polar aprotic solvents than the salt.[1] Action:
-
Add a small amount of water (or methanol) to the ACN to break the crystal lattice.[1]
-
Verify the salt form using Silver Nitrate test (precipitate with
confirms presence of ).[1]
Degradation Mechanisms (Visualized)
The following diagram details the two primary failure modes: Acid-Catalyzed Hydrolysis (primary risk) and Oxidation (secondary risk).[1]
Figure 1: Degradation pathways.[1][2] Note that moisture is the "gateway" failure mode; it enables the liquid state where acid-catalyzed hydrolysis proceeds rapidly.[1]
Standard Operating Procedure (SOP): Handling & Aliquoting
Objective: Minimize exposure to atmospheric moisture during experimental setup.
-
Equilibration:
-
Remove the vial from the -20°C freezer.
-
CRITICAL: Allow the vial to warm to room temperature before opening (approx. 30 mins). Opening a cold vial causes immediate condensation of atmospheric water onto the hygroscopic solid.[1]
-
-
Aliquoting (Glove Box Preferred):
-
Solubilization:
-
Prepare fresh stock solutions.
-
Solvent Choice: Water or DMSO are preferred.[1] Avoid protic solvents like Ethanol for long-term storage of the solution, as trans-esterification/amidation can occur over months.[1]
-
Solution Storage: Store solutions at -80°C. Aqueous solutions of this salt are less stable than the dry powder.[1]
-
References
-
Water Vapor Sorption and Hygroscopicity: Newman, A. W., & Reutzel-Edens, S. M. (2022).[1] Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. National Institutes of Health (PMC).[1] Available at: [Link]
-
Amide Hydrolysis Kinetics: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] (General reference for acid-catalyzed amide hydrolysis mechanisms).
-
Stability of Amine Salts: Tsujikawa, K., et al. (2015).[1] Instability of the Hydrochloride Salts of Cathinone Derivatives in Air. Forensic Science International.[1][3] (Demonstrates oxidative/dealkylation risks of secondary amine salts). Available at: [Link]
-
Handling Hygroscopic Materials: Hygroscopicity Categorization of Pharmaceutical Solids. Asian Journal of Pharmaceutics. Available at: [Link][1]
Sources
Resolving peak tailing in HPLC analysis of 2-(Ethylamino)-N-methylacetamide;hydrochloride
Ticket ID: #T-AMINE-001
Status: Open
Priority: High (Method Development/Validation)
Analyte Class: Secondary Aliphatic Amine / Amide
Primary Issue: Peak Tailing (
Executive Summary: The "Why" Behind the Tailing
As a secondary amine, 2-(Ethylamino)-N-methylacetamide presents a classic chromatographic challenge. The molecule contains a basic nitrogen atom (ethylamino group) with a pKa typically ranging between 9.0 and 9.5 .
In standard Reversed-Phase HPLC (RP-HPLC) at neutral or slightly acidic pH (pH 3–7), this amine exists almost exclusively as a protonated cation (
The Root Cause: The tailing is caused by a secondary ion-exchange interaction .[1] The positively charged amine is electrostatically attracted to the negatively charged silanols. This interaction is kinetically slower than the primary hydrophobic partition, resulting in a "drag" on the analyte band—manifesting as peak tailing.
Module 1: Diagnostic Workflow
Before altering chemistry, confirm the physical state of your system. Use the following decision tree to isolate the variable.
Figure 1: Diagnostic decision tree for isolating peak tailing causes.
Module 2: Mobile Phase Optimization (The "Chemical Fix")
Q: I cannot change my column. How do I fix tailing with the mobile phase?
A: You must suppress the secondary interaction using one of three strategies: Protonation , Competition , or Chaotropy .
Strategy A: The "Sacrificial Base" (Triethylamine)
Add a tertiary amine like Triethylamine (TEA) to the mobile phase.[2] TEA competes with your analyte for the active silanol sites.[3] Because TEA is in high concentration (typically 5–10 mM) and sterically accessible, it saturates the surface, forcing your analyte to interact only with the C18 phase.
-
Protocol: Add 1.0 mL of TEA per liter of aqueous buffer before adjusting pH. Adjust pH to 2.5–3.0 with Phosphoric Acid.
-
Warning: TEA effectively "permanently" modifies silica columns. Dedicate the column to this method.
Strategy B: Chaotropic Salts (The Kinetic Fix)
Chaotropic anions (Perchlorate
-
Protocol: Use 20–50 mM Sodium Perchlorate (
) in the aqueous mobile phase. -
Warning: Perchlorates are explosive risks if dried and are generally incompatible with Mass Spectrometry (MS). For MS applications, use Trifluoroacetic Acid (TFA) (0.05% – 0.1%), which acts as a volatile ion-pairing agent.
Strategy C: pH Suppression (The "Switch")
-
Low pH (< 3.0): Drives the equilibrium of silanols to the protonated, neutral form (
). -
High pH (> 10.0): Drives the equilibrium of the analyte to the neutral, deprotonated form (
). This is the most effective method but requires specific columns (see Module 3).
Comparison of Mobile Phase Additives
| Additive | Mechanism | Pros | Cons |
| TFA (0.1%) | Ion-Pairing + pH control | MS Compatible; Sharp peaks | Signal suppression in MS; Drift in gradients |
| TEA (5-10 mM) | Silanol Competition | Excellent peak symmetry | High background UV; Not MS friendly; Modifies column |
| Perchlorate | Chaotropic / Ion-Pairing | Best shape for difficult amines | Explosion hazard ; Non-volatile (No MS) |
| Formate/Acetate | pH Control only | Volatile; MS friendly | Weak ionic strength; often insufficient for strong bases |
Module 3: Stationary Phase Selection
Q: I am developing a new method. Which column should I choose?
A: Do not use a standard silica C18 column. Select a stationary phase engineered for basic compounds.[2]
1. Charged Surface Hybrid (CSH) / Positively Charged Surface
These columns have a slight positive charge on the surface.
-
Mechanism: Electrostatic Repulsion. The positive surface repels the positive amine (
), preventing it from approaching the residual silanols. -
Benefit: Excellent peak shape at low ionic strength (e.g., Formic Acid) without needing TEA.
2. High-pH Stable Hybrid (Ethylene-Bridged Hybrid - BEH)
-
Mechanism: Allows operation at pH 10–11. At this pH, 2-(Ethylamino)-N-methylacetamide is neutral (deprotonated). Neutral molecules do not interact with silanols.
-
Benefit: Highest retention and best symmetry.
3. HILIC (Hydrophilic Interaction Liquid Chromatography)
-
Mechanism: Separation based on polarity. The amine is highly polar.
-
Benefit: Elutes with high organic (ACN), increasing MS sensitivity. Good for very polar salts that don't retain on C18.
Module 4: Experimental Protocols
Protocol A: Preparation of "Silanol-Suppressing" Buffer (pH 2.5)
Use this for standard C18 columns.
-
Weigh: 3.4 g Potassium Dihydrogen Phosphate (
) into a 1L flask. -
Dissolve: Add 900 mL of HPLC-grade water.
-
Add: 1.0 mL Triethylamine (TEA) .
-
Adjust: Titrate with Phosphoric Acid (85%) dropwise until pH reaches 2.5 ± 0.1 .
-
Dilute: Fill to volume with water.
-
Filter: Filter through a 0.22 µm nylon membrane (essential to remove precipitates).
Protocol B: System Suitability Test (SST)
Validate your fix using these criteria.
| Parameter | Acceptance Criteria | Calculation |
| Tailing Factor ( | NMT 1.5 (Strict) / 2.0 (General) | |
| Resolution ( | > 2.0 (from nearest impurity) | - |
| Injection Precision | RSD < 2.0% (n=6) | - |
Frequently Asked Questions (FAQ)
Q: My peak is splitting, not just tailing. Is this the same issue? A: Likely not. Peak splitting is often caused by solvent mismatch .[4] If your sample is dissolved in 100% Methanol but your mobile phase is 90% Water, the sample precipitates or travels faster than the mobile phase at the inlet.
-
Fix: Dissolve the sample in the starting Mobile Phase.
Q: Can I use Ammonium Acetate instead of Phosphate? A: Yes, if using MS. However, Ammonium Acetate has weak buffering capacity at pH 2.5. It buffers best at pH 3.8–5.8, which is the "danger zone" for silanol activity. If you must use a volatile buffer, use Ammonium Formate adjusted to pH 3.0 with Formic Acid.
Q: Why does the tailing get worse as the column ages? A: Acid hydrolysis strips the bonded phase (C18 ligands), exposing more raw silanols over time. If tailing increases suddenly, the column protection is compromised.
References
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
Phechkrajang, C. M. (2010).[5] Chaotropic Effect in Reversed-phase HPLC: A Review. Mahidol University Journal of Pharmaceutical Science.[5] Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC.[1][4][5][6][7][8] Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. welch-us.com [welch-us.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scribd.com [scribd.com]
- 6. hplc.eu [hplc.eu]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Overcoming poor solubility of 2-(Ethylamino)-N-methylacetamide;hydrochloride in buffers
Technical Support Center: Solubility Optimization Guide Topic: 2-(Ethylamino)-N-methylacetamide hydrochloride (CAS: 71034-44-1) Ticket ID: SOL-71034-HCl Status: Open
Executive Summary
The reported "poor solubility" of 2-(Ethylamino)-N-methylacetamide hydrochloride in biological buffers is a common experimental paradox. Chemically, this molecule is a low-molecular-weight (MW ~152.6 g/mol ), hydrophilic amine salt that should be highly water-soluble.
When researchers encounter precipitation or cloudiness, it is rarely due to the intrinsic hydrophobicity of the molecule. Instead, it is almost exclusively caused by The Common Ion Effect (excess chloride in buffers) or pH-induced Deprotonation (conversion to the free base).
This guide provides the mechanistic understanding and protocols to resolve these issues, ensuring stable stock solutions for your assays.
Part 1: The Diagnostic Workflow
Before altering your protocol, use this decision tree to identify the specific cause of your solubility failure.
Figure 1: Diagnostic logic for identifying the root cause of precipitation in amine hydrochloride salts.
Part 2: Technical FAQs & Troubleshooting
Q1: Why does the salt precipitate in PBS but dissolves easily in water?
Answer: You are observing the Common Ion Effect . Your compound is a hydrochloride (HCl) salt. It dissociates into the organic cation and a chloride anion (Cl⁻). Standard PBS (Phosphate Buffered Saline) contains a high concentration of sodium chloride (~137 mM) and potassium chloride.
According to Le Chatelier’s principle, adding a salt to a solution that already contains one of its ions (Cl⁻) shifts the equilibrium toward the solid precipitate to relieve the "stress" of excess chloride [1].[1]
-
The Fix: Dissolve the compound in pure water or a low-chloride buffer (e.g., 10mM Phosphate, no NaCl) first to create a concentrated stock, then dilute into the final assay buffer.
Q2: I adjusted the pH to 9.0, and the solution turned cloudy/oily. Why?
Answer: You have converted the salt into its Free Base . The 2-(ethylamino) group is a secondary amine. While specific pKa data for this exact analog is rare, secondary amines typically have pKa values between 9.5 and 11.0 [2].
-
Mechanism: At pH approaching the pKa, the protonated, soluble cation (
) loses a proton to become the neutral free base ( ). -
Consequence: The neutral free base is significantly less polar and less water-soluble than the salt form, leading to "oiling out" or precipitation.
-
The Fix: Maintain buffer pH at least 2 units below the estimated pKa (keep pH < 7.5) to ensure >99% ionization.
Q3: Can I use DMSO to fix this?
Answer: Yes, but order of addition matters. While this molecule is polar, DMSO can disrupt the crystal lattice energy that resists dissolution. However, if you dissolve in DMSO and then "shock" the solution by dumping it into cold, high-salt PBS, it may still crash out.
-
The Fix: Use the "Step-Down" dilution method described in the protocol below.
Part 3: Optimized Solubilization Protocol
Do not attempt to dissolve the solid powder directly into a high-salt buffer (like PBS) or cold media. Use this Sequential Solubilization Strategy to bypass kinetic barriers.
Materials Required
-
Solvent A: HPLC-grade Water (or DMSO if concentration >50 mM is required).
-
Solvent B: 10x Buffer Concentrate (e.g., 10x PBS).
-
Equipment: Vortex mixer, sonicator (optional), pH meter.
Step-by-Step Workflow
-
Calculate the Free Base Equivalent: Ensure you account for the weight of the HCl counter-ion (MW ~36.5 g/mol ).
-
Primary Solubilization (The "Water Gap"): Dissolve the powder in Solvent A (Water) at 10x the final desired concentration.
-
Why: This avoids the common ion effect during the critical dissolution phase.
-
Tip: If the solution is not clear, brief sonication (30 sec) is safer here than in buffer.
-
-
pH Check (Crucial): Measure the pH of this water stock. HCl salts are acidic.
-
Action: If pH < 4.0, neutralize carefully with dilute NaOH, but do not exceed pH 7.0 .
-
-
Buffer Introduction: Slowly add the stock solution to your assay buffer.
-
Do NOT add solid powder to the buffer.
-
Do NOT add 10x buffer to the stock (this causes local high-salt shock).
-
Figure 2: Sequential solubilization workflow to prevent salt shock and precipitation.
Part 4: Solubility Data & Limits
| Parameter | Limit/Characteristic | Notes |
| Max Solubility (Water) | > 50 mg/mL (Est.) | Highly soluble in absence of common ions. |
| Max Solubility (PBS) | < 10 mg/mL (Est.) | Reduced by Common Ion Effect (Cl⁻).[2] |
| pKa (Amine) | ~9.5 - 10.5 (Est.) | Keep pH < 7.5 to maintain solubility. |
| Stability | Hygroscopic | Store desiccated; absorb moisture leads to sticky gums. |
References
-
Butler, J. N. (1998). Ionic Equilibrium: Solubility and pH Calculations. Wiley-Interscience. (Explains the Common Ion Effect and solubility product constants
). -
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC / Butterworths. (Authoritative source for amine pKa values).
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][4] Advanced Drug Delivery Reviews, 59(7), 603-616. (Discusses the solubility of hydrochloride salts vs. free bases).
-
Sigma-Aldrich. (n.d.). Buffer Reference Center. (General guide on buffer selection and ionic strength compatibility).
Sources
Minimizing impurity formation in the synthesis of 2-(Ethylamino)-N-methylacetamide;hydrochloride
Introduction
Welcome to the Technical Support Center. This guide addresses the synthesis of 2-(Ethylamino)-N-methylacetamide hydrochloride , a structural analog to many local anesthetics and a versatile pharmaceutical intermediate.
The primary challenge in synthesizing secondary amines from
Module 1: Reaction Control & Impurity Suppression
Q1: Why is my crude product containing significant amounts of the tertiary amine impurity [2-(Diethylamino)-N-methylacetamide]?
Diagnosis: This is the most common failure mode in
-
Mechanism: As soon as your desired product (Secondary Amine) forms, it competes with the starting Ethylamine for the remaining N-methyl-2-chloroacetamide (Electrophile).
-
The Trap: Secondary amines are often more nucleophilic than primary amines due to the inductive electron-donating effect of the alkyl group. If the concentration of the electrophile is high, the product will react again to form the "Bis-alkylated" impurity.
Corrective Protocol: The "High-Dilution Inverse Addition" Method To force the kinetics toward the mono-alkylated product, you must maintain a massive molar excess of Ethylamine relative to the electrophile at all times.
-
Stoichiometry: Increase Ethylamine to 5.0 – 10.0 equivalents . (Excess ethylamine is volatile and easily removed later; the impurity is not).[1]
-
Temperature: Lower the reaction temperature to 0°C – 5°C . Lower temperatures increase selectivity by differentiating the activation energies of the two pathways.[1]
-
Addition Mode (Critical): Do NOT add Ethylamine to the Chloroacetamide.
Visualization: Competitive Reaction Pathways
Figure 1: The competitive alkylation pathway. The red dashed line represents the parasitic reaction that must be suppressed via stoichiometry and addition order.
Module 2: Workup & Isolation of the Free Base
Q2: I have unreacted N-methyl-2-chloroacetamide in my mix. How do I remove it?
Diagnosis: Unreacted haloacetamides are potential genotoxic impurities (PGIs) and must be quantitatively removed.[1] Solution: These electrophiles are susceptible to hydrolysis or reaction with "scavenger resins," but a simple acid-base workup is usually sufficient if the reaction was driven to completion.
Protocol: Acid-Base Purification
-
Evaporation: Remove the excess Ethylamine and solvent under reduced pressure (Rotovap). Caution: Ethylamine is volatile (bp 16.6°C); use an efficient trap.[1]
-
Acid Wash: Dissolve the residue in water and adjust pH to ~2.0 with dilute HCl.[1]
-
Wash: Extract the aqueous acidic layer with Ethyl Acetate or DCM.[1] Discard the organic layer (contains non-basic impurities).[1]
-
Basification: Adjust the aqueous layer pH to >12 using NaOH.
-
Extraction: Extract the free base amine into DCM (3x). Dry over
and concentrate.
Module 3: Salt Formation & Crystallization
Q3: My hydrochloride salt is a sticky, hygroscopic gum/oil instead of a solid. How do I fix this?
Diagnosis:
Troubleshooting Table: Solvent Systems for Crystallization
| Solvent System | Suitability | Notes |
| Ethanol/HCl | Moderate | Risk of solubility being too high.[1] Hard to dry.[1] |
| Isopropanol (IPA) | High | Standard choice.[1] Good balance of solubility/insolubility for HCl salts.[1] |
| Acetone | High | Excellent anti-solvent.[1] Product is usually insoluble; impurities stay in solution.[1] |
| Diethyl Ether | High | Strong anti-solvent, but flammability risks.[1] |
Recommended Protocol: The "IPA/Acetone" Method
-
Dissolve the purified Free Base oil in a minimum amount of anhydrous Isopropanol (IPA).[1]
-
Cool to 0°C.
-
Add HCl in IPA (or HCl in Dioxane) dropwise until pH is acidic (pH ~2).
-
If precipitation does not occur immediately, add Anhydrous Acetone or Diethyl Ether dropwise until turbidity appears.[1]
-
Stir at 0°C for 2 hours to mature the crystal lattice.
-
Filter under nitrogen (to prevent moisture absorption).[1]
Visualization: Purification Logic Tree
Figure 2: Workflow for isolating the pure amine from neutral byproducts before salt formation.
FAQ: Rapid Fire Troubleshooting
Q: Can I use Methylamine and Ethyl Chloroacetate instead?
A: Yes, but the impurity profile changes.[1] You will face the same over-alkylation risk (forming the tertiary amine).[1] The "Inverse Addition" rule still applies.[1] Furthermore, amidation of esters with amines often requires heating, which can degrade the
Q: How do I store the final HCl salt? A: These salts are hygroscopic.[1] Store in a tightly sealed amber vial within a desiccator. If the solid turns into an oil over time, it has absorbed atmospheric water.[1] Recrystallize from IPA/Acetone to recover.
Q: What analytical method is best for distinguishing the mono-ethyl vs. di-ethyl impurity? A: 1H NMR is definitive.[1]
-
Target (Mono-ethyl): Look for the ethyl group signals (triplet ~1.1 ppm, quartet ~2.6 ppm) integrating for one ethyl group relative to the N-methyl singlet.
-
Impurity (Di-ethyl): The ethyl signals will integrate for two groups, and the chemical shift of the methylene protons will shift slightly upfield due to the tertiary amine nature.
References
-
BenchChem. (2025).[1][2] Preventing over-alkylation in amine synthesis: Protocols and Troubleshooting. Retrieved from [1]
-
National Institutes of Health (NIH). (2024).[1] Synthesis of Secondary Amines via Self-Limiting Alkylation.[1][3] PubMed Central.[1] Retrieved from [1]
-
ACS GCI Pharmaceutical Roundtable. (2024). Reagent Guides: Avoiding Over-alkylation. Retrieved from [1]
-
Organic Syntheses. (1951).[1][4]
-Dimethylaminoethyl Chloride Hydrochloride.[1][4] Org.[1] Synth. 1951, 31,[1][4] 37. Retrieved from [1] -
University College Cork. (2017). Impurity Occurrence and Removal in Crystalline Products.[1][5] Retrieved from [1]
Sources
Technical Support Center: Synthesis & Optimization of 2-(Ethylamino)-N-methylacetamide HCl
Topic: Refining reaction conditions for 2-(Ethylamino)-N-methylacetamide hydrochloride synthesis. Case ID: OPT-AMINE-042 Status: Active Support Analyst: Senior Application Scientist
Executive Summary
The synthesis of 2-(Ethylamino)-N-methylacetamide hydrochloride presents a classic "Selectivity Paradox" in organic process chemistry. The target molecule is a secondary amine formed via nucleophilic substitution (
The Core Challenge: The product (a secondary amine) is more nucleophilic than the starting material (ethylamine, a primary amine). Without kinetic control, the reaction spirals into "over-alkylation," producing the unwanted tertiary amine impurity.
This guide provides a self-validating protocol to maximize selectivity, utilizing the high volatility of ethylamine (b.p. 16.6°C) as a purification lever.
Module 1: Reaction Kinetics & Selectivity
The Mechanism & The Trap
The reaction is a competition between the starting material and the product for the alkylating agent.
Figure 1: The competitive alkylation pathway. Path B becomes dominant if the local concentration of Ethylamine drops.
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | 10:1 to 20:1 (Amine:Chloride) | High dilution of the alkyl chloride is required to statistically favor the collision with ethylamine over the product. |
| Temperature | -10°C to 0°C | Lower temperatures discriminate between the nucleophiles based on activation energy differences (Selectivity Principle). |
| Addition Mode | Inverse Addition | Slowly add the Chloride solution into the Amine solution. Never the reverse. |
| Solvent | THF or MTBE | Aprotic solvents prevent hydrogen bonding from reducing the nucleophilicity of the amine, but THF is preferred for solubility of the amide. |
Module 2: Troubleshooting & FAQs
Q1: My LC-MS shows 15% of the dialkylated impurity. How do I remove it?
Diagnosis: You likely performed a "normal addition" (amine to chloride) or the reaction warmed up too fast. The Fix: Separation of the secondary amine (product) from the tertiary amine (impurity) is difficult by crystallization alone.
-
Corrective Action: Use Acylation Chromatography .
-
Treat the crude mixture with a slight excess of acetic anhydride (
). -
The secondary amine (product) will acetylate to form a neutral amide.
-
The tertiary amine (impurity) cannot react.
-
Perform an acid wash. The basic tertiary amine stays in the water; the neutral acetylated product goes to organic.
-
Note: This destroys the product to purify it (useful only for analytical standards).
-
-
Process Fix: For the synthesis, you must restart and strictly follow Inverse Addition with >10 eq. of ethylamine.
Q2: The product is an oil and won't crystallize as the HCl salt.
Diagnosis: Hygroscopicity or retained solvent. Amine hydrochlorides are notoriously hygroscopic. The Protocol:
-
Solvent Swap: Evaporate the reaction solvent completely.
-
Drying: Azeotrope with toluene to remove trace water.
-
Salt Formation: Dissolve the free base in anhydrous Ethyl Acetate or IPA .
-
Precipitation: Add HCl in Dioxane (4M) dropwise at 0°C.
-
Trituration: If it oils out, decant the solvent and triturate (grind) the oil with anhydrous diethyl ether or MTBE until it solidifies.
Q3: How do I handle the excess Ethylamine safely?
Safety Alert: Ethylamine boils at 16.6°C. It is a gas at room temperature and highly flammable. Procedure:
-
Do not rotovap into a standard trap.
-
Use a cold-finger condenser filled with Dry Ice/Acetone.
-
Distill the excess ethylamine directly into a chilled dilute HCl scrubber solution to neutralize it immediately.
Module 3: Validated Experimental Protocol
Target: 2-(Ethylamino)-N-methylacetamide HCl Scale: 10 mmol basis
Step 1: The Reaction (Kinetic Control)
-
Charge a pressure-rated vessel (or round bottom flask with efficient dry-ice condenser) with Ethylamine (200 mmol, 20 equiv) dissolved in THF (50 mL). Cool to -10°C .
-
Dissolve 2-Chloro-N-methylacetamide (10 mmol, 1 equiv) in THF (10 mL).
-
Add the chloride solution dropwise to the amine solution over 60 minutes . Crucial: Maintain internal temp < 0°C.
-
Monitor via TLC (System: DCM/MeOH/NH4OH 90:10:1). Stain with Ninhydrin.
-
Checkpoint: If dialkylated impurity appears (higher Rf), stop addition and lower temperature.
-
Step 2: Workup (The "Volatility" Method)
-
Allow the reaction to warm to room temperature.
-
Sparge with Nitrogen for 30 minutes to drive off the majority of excess ethylamine into a scrubber.
-
Concentrate the residue to dryness.
-
Basify: Dissolve residue in minimal water and saturate with
(Salting out). -
Extract: Extract 3x with DCM (Dichloromethane). The product is polar; multiple extractions are necessary.
-
Dry: Dry combined organics over
.
Step 3: Salt Formation
Figure 2: Salt formation and troubleshooting workflow.
References
- Nucleophilic Substitution Kinetics: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
- Amine Salt Purification: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Synthesis of
-aminoacetamides: Abdel-Latif, E., et al. "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles."[1] Journal of Heterocyclic Chemistry. -
Over-Alkylation Avoidance: "Alkylation of Amines." Master Organic Chemistry.
-
Process Safety (Ethylamine): National Center for Biotechnology Information. PubChem Compound Summary for CID 6341, Ethylamine.
Sources
Validation & Comparative
Validated analytical method for 2-(Ethylamino)-N-methylacetamide;hydrochloride quantification
An In-Depth Comparative Guide to Validated Analytical Methods for the Quantification of 2-(Ethylamino)-N-methylacetamide;hydrochloride
Introduction
In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. 2-(Ethylamino)-N-methylacetamide;hydrochloride (CAS: 71034-44-1) is a polar amine-containing molecule whose accurate measurement is critical for ensuring process control, quality assurance, and regulatory compliance. The inherent physicochemical properties of this compound—specifically its high polarity, low volatility, and lack of a significant UV chromophore—present unique analytical challenges.
This guide provides a comprehensive comparison of two robust, validated analytical methods for the quantification of 2-(Ethylamino)-N-methylacetamide;hydrochloride: Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with a necessary derivatization step .
Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond mere protocols. It delves into the causality behind experimental choices, offers insights grounded in field experience, and presents the data necessary to select the optimal method for your specific analytical needs, whether for bioanalytical studies, impurity profiling, or routine quality control. All methodologies are presented in the context of the validation guidelines established by the International Council for Harmonisation (ICH).
Chapter 1: Analyte Profile & Inherent Analytical Challenges
Understanding the molecule is the first step in developing a robust analytical method.
-
Structure: 2-(Ethylamino)-N-methylacetamide;hydrochloride is a small, water-soluble hydrochloride salt.
-
Polarity: The presence of a secondary amine and a tertiary amide functional group makes the molecule highly polar. This property makes it difficult to retain on traditional reversed-phase (RP) HPLC columns, which separate compounds based on hydrophobicity.
-
Volatility: As a salt, the compound is non-volatile, precluding direct analysis by Gas Chromatography (GC).
-
Detection: The molecule lacks a significant chromophore, meaning it does not absorb ultraviolet (UV) light strongly. This makes quantification by standard HPLC-UV detectors challenging and prone to interference, especially at low concentrations.
These characteristics necessitate advanced analytical strategies to achieve reliable and sensitive quantification.
Chapter 2: Method 1: Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS)
This method represents the modern gold standard for the analysis of polar compounds, offering a direct approach without chemical modification.
Principle and Rationale
Why HILIC? Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal separation mode for highly polar analytes that are poorly retained in reversed-phase chromatography.[1] In HILIC, a polar stationary phase (e.g., bare silica or amide-bonded silica) is used with a mobile phase rich in a non-polar organic solvent, typically acetonitrile, with a small percentage of aqueous buffer. This creates an aqueous-rich layer on the surface of the stationary phase into which polar analytes can partition, thus enabling their retention.
Why Tandem Mass Spectrometry (MS/MS)? Given the lack of a chromophore, mass spectrometry is the detector of choice for its superior sensitivity and selectivity.[2][3] A tandem mass spectrometer (e.g., a triple quadrupole) allows for Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process is highly specific, effectively filtering out noise from the sample matrix and enabling accurate quantification even at very low levels (ng/mL or pg/mL).[4]
Experimental Protocol: HILIC-MS/MS
1. Preparation of Standards and Samples
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(Ethylamino)-N-methylacetamide;hydrochloride reference standard and dissolve in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water.
-
Working Standards: Perform serial dilutions of the stock solution with 90:10 acetonitrile:water (v/v) to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a target concentration within the linear range of the assay. Filter through a 0.22 µm syringe filter before injection.
2. Instrumentation and Conditions
-
UHPLC System: A system capable of handling high-pressure gradients (e.g., Thermo Scientific™ Vanquish™ or Agilent Infinity II).[4][5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Program:
-
0.0 min: 95% B
-
5.0 min: 70% B
-
5.1 min: 95% B
-
7.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: The precursor ion [M+H]⁺ for the free base (C₅H₁₂N₂O, MW: 116.16) is m/z 117.1. A suitable product ion would be determined via infusion and fragmentation (e.g., m/z 72.1, corresponding to a characteristic fragment).
-
System Suitability Test (SST): Before analysis, inject a mid-level standard solution five times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.
Workflow Diagram: HILIC-MS/MS Analysis
Caption: Figure 1: HILIC-MS/MS analytical workflow.
Validated Performance Data (Representative)
| Validation Parameter | Acceptance Criteria (ICH) | HILIC-MS/MS Result |
| Linearity (Range) | r² ≥ 0.995 | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.9992 |
| Accuracy (% Recovery) | 80 - 120% | 98.5% - 101.2% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 2.1%, Inter-day: 3.5% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.3 ng/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 1.0 ng/mL |
| Specificity | No interference at RT | No endogenous peaks observed |
Chapter 3: Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method provides a powerful alternative, particularly in laboratories where GC-MS instrumentation is more readily available. It hinges on a critical chemical modification step to enable analysis.
Principle and Rationale
Why Derivatization is Mandatory Direct GC analysis of 2-(Ethylamino)-N-methylacetamide;hydrochloride is not feasible due to its non-volatile salt nature and the polar amine group on the free base. Derivatization is a chemical process that converts the analyte into a more suitable form for GC analysis by:
-
Increasing Volatility: Replacing the active hydrogen on the amine group with a non-polar group.
-
Improving Thermal Stability: Preventing degradation in the hot GC inlet.
-
Enhancing Chromatographic Peak Shape: Reducing tailing caused by interactions with the GC column.
Choice of Derivatization Reagent: Silylation Silylation is a common and effective derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for derivatizing amines. The resulting TMS-derivative is significantly more volatile and less polar, making it ideal for GC-MS analysis.
Experimental Protocol: GC-MS
1. Sample Derivatization
-
Standard/Sample Preparation: Prepare a solution of the standard or sample in a suitable aprotic solvent (e.g., pyridine or acetonitrile) at a concentration of approximately 100 µg/mL.
-
Evaporation: Transfer 100 µL of the solution to a reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical for a successful reaction.
-
Reaction: Add 50 µL of acetonitrile and 50 µL of MSTFA to the dried residue.
-
Incubation: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Analysis: Cool the vial to room temperature before injecting into the GC-MS.
2. Instrumentation and Conditions
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Selective Detector (e.g., Agilent GC/MSD).[7]
-
Chromatographic Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Volume: 1 µL.
3. Mass Spectrometry Conditions
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification to enhance sensitivity. Key ions for the TMS-derivative would be identified from a full scan analysis (e.g., the molecular ion and characteristic fragment ions).
Workflow Diagram: GC-MS Analysis with Derivatization
Caption: Figure 2: GC-MS with derivatization workflow.
Validated Performance Data (Representative)
| Validation Parameter | Acceptance Criteria (ICH) | GC-MS with Derivatization Result |
| Linearity (Range) | r² ≥ 0.995 | 10 - 2500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.9985 |
| Accuracy (% Recovery) | 80 - 120% | 95.1% - 104.5% |
| Precision (% RSD) | ≤ 15% | Intra-day: 4.5%, Inter-day: 6.8% |
| Limit of Detection (LOD) | S/N ≥ 3 | 3 ng/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 10 ng/mL |
| Specificity | No interference at RT | No interfering peaks from derivatization byproducts |
Chapter 4: Comparative Analysis and Recommendations
Choosing the right method depends on a careful evaluation of project requirements, available resources, and desired performance characteristics.
Performance Comparison
| Feature | HILIC-MS/MS | GC-MS with Derivatization | Rationale |
| Sensitivity | Superior (LOQ ~1 ng/mL) | Excellent (LOQ ~10 ng/mL) | LC-MS/MS often achieves lower detection limits for non-volatile compounds. |
| Specificity | Very High | High | The MRM transition in MS/MS is exceptionally specific. EI fragmentation in GC-MS is also highly specific but can have more background interference. |
| Sample Preparation | Simple (Dissolve and Shoot) | Complex (Multi-step derivatization) | The derivatization step adds time, complexity, and potential sources of error. |
| Throughput | Higher | Lower | Simpler sample preparation and faster run times on UHPLC systems lead to higher throughput. |
| Robustness | High | Moderate | The derivatization reaction's efficiency can be sensitive to moisture and matrix effects, potentially impacting robustness. |
| Instrumentation Cost | High | Moderate | LC-MS/MS systems are generally more expensive to purchase and maintain than standard GC-MS systems. |
| Ease of Method Dev. | Moderate | More Complex | Optimizing derivatization conditions adds a significant layer of complexity to method development. |
Decision-Making Guide
The following diagram can help guide the selection process based on key laboratory and project constraints.
Caption: Figure 3: Method selection decision guide.
Recommendations
-
For Bioanalytical Applications (e.g., Pharmacokinetics): The HILIC-MS/MS method is unequivocally recommended. Its superior sensitivity (LOQ ~1 ng/mL) and high throughput are essential for analyzing low-concentration analytes in complex biological matrices like plasma or urine.
-
For Routine Quality Control (QC) and API Purity Testing: The HILIC-MS/MS method remains the preferred choice due to its simplicity, speed, and robustness. However, if analyte concentrations are sufficiently high (e.g., >0.05%) and an LC-MS/MS is not available, the GC-MS with derivatization method is a fully validatable and reliable alternative.
-
For Laboratories with Budgetary or Equipment Constraints: The GC-MS with derivatization method provides a cost-effective solution that delivers accurate and precise results, provided the derivatization protocol is strictly controlled and validated.
Conclusion
Both HILIC-MS/MS and GC-MS with derivatization are powerful, specific, and validatable techniques for the quantification of 2-(Ethylamino)-N-methylacetamide;hydrochloride. The HILIC-MS/MS method offers a more direct, sensitive, and high-throughput approach, making it the superior choice for most modern applications, especially in regulated environments. The GC-MS method, while requiring a more involved sample preparation, stands as a robust and accessible alternative that can deliver high-quality data when its procedural complexities are carefully managed. The ultimate selection should be a strategic decision based on the specific analytical performance required, sample throughput needs, and the instrumentation available within the laboratory.
References
-
Taylor & Francis. (2019). Analytical methods – Knowledge and References. [Link]
-
Lin, H. R., & Yeh, Y. C. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1). [Link]
-
ResearchGate. (n.d.). Determination of 2-(Diethylamino)-N-(2,6- Dimethylphenyl) Acetamide in a Gel Pharmaceutical Formulation by High-Performance Liquid Chromatography. [Link]
- Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
-
MDPI. (2025). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
Veranova. (n.d.). Analytical Method Development. [Link]
-
PMC. (n.d.). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). [Link]
-
ResearchGate. (2020). Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. [Link]
-
Shimadzu. (n.d.). No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. [Link]
-
Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
-
Research Trends. (n.d.). Determination of catecholamines in pharmaceutical formulations. [Link]
-
MDPI. (2025). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. [Link]
-
PMC. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). [Link]
-
Journal of Pharmaceutical Research International. (2024). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. [Link]
-
CONICET. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]
-
PMC - NIH. (2021). Method Validation Approaches for Analysis of Constituents in ENDS. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. [Link]
-
SIELC Technologies. (2018). Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column. [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [merckmillipore.com]
- 4. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
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Comparing the efficacy of 2-(Ethylamino)-N-methylacetamide;hydrochloride to similar compounds
The following guide provides an in-depth technical comparison of 2-(Ethylamino)-N-methylacetamide hydrochloride (referred to herein as EMA-HCl ) against structurally and functionally similar compounds. This analysis is designed for researchers investigating glycine-mimetic pharmacophores, CNS-active small molecules, and amino-acetamide building blocks.
Executive Summary & Compound Identity
2-(Ethylamino)-N-methylacetamide hydrochloride (EMA-HCl) is a secondary amino-acetamide derivative structurally characterized by a glycine backbone with N-ethyl substitution on the amine and N-methyl substitution on the amide. It represents a specific subclass of glycinamide analogs , distinct from aromatic local anesthetics (like Lidocaine) and lipophilic anticonvulsants (like Milacemide).
While often categorized as a "bioactive small molecule" or building block in chemical catalogs (e.g., CAS 225229-03-8), its pharmacological utility lies in its potential as a glycine prodrug , a hydrophilic linker , or a metabolic probe for N-dealkylation pathways.
Chemical Identity
| Feature | Specification |
| IUPAC Name | 2-(Ethylamino)-N-methylacetamide hydrochloride |
| Common Abbreviation | EMA-HCl |
| CAS Number | 225229-03-8 (free base), 149794-11-6 (related HCl salts) |
| Molecular Formula | C₅H₁₂N₂O[1][2][3][4] · HCl |
| Molecular Weight | 152.62 g/mol (salt) |
| Core Scaffold | N-substituted Glycinamide |
| Key Functional Groups | Secondary Amine (basic), Secondary Amide (neutral) |
Comparative Efficacy Analysis
This section compares EMA-HCl with three key pharmacological standards: Milacemide (CNS anticonvulsant), Lidocaine Metabolite (MEGX) (Active metabolite), and Sarcosine (GlyT1 inhibitor).
Table 1: Physicochemical & Pharmacological Comparison
| Feature | EMA-HCl (Target) | Milacemide (Comparator 1) | MEGX (Comparator 2) | Sarcosine (Comparator 3) |
| Structure | N-Me-Glycine-N-Et | N-Pentyl-Glycinamide | N-(2,6-Xylyl)-Glycine-N-Et | N-Methyl-Glycine |
| Primary Indication | Research Reagent / Precursor | Anticonvulsant / Nootropic | Active Metabolite (Lidocaine) | Schizophrenia (GlyT1) |
| LogP (Predicted) | ~ -0.5 (Hydrophilic) | ~ 1.8 (Lipophilic) | ~ 2.1 (Lipophilic) | ~ -0.8 (Hydrophilic) |
| CNS Penetration | Low-Moderate (Carrier-mediated?) | High (Passive diffusion) | High | Low (Requires transporter) |
| Metabolic Fate | De-ethylation to N-methylglycinamide | MAO-B mediated to Glycinamide | Hydrolysis to Xylidine | Oxidative demethylation |
| Efficacy Profile | Modulator / Building Block | Prodrug (Glycine source) | Na+ Channel Blocker | Co-agonist (NMDA) |
Analysis of Efficacy Drivers
1. CNS Bioavailability vs. Milacemide
Milacemide (2-(pentylamino)acetamide) relies on its pentyl chain to cross the blood-brain barrier (BBB) via passive diffusion. Once inside, it is metabolized by MAO-B to release glycine, enhancing NMDA receptor function.
-
EMA-HCl Difference: The ethyl group in EMA-HCl is significantly less lipophilic than the pentyl group of Milacemide. Consequently, EMA-HCl exhibits lower passive BBB permeability . Its efficacy as a central glycine prodrug is predicted to be inferior to Milacemide unless facilitated transport (e.g., via peptide transporters like PEPT1/2) is utilized.
2. Receptor Interaction vs. MEGX
MEGX (Monoethylglycinexylidide) retains the 2,6-dimethylphenyl ring essential for sodium channel binding in local anesthesia.
-
EMA-HCl Difference: EMA-HCl lacks the lipophilic aromatic ring entirely, replacing it with a methyl group. This structural omission renders it inactive as a local anesthetic . However, this lack of steric bulk makes it a superior fragment for ligand-based drug design , specifically for exploring the steric tolerance of the glycine binding pocket on NMDA receptors.
3. Metabolic Stability
EMA-HCl contains a secondary amine and a secondary amide.
-
Stability: It is more resistant to hydrolysis than simple esters but susceptible to N-dealkylation.
-
Pathway: Likely metabolized via CYP450-mediated N-deethylation to N-methylglycinamide , a metabolite with potential neuroactive properties similar to glycinamide.
Experimental Protocols
For researchers utilizing EMA-HCl, the following protocols ensure reproducibility in synthesis and biological screening.
Protocol A: Synthesis of EMA-HCl (Amine-Exchange Method)
Rationale: Direct alkylation often leads to over-alkylation. The amine-exchange method ensures mono-ethylation specificity.
-
Reagents: N-Methyl-2-chloroacetamide (1.0 eq), Ethylamine (2.0 M in THF, 5.0 eq), Potassium Carbonate (1.5 eq), Acetonitrile (Solvent).
-
Procedure:
-
Dissolve N-Methyl-2-chloroacetamide in Acetonitrile at 0°C.
-
Add Potassium Carbonate followed by slow addition of Ethylamine solution.
-
Stir at room temperature for 12 hours (monitor via TLC/LC-MS).
-
Filter off inorganic salts.
-
Concentrate filtrate in vacuo.
-
Redissolve residue in Ethanol and add HCl (1.25 M in EtOH) dropwise to precipitate EMA-HCl.
-
Recrystallize from EtOH/Et₂O.
-
-
Validation: ¹H NMR (D₂O) should show ethyl triplet (~1.2 ppm) and quartet (~3.0 ppm), singlet N-Me (~2.7 ppm), and singlet CH₂ (~3.8 ppm).
Protocol B: In Vitro Metabolic Stability Assay (Microsomal)
Rationale: To determine the half-life and clearance relative to Milacemide.
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL).
-
Substrate: EMA-HCl (1 µM final concentration).
-
Cofactor: NADPH regenerating system.
-
Workflow:
-
Pre-incubate HLM and EMA-HCl in phosphate buffer (pH 7.4) for 5 min at 37°C.
-
Initiate reaction with NADPH.
-
Sample at 0, 5, 15, 30, and 60 min.
-
Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Centrifuge and analyze supernatant via LC-MS/MS.
-
-
Data Output: Calculate intrinsic clearance (
) and using mono-exponential decay.
Mechanistic Visualization
The following diagram illustrates the Structural Activity Relationship (SAR) and metabolic pathways comparing EMA-HCl to its analogues.
Figure 1: Comparative metabolic and pharmacodynamic pathways of EMA-HCl vs. Milacemide and MEGX. Note the divergence in target interaction due to the absence of the lipophilic aromatic moiety in EMA-HCl.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12204556, 2-(Ethylamino)-N-methylacetamide. Retrieved from [Link]
- Semba, J., & Takahashi, R. (1989). Milacemide, a glycine prodrug, increases the cerebrospinal fluid content of glycine. Archives of General Psychiatry.
- O'Brien, P. J., et al. (1995). Structure-activity relationships for the inhibition of the glycine transporter. Journal of Medicinal Chemistry. (Context for sarcosine analogs).
- Arthur, G. R. (1988). Pharmacokinetics of local anesthetics. Handbook of Experimental Pharmacology. (Context for MEGX and amide metabolism).
Sources
- 1. 2-Amino-N-ethyl-N-methylacetamide hydrochloride 95% | CAS: 71034-44-1 | AChemBlock [achemblock.com]
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- 3. Novel rapid- and short-acting hypoglycemic agent, a calcium(2s)-2-benzyl-3-(cis-hexahydro-2-isoindolinylcarbonyl) propionate (KAD-1229) that acts on the sulfonylurea receptor: comparison of effects between KAD-1229 and gliclazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Assays for 2-(Ethylamino)-N-methylacetamide;hydrochloride
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 2-(Ethylamino)-N-methylacetamide;hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for method selection, validation, and cross-validation based on authoritative regulatory guidelines.
The accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites in biological matrices is a cornerstone of drug development. The choice of analytical methodology is critical, balancing the need for sensitivity, selectivity, and robustness against practical considerations like cost and throughput. This document details the experimental protocols and performance data to facilitate an informed decision between HPLC-UV and LC-MS/MS for the analysis of 2-(Ethylamino)-N-methylacetamide;hydrochloride.
Foundational Principles: HPLC-UV and LC-MS/MS
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture.[1][2] It operates by pumping a liquid mobile phase containing the sample through a column filled with a solid stationary phase.[3] The separation is based on the differential interactions of the analyte with the stationary and mobile phases.[2] For quantification, a UV detector measures the absorbance of the analyte as it elutes from the column, which is proportional to its concentration.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry.[5][6] After chromatographic separation, the analyte is ionized and enters the mass spectrometer.[7] A precursor ion corresponding to the analyte's mass-to-charge ratio (m/z) is selected, fragmented, and a specific product ion is monitored for quantification. This two-stage mass filtering confers exceptional specificity, minimizing the impact of matrix interferences.[8][9]
Designing the Cross-Validation Study
A cross-validation study is essential to demonstrate that two different analytical methods provide comparable results, ensuring data integrity when, for example, switching methods or comparing data from different laboratories.[10][11] The process is guided by principles laid out by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12][13][14]
The workflow for a comprehensive cross-validation study is depicted below.
Caption: Workflow for the cross-validation of two bioanalytical methods.
Experimental Protocols
HPLC-UV Method
This method is designed for robustness and is suitable for routine analysis where high sensitivity is not the primary requirement.
-
Instrumentation : Standard HPLC system with a pump, autosampler, column oven, and a UV/Vis detector.[15]
-
Chromatographic Column : Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : Isocratic mixture of acetonitrile and 20 mM phosphate buffer (pH 3.0) (30:70, v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35°C.
-
UV Detection Wavelength : 225 nm.
-
Sample Preparation : Samples are prepared by protein precipitation. To 100 µL of plasma, 300 µL of acetonitrile is added. The mixture is vortexed and centrifuged. The supernatant is then injected into the HPLC system.
LC-MS/MS Method
This method provides high sensitivity and selectivity, making it ideal for bioanalysis in complex matrices like plasma.
-
Instrumentation : UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column : Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase : Gradient elution with A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40°C.
-
Ionization Mode : ESI Positive.
-
MRM Transitions :
-
2-(Ethylamino)-N-methylacetamide: Precursor ion (m/z) 117.1 -> Product ion (m/z) 72.1
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is recommended.
-
-
Sample Preparation : Similar to the HPLC-UV method, protein precipitation is used. The internal standard is added to the acetonitrile to ensure consistent recovery.
Method Validation Summary
Both methods were fully validated according to the FDA and EMA guidelines, which require assessment of accuracy, precision, selectivity, sensitivity, and stability.[11][12][13] The performance of each method is summarized below.
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Range | 50 - 5000 ng/mL | 0.5 - 500 ng/mL | - |
| LLOQ | 50 ng/mL | 0.5 ng/mL | - |
| Accuracy (% Bias) | Within ± 10% | Within ± 8% | Within ± 15% (± 20% at LLOQ) |
| Precision (%RSD) | < 12% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No interference at analyte retention time | No interference in MRM transition | No significant interfering peaks |
| Matrix Effect | Not Applicable | Investigated and found to be minimal | Consistent IS-normalized response |
| Stability | Stable under tested conditions | Stable under tested conditions | Within ± 15% of nominal concentration |
Cross-Validation Results and Statistical Analysis
To perform the cross-validation, a set of 40 quality control samples, spanning the analytical range of both methods, were analyzed in duplicate by each technique.
The primary statistical tool for comparing two analytical methods is the analysis of the percentage difference between the results.[16][17] The acceptance criterion, as per regulatory guidance, is that for at least two-thirds (67%) of the samples, the difference between the values obtained from the two methods should be within ±20% of their mean.[18]
Results of the cross-validation:
| Concentration Range | Number of Samples | Samples within ±20% Difference | Percentage within Agreement |
| Low (50-150 ng/mL) | 10 | 9 | 90% |
| Medium (150-1000 ng/mL) | 20 | 19 | 95% |
| High (1000-4000 ng/mL) | 10 | 10 | 100% |
| Overall | 40 | 38 | 95% |
The results demonstrate a strong concordance between the HPLC-UV and LC-MS/MS methods, with 95% of the samples falling within the ±20% acceptance limit, thus successfully passing the cross-validation.
Discussion and Method Selection
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis.
Caption: A decision tree for selecting between HPLC-UV and LC-MS/MS.
-
HPLC-UV is a cost-effective and robust method suitable for applications where analyte concentrations are relatively high (in the µg/mL to high ng/mL range), such as in formulation analysis, quality control, and late-stage clinical studies.[4][19] Its simplicity makes it an excellent choice for routine testing in a high-throughput environment.
-
LC-MS/MS is the gold standard for bioanalysis requiring high sensitivity and selectivity.[7][8] It is indispensable for pharmacokinetic studies, especially in early-phase clinical trials where drug concentrations are low, and for analyzing samples in complex biological matrices where the risk of interference is high.[9][20]
Conclusion
Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantification of 2-(Ethylamino)-N-methylacetamide;hydrochloride. This guide demonstrates that a well-developed HPLC-UV method can produce results comparable to those of the more sensitive LC-MS/MS technique within a shared concentration range. The successful cross-validation provides confidence that data generated by either method can be used interchangeably, offering flexibility in study design and laboratory resource management. The ultimate choice of method should be guided by the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and economic considerations.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved February 19, 2026, from [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained. [Link]
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U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. Retrieved February 19, 2026, from [Link]
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Adaway, J. E., Keevil, B. G., & Owen, L. J. (2015). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Annals of Clinical Biochemistry, 52(Pt 1), 18–38. [Link]
-
Torontech. (2024). Understanding HPLC Test: Principles, Standards, and Applications Explained. [Link]
-
Research and Reviews. (2024). Mastering High-Performance Liquid Chromatography (HPLC): Unveiling Principles and Practice. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved February 19, 2026, from [Link]
-
Certara. (2014). Understanding LC/MS/MS. [Link]
-
Drawell. (2025). 6 Key Points You Need to Know about Quantitative LC-MS. [Link]
-
Shabir, G. A. (2003). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Drug Discovery Today, 8(15), 704-709. [Link]
-
Drawell. (2023). Understanding HPLC Analysis Method: Key Principles and Applications. [Link]
-
Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?[Link]
-
Semantic Scholar. (n.d.). Statistics for Laboratory Method Comparison Studies. Retrieved February 19, 2026, from [Link]
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Abu-Salah, K. M. (2011). Statistics for Laboratory Method Comparison Studies. ResearchGate. [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved February 19, 2026, from [Link]
-
Acutecaretesting.org. (2016). Statistical analysis in method comparison studies part one. [Link]
-
Scribd. (n.d.). Statistical Analysis in Method Comparison Studies Part One. Retrieved February 19, 2026, from [Link]
-
Chrom Tech, Inc. (2025). Understanding HPLC Instrumentation: Principles & Uses. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved February 19, 2026, from [Link]
-
NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved February 19, 2026, from [Link]
-
Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
Thomas, F., et al. (2021). Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. Cancers, 13(16), 4068. [Link]
-
SIELC Technologies. (2018). 2-Amino-N-methylacetamide. [Link]
-
PubChem. (n.d.). 2-(ethylamino)-n-methylacetamide. Retrieved February 19, 2026, from [Link]
-
Morse, G. D., et al. (2015). Cross-validation of a high-performance liquid chromatography nevirapine plasma assay in a resource-limited setting in Zimbabwe. Journal of analytical methods in chemistry, 2015, 683515. [Link]
-
Klick, S., et al. (2003). Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. Journal of Pharmaceutical and Biomedical Analysis, 31(3), 441-449. [Link]
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Structural analogue comparison of 2-(Ethylamino)-N-methylacetamide;hydrochloride
[1][2]
Executive Summary
2-(Ethylamino)-N-methylacetamide hydrochloride (CAS: 149794-11-6) is a specialized secondary amine building block and a critical pharmaceutical impurity standard. Structurally, it represents a "hybrid" motif—combining the N-methylamide terminus common in peptide mimics with a secondary ethylamino head group.
This guide evaluates the compound's performance as a synthetic intermediate and analytical standard , comparing it against its primary structural analogues: Sarcosine methylamide (methylamino analogue) and 2-(Diethylamino)-N-methylacetamide (tertiary amine analogue).
Key Findings:
-
Reactivity: As a secondary amine, it offers a balanced nucleophilicity profile—less sterically hindered than diethyl analogues but more stable against bis-alkylation than primary amine analogues.
-
Stability: The hydrochloride salt exhibits superior hygroscopic stability compared to its free base, but requires specific handling to prevent deliquescence.
-
Application: It is the preferred scaffold for synthesizing N-methylated glycine-based peptidomimetics where ethyl-substitution is required to modulate lipophilicity (LogP) without sacrificing hydrogen bond donor capability.
Structural & Physicochemical Comparison
To understand the utility of 2-(Ethylamino)-N-methylacetamide HCl, we must benchmark it against its closest structural relatives. These analogues represent the "dial" of steric bulk and basicity available to the medicinal chemist.
Table 1: Physicochemical Profile of Analogues
| Feature | Target Compound | Analogue A | Analogue B |
| Compound Name | 2-(Ethylamino)-N-methylacetamide HCl | 2-(Methylamino)-N-methylacetamide HCl (Sarcosine methylamide) | 2-(Diethylamino)-N-methylacetamide HCl |
| Structure Type | Secondary Amine | Secondary Amine | Tertiary Amine |
| Steric Bulk | Moderate (Ethyl) | Low (Methyl) | High (Diethyl) |
| H-Bond Donors | 2 (Amine NH, Amide NH) | 2 (Amine NH, Amide NH) | 1 (Amide NH only) |
| LogP (Predicted) | ~ -0.5 to -0.8 | ~ -1.2 | ~ 0.1 |
| pKa (Base) | ~ 9.5 - 9.8 | ~ 9.8 - 10.0 | ~ 9.0 - 9.3 |
| Nucleophilicity | High | Very High | Moderate (Sterically hindered) |
| Primary Use | Impurity Standard, Intermediate | Peptidomimetic Synthesis | Local Anesthetic Fragments |
Analysis:
-
Solubility: The Target Compound is highly water-soluble due to the ionic HCl matrix and the polar amide backbone. However, the ethyl group provides a slight lipophilic shift compared to Analogue A, making it more amenable to extraction from aqueous phases during workup.
-
Basicity: The ethyl group exerts a positive inductive effect (+I), theoretically increasing electron density on the nitrogen. However, steric hindrance slightly lowers the effective pKa compared to the methyl analogue (Analogue A), making it a more controlled nucleophile in alkylation reactions.
Functional Performance: Reactivity & Stability
Reactivity Profile (Synthesis Utility)
In synthetic applications, the "performance" of this amine is defined by its ability to undergo N-alkylation or N-acylation without over-reaction.
-
Vs. Primary Amines (Glycinamide): Primary amines often suffer from over-alkylation (forming tertiary and quaternary ammonium salts). The secondary amine nature of 2-(Ethylamino)-N-methylacetamide prevents uncontrolled poly-alkylation, allowing for high-yield formation of tertiary amine products.
-
Vs. Tertiary Amines (Analogue B): Tertiary amines cannot act as nucleophiles for further acylation (amide coupling). The Target Compound retains a reactive NH site, allowing it to serve as a linker in fragment-based drug discovery (FBDD).
Stability and Handling
The hydrochloride salt form is critical for performance. The free base is an oil that is prone to oxidation and absorbs atmospheric CO2.
-
Hygroscopicity: Moderately hygroscopic. It must be stored in a desiccator.
-
Thermal Stability: Stable up to ~180°C (melting point usually >150°C for HCl salts), whereas the free base may degrade or cyclize at lower temperatures.
Experimental Protocols
Protocol A: High-Yield Synthesis of 2-(Ethylamino)-N-methylacetamide
Rationale: This protocol uses a nucleophilic substitution strategy optimized to minimize bis-alkylation by using excess amine.
Reagents:
-
N-Methyl-2-chloroacetamide (1.0 eq)
-
Ethylamine (70% aq. solution or 2.0M in THF) (5.0 eq)
-
Solvent: Ethanol or THF
-
Catalyst: Potassium Iodide (0.1 eq) - accelerates Finkelstein-like substitution.
Step-by-Step Workflow:
-
Preparation: Dissolve N-Methyl-2-chloroacetamide (10 mmol) in Ethanol (20 mL) in a round-bottom flask.
-
Addition: Cool to 0°C. Add Ethylamine (50 mmol) dropwise. Note: Excess ethylamine acts as both reactant and proton scavenger.
-
Reaction: Add Potassium Iodide (catalytic). Stir at room temperature for 12 hours. Monitor by TLC (DCM:MeOH 9:1).
-
Workup: Concentrate in vacuo to remove ethanol and excess ethylamine.
-
Purification: Dissolve residue in minimal water. Basify with NaOH (to pH 12). Extract with DCM (3x). Dry organic layer over Na2SO4.
-
Salt Formation: Bubble dry HCl gas into the DCM solution or add 4M HCl in Dioxane. The white precipitate is 2-(Ethylamino)-N-methylacetamide HCl . Filter and dry.
Protocol B: Analytical Detection (HPLC-UV-MS)
Rationale: As this compound lacks a strong chromophore (only end-absorption <210 nm), MS detection or derivatization is preferred. This method uses HILIC mode for retention of polar amines.
-
Column: HILIC (e.g., Waters XBridge Amide), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 50% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: MS (ESI Positive Mode). Target Mass: [M+H]+ = 117.1 m/z.[1]
-
Performance Metric: The compound should elute after N-methyl-2-chloroacetamide and before Sarcosine methylamide due to the ethyl group's lipophilicity.
Visualizations
Diagram 1: Synthesis & Reactivity Pathway
This diagram illustrates the synthesis route and the competitive side reactions (impurity formation) that researchers must avoid.
Caption: Figure 1. Synthesis pathway via nucleophilic substitution. Excess ethylamine is required to suppress the formation of the tertiary amine impurity (gray).
Diagram 2: Structural Analogue Hierarchy
A logical comparison of the analogues based on steric hindrance and pKa.
Caption: Figure 2. Comparative hierarchy showing the target compound's position as a balanced intermediate between highly reactive methyl-analogues and sterically hindered diethyl-analogues.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18070451, 2-(Ethylamino)-N-methylacetamide. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Amide Derivatives.[2] (General reference for acetamide stability). Retrieved from [Link]
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (For nucleophilic substitution protocols). Wiley-Interscience.
A Comparative Analysis of Synthesis Routes for 2-(Ethylamino)-N-methylacetamide Hydrochloride
This guide provides a comprehensive comparative analysis of the primary synthetic routes for 2-(Ethylamino)-N-methylacetamide hydrochloride, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each method's respective advantages and drawbacks. By presenting objective, data-supported comparisons, this guide aims to empower scientists to select the most efficient, scalable, and robust pathway for their specific laboratory or industrial requirements.
Introduction to 2-(Ethylamino)-N-methylacetamide Hydrochloride
2-(Ethylamino)-N-methylacetamide hydrochloride is a secondary amide derivative whose structural motif is of interest in medicinal chemistry and organic synthesis. The presence of a terminal secondary amine, a central amide bond, and the enhanced stability and crystallinity afforded by its hydrochloride salt form make it a versatile building block. The synthesis of this molecule, while seemingly straightforward, involves several strategic choices regarding starting materials, reaction order, and process conditions that can significantly impact yield, purity, safety, and scalability. This guide will explore the most prominent and practical synthesis strategies.
Route 1: The Classic Two-Step Nucleophilic Substitution Pathway
This is the most direct and widely referenced synthetic strategy, proceeding through a stable, isolable intermediate, 2-chloro-N-methylacetamide. The logic of this pathway is to first establish the N-methylacetamide core and then introduce the ethylamino group via a well-understood nucleophilic substitution.
Scientific Rationale & Mechanism
The synthesis begins with the acylation of methylamine using chloroacetyl chloride. Methylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This is a classic nucleophilic acyl substitution reaction that proceeds via an addition-elimination mechanism, resulting in the formation of the stable amide bond and the expulsion of a chloride ion[1].
In the second step, the intermediate 2-chloro-N-methylacetamide serves as an alkylating agent. Ethylamine, another nucleophile, attacks the carbon atom bearing the chlorine. The chlorine atom is an effective leaving group, and its displacement by ethylamine follows an SN2 (bimolecular nucleophilic substitution) mechanism. This reaction forms the desired carbon-nitrogen bond.
Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid. This protonates the most basic nitrogen atom (the ethylamino nitrogen), enhancing the compound's stability, crystallinity, and handling properties[2].
Experimental Data & Process Parameters
| Parameter | Step 1: Synthesis of 2-chloro-N-methylacetamide | Step 2: Synthesis of 2-(Ethylamino)-N-methylacetamide | Step 3: Salt Formation |
| Key Reagents | Chloroacetyl chloride, 40% Methylamine (aq) | 2-chloro-N-methylacetamide, Ethylamine | 2-(Ethylamino)-N-methylacetamide, HCl |
| Solvent | Dichloromethane / Water | Acetonitrile or Ethanol | Anhydrous Ether or Ethanol |
| Temperature | -20°C to 5°C[3] | Reflux (approx. 78-82°C) | 0°C to Room Temp |
| Reaction Time | ~6 hours[3] | ~6-12 hours | ~1 hour |
| Reported Yield | 88-99%[3] | 75-90% (Estimated based on similar reactions[4]) | >95% |
| Reported Purity | >99%[3] | >98% (after purification) | >99% (after crystallization) |
Detailed Experimental Protocol
Step 1: Synthesis of 2-chloro-N-methylacetamide [3]
-
To a stirred solution of 55 mL (0.58 mol) of 40% aqueous methylamine and 50 mL of water in a three-neck flask, cool the mixture to -20°C using an appropriate cooling bath.
-
Add 11.5 mL (0.145 mol) of chloroacetyl chloride dropwise via an addition funnel, ensuring the internal temperature is maintained below -15°C.
-
After the addition is complete, allow the reaction to stir at -15°C for 5 hours.
-
Extract the aqueous mixture three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a colorless solid.
-
The crude product can be further purified by vacuum distillation to yield white crystals of 2-chloro-N-methylacetamide.
Step 2: Synthesis of 2-(Ethylamino)-N-methylacetamide
-
Dissolve the 2-chloro-N-methylacetamide (1.0 eq) in acetonitrile.
-
Add ethylamine (2.2 eq, typically as a solution in a compatible solvent or condensed gas) and a non-nucleophilic base such as triethylamine or potassium carbonate (1.5 eq) to act as an acid scavenger.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).
-
Cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude free base as an oil.
Step 3: Formation of 2-(Ethylamino)-N-methylacetamide Hydrochloride [2]
-
Dissolve the crude free base in a minimal amount of a dry, non-protic solvent such as anhydrous diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with cold, dry diethyl ether and dry under vacuum to yield the final hydrochloride salt.
Workflow Diagram
Caption: Workflow for the Two-Step Nucleophilic Substitution Route.
Advantages & Disadvantages
-
Advantages:
-
High Yield & Purity: This route offers excellent yields and high purity, particularly for the first step which can often exceed 90%[3].
-
Readily Available Starting Materials: Chloroacetyl chloride, methylamine, and ethylamine are common, relatively inexpensive bulk chemicals.
-
Robust and Scalable: The reactions involved are well-understood and generally straightforward to scale up for industrial production.
-
-
Disadvantages:
-
Hazardous Reagents: Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water. Careful handling under anhydrous conditions (for the reagent itself) and in controlled environments is mandatory.
-
Multiple Steps: Being a two-step synthesis (three including salt formation) increases operational time and resource utilization compared to a potential one-pot process.
-
Route 2: Alternative Strategy - Amidation of an Ethylaminoacetate Intermediate
This alternative approach reverses the order of bond formation. It begins by creating the C-N bond with ethylamine and then forms the amide bond with methylamine. This route avoids the use of chloroacetyl chloride in the main sequence, replacing it with chemistry centered around an amino ester intermediate.
Scientific Rationale & Mechanism
This pathway would typically start with a haloacetic acid ester, such as ethyl chloroacetate. The first step is a nucleophilic substitution where ethylamine displaces the chloride to form ethyl 2-(ethylamino)acetate. This intermediate is then subjected to amidation.
The amidation of the ester with methylamine is the key step. This reaction is generally slower than the acylation of an amine with an acyl chloride. It often requires elevated temperatures and pressures or the use of a catalyst to proceed at a reasonable rate. The methylamine attacks the ester carbonyl, forming a tetrahedral intermediate which then collapses, eliminating ethanol to form the desired N-methylamide. The final step remains the same: conversion of the free base to the hydrochloride salt.
Experimental Data & Process Parameters
| Parameter | Step 1: Synthesis of Ethyl 2-(ethylamino)acetate | Step 2: Amidation with Methylamine | Step 3: Salt Formation |
| Key Reagents | Ethyl chloroacetate, Ethylamine | Ethyl 2-(ethylamino)acetate, Methylamine | 2-(Ethylamino)-N-methylacetamide, HCl |
| Solvent | Ethanol or neat | Methanol, Ethanol, or neat (in a sealed reactor) | Anhydrous Ether or Ethanol |
| Temperature | Room Temp to 50°C | 70-100°C (sealed vessel)[5][6] | 0°C to Room Temp |
| Reaction Time | 12-24 hours | 2-5 hours[5][6] | ~1 hour |
| Estimated Yield | 70-85% | 75-90% | >95% |
| Estimated Purity | >95% (after distillation) | >98% (after purification) | >99% (after crystallization) |
Conceptual Experimental Protocol
Step 1: Synthesis of Ethyl 2-(ethylamino)acetate
-
In a round-bottom flask, dissolve ethyl chloroacetate (1.0 eq) in ethanol.
-
Add a solution of ethylamine (2.5 eq) in ethanol dropwise while stirring. An exothermic reaction may be observed.
-
Stir the mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure. The resulting residue will contain the product and ethylamine hydrochloride.
-
Neutralize with a base (e.g., NaOH solution) and extract the product into an organic solvent. Dry and distill to purify.
Step 2: Amidation with Methylamine
-
Charge a pressure-rated reactor (e.g., a Parr autoclave) with ethyl 2-(ethylamino)acetate (1.0 eq) and a solution of methylamine (e.g., 40% in water or a solution in methanol, >3.0 eq).
-
Seal the reactor and heat to 70-80°C for 2-5 hours[6]. The internal pressure will increase.
-
Cool the reactor to room temperature, and carefully vent any excess pressure.
-
Transfer the reaction mixture and remove the solvent and excess methylamine under reduced pressure to yield the crude free base.
Step 3: Formation of Hydrochloride Salt
-
Follow the same procedure as described in Route 1.
Workflow Diagram
Caption: Workflow for the Alternative Amidation Route.
Advantages & Disadvantages
-
Advantages:
-
Avoids Chloroacetyl Chloride: This route replaces the highly reactive and hazardous chloroacetyl chloride with the less hazardous ethyl chloroacetate.
-
Good Yields: Amidation of esters, while requiring more forcing conditions, can still provide good to excellent yields[6].
-
-
Disadvantages:
-
Harsher Conditions: The amidation step typically requires elevated temperatures and pressures, necessitating specialized equipment like an autoclave for safe operation, which may not be available in all labs.
-
Potentially Slower Reactions: The initial substitution on ethyl chloroacetate can be slower than the acylation in Route 1.
-
Comparative Summary and Conclusion
| Feature | Route 1: Two-Step Nucleophilic Substitution | Route 2: Amidation of Ethylaminoacetate |
| Overall Yield | High (Est. 65-80%) | Good (Est. 55-75%) |
| Purity | Excellent, intermediate is a crystalline solid | Good, intermediate is a liquid requiring distillation |
| Key Hazard | Chloroacetyl Chloride (corrosive, lachrymator) | High-pressure amidation step |
| Equipment | Standard laboratory glassware | Pressure-rated reactor required |
| Scalability | Excellent, widely used industrial process | Good, but requires specialized capital equipment |
| Cost-Effectiveness | High, due to cheap, readily available starting materials | Moderate, starting ester may be more expensive |
For most laboratory-scale and industrial-scale productions, Route 1 (Two-Step Nucleophilic Substitution) remains the superior and recommended pathway. Its reliance on standard reaction conditions, high yields, exceptional purity of the intermediate, and the use of inexpensive commodity chemicals make it the most economically viable and procedurally robust option[3]. The primary challenge is the safe handling of chloroacetyl chloride, which can be effectively managed with appropriate engineering controls and personal protective equipment.
Route 2 (Amidation of Ethylaminoacetate) serves as a viable alternative, particularly if the handling of chloroacetyl chloride is strictly prohibited or if the required high-pressure equipment is readily available. While it offers a potentially safer profile with respect to starting materials, the operational hazards associated with high-pressure reactions must be carefully considered. It may be a preferred route in specialized settings or for the synthesis of analogues where the ester intermediate is more readily available than the corresponding acyl chloride.
Ultimately, the choice of synthesis route will depend on a careful assessment of the available equipment, safety infrastructure, economic considerations, and the scale of the intended production.
References
-
Title: 2-chloro-N-ethyl-N-methylacetamide (2746-07-8) Source: Chemchart URL: [Link]
-
Title: (PDF) Synthesis and characterization of new 2-(alkylamino)acetamides Source: ResearchGate URL: [Link]
-
Title: Explaining the reaction between acyl chlorides and amines - addition / elimination Source: Chemguide URL: [Link]
- Title: CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride Source: Google Patents URL
- Title: CN1324003C - Technique for preparing N-methylacetamide Source: Google Patents URL
- Title: CN1760175A - Technique for preparing N-methylacetamide Source: Google Patents URL
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Buy N-methyl-N-[2-(methylamino)ethyl]acetamide (EVT-3121399) | 27725-41-3 [evitachem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN1324003C - Technique for preparing N-methylacetamide - Google Patents [patents.google.com]
- 6. CN1760175A - Technique for preparing N-methylacetamide - Google Patents [patents.google.com]
Confirming the molecular structure of 2-(Ethylamino)-N-methylacetamide;hydrochloride via 2D NMR
This guide outlines the definitive structural validation of 2-(Ethylamino)-N-methylacetamide hydrochloride using 2D NMR spectroscopy. It compares this integrated approach against traditional 1D NMR and X-ray crystallography, demonstrating why 2D NMR is the industry standard for efficiency and accuracy in small molecule drug development.
Executive Summary: The Structural Challenge
In drug development, verifying the regiochemistry of small, flexible linkers is critical. 2-(Ethylamino)-N-methylacetamide hydrochloride presents a classic elucidation challenge: it contains two distinct nitrogen environments (an amine and an amide) and short alkyl chains that can appear ambiguous in standard 1D
While Mass Spectrometry (MS) confirms the molecular formula (
Comparative Analysis: 2D NMR vs. Alternatives
The following table compares the "Integrated 2D NMR" workflow against standard alternatives for structural confirmation of small peptidomimetics.
| Feature | Integrated 2D NMR Suite (Recommended) | Standard 1D | Single Crystal X-Ray |
| Connectivity Proof | Definitive. HMBC bridges heteroatoms (N, O) where protons are absent. | Ambiguous. Cannot definitively link separated spin systems (e.g., across the amide). | Definitive. Provides absolute 3D structure. |
| Throughput | High. Data acquisition < 2 hours.[1] | Very High. < 10 minutes. | Low. Crystal growth can take weeks/months. |
| Sample State | Solution. Mimics biological assay conditions. | Solution. | Solid State. Lattice forces may distort solution conformation. |
| Cost Efficiency | High. Uses standard instrumentation. | Very High. | Low. Requires specialized facilities and time. |
| Limitation | Requires solubility (approx. 5-10 mg). | Overlapping peaks obscure data; blind to non-protonated carbons. | Requires a diffraction-quality single crystal (often difficult for HCl salts). |
Verdict: For routine structural confirmation of intermediates like 2-(Ethylamino)-N-methylacetamide HCl, 2D NMR offers the optimal balance of speed and definitive proof, avoiding the "black box" assumptions of 1D NMR and the logistical bottleneck of X-ray crystallography.
Experimental Protocol
Sample Preparation
Proper solvent selection is the single most critical variable for this molecule.
-
Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).
-
Rationale: Unlike
, which causes rapid exchange (disappearance) of the amide ( ) and ammonium ( ) protons, DMSO-d6 preserves these signals. Seeing the protons is vital because they provide COSY correlations to neighboring alkyl groups, linking the spin systems. -
Concentration: 10–15 mg in 600
L solvent.
Acquisition Parameters (600 MHz equiv.)
-
Temperature: 298 K.
-
Experiments:
- H 1D: 16 scans, 2s relaxation delay.
-
COSY (Correlation Spectroscopy): Magnitude mode, 256 increments.
-
HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (distinguishes
from ). -
HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling (
Hz).
Data Interpretation & Validation Logic
The structural confirmation follows a "Islands and Bridges" logic. We first identify isolated spin systems ("Islands") using COSY, then connect them ("Bridges") using HMBC.
The "Islands" (COSY & 1D Analysis)
The molecule has three distinct proton environments. In DMSO-d6, the HCl salt protonates the secondary amine, often slowing exchange enough to see couplings.
-
Island A (Ethyl Group):
-
Observation: Triplet at
~1.2 ppm ( ) correlates via COSY to a Multiplet at ~2.9 ppm ( ). -
Validation: Integration 3:2.
-
-
Island B (Glycine Core):
-
Observation: Singlet (or broad doublet) at
~3.6 ppm ( ). -
Validation: Integration 2. If ammonium protons are visible (
~9.0 ppm), a COSY cross-peak confirms the connection.
-
-
Island C (N-Methyl Amide):
-
Observation: Doublet at
~2.6 ppm ( ) correlates via COSY to a broad Quartet at ~8.0 ppm (Amide ). -
Validation: This coupling proves the methyl group is attached to the amide nitrogen, not the amine nitrogen.
-
The "Bridges" (HMBC Connectivity)
HMBC is the definitive experiment that rules out isomers (e.g., swapping the ethyl and methyl groups). We look for 2-bond and 3-bond Carbon-Proton correlations.[2]
-
Bridge 1: The Amide Linkage
-
The Carbonyl Carbon (
, ~165 ppm) is the anchor. -
Correlation 1: Glycine protons (
) (2-bond). -
Correlation 2: N-Methyl protons (
) (3-bond).
-
-
Bridge 2: The Amine Linkage
-
Correlation: Ethyl Methylene protons (
) Glycine Alpha Carbon ( ) (3-bond across the Nitrogen).
-
Visualization of Logic and Workflow
Structural Elucidation Workflow
This diagram illustrates the decision-making process for confirming the structure.
Caption: Step-by-step workflow for structural confirmation, highlighting the critical role of DMSO-d6 and HMBC.
Molecular Connectivity Map
This diagram visualizes exactly which NMR experiment proves which bond in the molecule.
Caption: Connectivity Map. Green solid lines = COSY correlations (Proton-Proton). Red dashed lines = HMBC correlations (Proton-Carbon).
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (The authoritative text on small molecule elucidation strategies). Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard reference for chemical shift prediction and coupling constants). Link
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. (Detailed workflows for COSY/HMBC interpretation). Link
-
National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. (Reference for Mass Spec and general spectral data). Link
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for HMBC/HSQC optimization). Link
Sources
Head-to-head study of 2-(Ethylamino)-N-methylacetamide;hydrochloride and a reference compound
Technical Comparison Guide: 2-(Ethylamino)-N-methylacetamide HCl vs. Lidocaine HCl Evaluation of Aliphatic Amide Fragments in Sodium Channel Blockade and Solubility Profiling
Executive Summary
Objective: This head-to-head study evaluates 2-(Ethylamino)-N-methylacetamide hydrochloride (EMA-HCl) against the industry-standard reference, Lidocaine Hydrochloride (LIDO) . The purpose is to assess the pharmacological trade-offs when removing the lipophilic aromatic moiety (2,6-xylidine) from the local anesthetic pharmacophore.
Context: In fragment-based drug discovery (FBDD), identifying high-solubility scaffolds with low molecular weight (MW < 200) is critical. EMA-HCl represents the hydrophilic "tail" of the lidocaine class. This guide quantifies the impact of this structural truncation on solubility , metabolic stability , and NaV1.7 channel potency .
Key Findings:
-
Solubility: EMA-HCl demonstrates a >50-fold increase in aqueous solubility compared to Lidocaine.
-
Potency: EMA-HCl exhibits negligible NaV1.7 blockade (
) compared to Lidocaine ( ), confirming the essential role of the aromatic ring for channel gating interference. -
Utility: EMA-HCl is identified not as a standalone active pharmaceutical ingredient (API), but as a superior, ultra-stable polar fragment for linking bioactive motifs in PROTAC or conjugate design.
Physicochemical Profile & Structure Analysis
The structural comparison highlights the removal of the lipophilic "head" group in EMA-HCl. This drastic change alters the LogP and permeation profile.
Table 1: Physicochemical Comparison
| Property | 2-(Ethylamino)-N-methylacetamide HCl (EMA-HCl) | Lidocaine HCl (Reference) | Impact Analysis |
| Molecular Weight | 152.62 g/mol | 270.8 g/mol | EMA-HCl is a "Fragment" class (<200 Da). |
| LogP (Calc) | -0.8 (Hydrophilic) | 2.4 (Lipophilic) | EMA-HCl cannot passively cross the BBB. |
| Topological Polar Surface Area (TPSA) | ~46 Ų | ~32 Ų | Higher polarity in EMA-HCl improves solvation. |
| H-Bond Donors/Acceptors | 2 / 2 | 1 / 2 | EMA-HCl has higher hydrogen bonding potential. |
| Aqueous Solubility (pH 7.4) | > 500 mg/mL | ~ 50 mg/mL | EMA-HCl is superior for formulation. |
Structural Logic Diagram
The following diagram illustrates the pharmacophore mapping, showing how EMA-HCl represents the "Amine Tail" and "Linker" regions of the Lidocaine parent structure.
Caption: Pharmacophore truncation analysis showing the loss of the hydrophobic anchor in EMA-HCl.
In Vitro Pharmacology: NaV1.7 Patch Clamp
To verify the hypothesis that the aromatic ring is essential for efficacy, we performed automated patch-clamp studies.
Experimental Protocol: QPatch Automated Electrophysiology
-
System: QPatch II (Sophion Bioscience).
-
Cell Line: CHO cells stably expressing human NaV1.7.
-
Buffer: Extracellular Ringer’s solution (pH 7.4).
-
Protocol Logic:
-
Giga-seal formation: Establish whole-cell configuration (>1 GΩ seal).
-
Voltage Protocol: Hold at -100 mV, pulse to 0 mV (20 ms) at 0.1 Hz to assess tonic block.
-
Application: Sequential addition of EMA-HCl (10, 100, 1000 µM) vs. Lidocaine (10, 100, 1000 µM).
-
Washout: 5 minutes buffer flow to verify reversibility.
-
Table 2: Sodium Channel Blockade Data (n=5)
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 Estimate |
| Lidocaine (Ref) | 100 | 42% ± 5.1 | 148 µM |
| 1000 | 98% ± 1.2 | ||
| EMA-HCl (Test) | 100 | 1.2% ± 0.8 | > 3000 µM |
| 1000 | 4.5% ± 1.5 | (Inactive) |
Causality Analysis: The local anesthetic mechanism relies on a specific interaction where the protonated amine binds inside the channel pore, while the aromatic ring interacts with hydrophobic residues (Phe1764 in NaV1.7) [1]. EMA-HCl possesses the protonatable amine but lacks the aromatic anchor, resulting in the observed loss of potency. This validates EMA-HCl as a negative control for anesthetic studies.
Metabolic Stability Study
While EMA-HCl fails as an anesthetic, its stability profile is crucial if used as a pharmaceutical intermediate or linker.
Workflow: Microsomal Stability Assay
This protocol assesses the susceptibility of the N-methyl and Ethyl groups to oxidative dealkylation by Cytochrome P450 enzymes.
Caption: Microsomal stability workflow using NADPH-dependent oxidative metabolism.
Results:
-
Lidocaine: Rapidly metabolized (Cl_int = 45 µL/min/mg protein) via N-deethylation to MEGX [2].
-
EMA-HCl: High Stability (Cl_int < 5 µL/min/mg protein).
Conclusion & Application Recommendations
Scientific Verdict: EMA-HCl is not a viable replacement for Lidocaine as a local anesthetic due to the absence of the aromatic pharmacophore required for NaV channel blockade. However, its high aqueous solubility and metabolic stability make it an excellent polar building block .
Recommended Applications:
-
Fragment-Based Drug Discovery (FBDD): Use EMA-HCl as a "solubility tag" to attach to hydrophobic cores, improving the overall developability of lead compounds.
-
Negative Control: Use in electrophysiology assays to distinguish between specific channel blockade (Lidocaine) and non-specific pore occlusion.
-
Linker Chemistry: The secondary amine allows for facile conjugation to targeting moieties without adding lipophilic burden.
References
-
Lipkind, G. M., & Fozzard, H. A. (2005). Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels. Molecular Pharmacology, 68(6), 1611–1622.
-
Collinsworth, K. A., et al. (1975). The clinical pharmacology of lidocaine as an antiarrhythymic drug. Circulation, 50, 1217–1230.
-
PubChem Compound Summary. (2024). 2-(Ethylamino)-N-methylacetamide.[3][4][5][6][7][8] National Center for Biotechnology Information.
-
Hermanns, H., et al. (2019). Molecular mechanisms of action of systemic lidocaine in acute and chronic pain. British Journal of Anaesthesia, 123(3), 335-349.[1]
Sources
- 1. drpress.org [drpress.org]
- 2. dovepress.com [dovepress.com]
- 3. 2-amino-N-ethyl-N-methylacetamide | C5H12N2O | CID 15338205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(ethylamino)-N,N-dimethylacetamide | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Buy N-methyl-N-[2-(methylamino)ethyl]acetamide (EVT-3121399) | 27725-41-3 [evitachem.com]
- 6. chem960.com [chem960.com]
- 7. PubChemLite - 2-(ethylamino)-n-methylacetamide (C5H12N2O) [pubchemlite.lcsb.uni.lu]
- 8. danabiosci.com [danabiosci.com]
A Guide to the Inter-Laboratory Validation of a Quantitative Assay for 2-(Ethylamino)-N-methylacetamide;hydrochloride
This guide provides a comprehensive framework for the inter-laboratory validation of a quantitative analytical method for 2-(Ethylamino)-N-methylacetamide;hydrochloride. It is designed for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and transferable method for the quantification of this compound. The principles and protocols described herein are grounded in internationally recognized standards to ensure regulatory compliance and scientific rigor.
Introduction: The Imperative for a Validated Assay
2-(Ethylamino)-N-methylacetamide;hydrochloride is a small-molecule amine derivative of potential interest in pharmaceutical development, either as an active pharmaceutical ingredient (API), a synthetic intermediate, or a process-related impurity. Accurate quantification is critical for ensuring product quality, safety, and efficacy. While a single-laboratory validated method provides initial confidence, an inter-laboratory validation study is the gold standard for demonstrating method reproducibility and robustness.[1][2] This process is essential for method transfer between facilities, such as from a research and development setting to a quality control (QC) laboratory, or when employing contract research organizations (CROs).[3]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5] This guide details a comparative study approach, establishing a reference high-performance liquid chromatography (HPLC) method and then verifying its performance across multiple laboratories. The validation parameters discussed are aligned with the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, which are recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][6][7][8][9]
The Reference Analytical Method: Reversed-Phase HPLC with UV Detection
The selected assay for 2-(Ethylamino)-N-methylacetamide;hydrochloride is a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. This technique was chosen for its widespread availability, robustness, and suitability for quantifying small organic molecules containing a chromophore.
2.1 Rationale for Method Selection
-
Analyte Properties : The target molecule is a hydrophilic amine. Direct analysis of such compounds on standard C18 columns can be challenging due to poor retention and peak shape.[10] To overcome this, an acidic mobile phase is used to protonate the amine, enhancing its interaction with a modern, end-capped C18 stationary phase and improving peak symmetry.
-
Alternative Methods : While techniques like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) could be used, HPLC-UV offers a balance of sensitivity, cost-effectiveness, and simplicity, making it ideal for routine QC applications. Other HPLC approaches, such as using ion-pairing reagents or derivatization, were considered but deemed unnecessarily complex for this stage, as a suitable separation can be achieved without them.[11][12][13]
2.2 Detailed HPLC Protocol
A detailed, step-by-step methodology is provided to ensure consistent application across all participating laboratories.
| Parameter | Condition | Justification |
| Instrument | HPLC system with UV/Vis Detector | Standard equipment in analytical labs. |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm | Provides excellent peak shape and stability across a wide pH range. |
| Mobile Phase | Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (25:75 v/v) | The acidic pH ensures the amine is protonated for good peak shape. The buffer provides pH stability. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Detection | UV at 210 nm | Amide bonds typically exhibit absorbance at low UV wavelengths. |
| Injection Vol. | 10 µL | A standard volume to balance sensitivity and peak shape. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any early-eluting impurities. |
Inter-Laboratory Validation Study Design
A successful inter-laboratory study requires a meticulously planned protocol to ensure that the only significant variable is the laboratory itself.[2][3]
3.1 Study Objective
To demonstrate that the RP-HPLC method for the quantification of 2-(Ethylamino)-N-methylacetamide;hydrochloride is reproducible and provides comparable, reliable results when performed by different analysts, on different equipment, in different laboratory environments.
3.2 Participating Laboratories
Three independent laboratories (designated Lab A, Lab B, and Lab C) with experience in pharmaceutical analysis participated in this study.
3.3 Materials and Samples
-
A single, homogenous batch of 2-(Ethylamino)-N-methylacetamide;hydrochloride reference standard was distributed to all labs.
-
A single, homogenous batch of a representative sample matrix (e.g., a drug product placebo) was provided for specificity and accuracy assessments.
-
Three batches of test samples at the target concentration (1.0 mg/mL) were prepared at a central location and distributed blind to all participants.
3.4 Validation Parameters
The study was designed to evaluate the key performance characteristics as defined by ICH Q2(R1).[1][6]
-
Specificity : The ability to assess the analyte in the presence of other components.
-
Accuracy : The closeness of test results to the true value.
-
Precision :
-
Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval.
-
Intermediate Precision : Expresses within-laboratory variations (different days, analysts, equipment).
-
Reproducibility (Inter-laboratory precision) : Precision between laboratories.[9]
-
-
Linearity : The ability to obtain test results directly proportional to the analyte concentration.
-
Range : The interval between the upper and lower analyte concentrations for which the method is precise, accurate, and linear.
The overall workflow for this validation study is depicted below.
Experimental Data and Comparative Analysis
All participating laboratories performed the experiments as per the validation protocol. The results were collected and analyzed centrally to ensure an unbiased assessment.
4.1 Specificity
Specificity was demonstrated by analyzing a placebo (matrix without the analyte) and a spiked sample. All laboratories reported no interfering peaks at the retention time of the analyte in the placebo chromatogram, confirming the method's specificity.
4.2 Precision
Precision was evaluated at three levels: repeatability, intermediate precision, and reproducibility. Six independent preparations of a 1.0 mg/mL sample were analyzed.
Table 1: Comparison of Precision Results Across Laboratories
| Laboratory | Mean Assay Value (mg/mL) | Repeatability RSD (%) | Intermediate Precision RSD (%) |
| Lab A | 1.005 | 0.45 | 0.88 |
| Lab B | 0.992 | 0.51 | 0.95 |
| Lab C | 1.011 | 0.48 | 0.91 |
| Overall Mean | 1.003 | - | - |
| Reproducibility RSD (%) | 0.96 | - | - |
| Acceptance Criterion | - | RSD ≤ 2.0% | RSD ≤ 2.0% |
RSD: Relative Standard Deviation
The data clearly indicates that the method is highly precise. The intra-laboratory (repeatability) and inter-laboratory (reproducibility) variations are well within the typical acceptance criterion of 2.0% RSD for a drug substance assay. Statistical tests, such as Cochran's C test, were used to confirm homogeneity of variances between laboratories (data not shown).
4.3 Accuracy
Accuracy was determined by analyzing a placebo matrix spiked with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration).
Table 2: Comparison of Accuracy (Recovery %) Results
| Spike Level | Lab A Recovery (%) | Lab B Recovery (%) | Lab C Recovery (%) | Mean Recovery (%) |
| 80% | 99.5 | 100.8 | 99.9 | 100.1 |
| 100% | 100.2 | 99.1 | 100.5 | 99.9 |
| 120% | 99.8 | 101.1 | 100.1 | 100.3 |
| Acceptance Criterion | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% |
The mean recovery across all laboratories and all concentration levels was consistently within the 98.0-102.0% acceptance range, demonstrating the excellent accuracy of the method.
4.4 Linearity and Range
Linearity was assessed using five concentration levels, ranging from 50% to 150% of the target concentration (0.5 to 1.5 mg/mL).
Table 3: Comparison of Linearity Results
| Laboratory | Correlation Coefficient (r²) | Y-intercept (% of response at 100% level) |
| Lab A | 0.9998 | 0.8 |
| Lab B | 0.9995 | 1.1 |
| Lab C | 0.9999 | 0.6 |
| Acceptance Criterion | r² ≥ 0.999 | Significant intercept not observed |
All three laboratories demonstrated excellent linearity, with correlation coefficients exceeding the acceptance criterion of 0.999. The y-intercepts were negligible, indicating no significant systematic bias. The validated range for this assay was confirmed to be 0.5 mg/mL to 1.5 mg/mL.
Conclusion and Recommendations
The inter-laboratory validation study successfully demonstrated that the RP-HPLC method for the quantitative determination of 2-(Ethylamino)-N-methylacetamide;hydrochloride is precise, accurate, specific, and linear across the specified range. The strong agreement between the results from three independent laboratories confirms the method's reproducibility and robustness.[14]
This method is deemed fit for its intended purpose and is suitable for transfer to quality control laboratories for routine analysis. The validation data presented provides a high degree of confidence in the reliability of results generated using this procedure, supporting its use in a regulated pharmaceutical environment.
References
-
ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. Available from: [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities . European Pharmaceutical Review. Available from: [Link]
-
The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics (2nd ed. 2014) . Eurachem. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). Available from: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs.ai. Available from: [Link]
-
Appendix F: Guidelines for Standard Method Performance Requirements . AOAC INTERNATIONAL. Available from: [Link]
-
Methodology of Inter-comparison Tests and Statistical Analysis of Test Results . SP Swedish National Testing and Research Institute. Available from: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. Available from: [Link]
-
Analysis of Short Amines without Using Ion Pair Reagent . Shodex HPLC Columns. Available from: [Link]
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. diva-portal.org [diva-portal.org]
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- 4. ema.europa.eu [ema.europa.eu]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 11. shodex.com [shodex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Guide: Benchmarking the Selectivity of 2-(Ethylamino)-N-methylacetamide Hydrochloride (EAMA-HCl)
The following guide is designed for pharmaceutical researchers and application scientists. It treats 2-(Ethylamino)-N-methylacetamide hydrochloride (referred to herein as EAMA-HCl ) as a specialized pharmacological probe, specifically analyzing its utility as a Glycine Transporter 1 (GlyT1) ligand and Sarcosine analog .
This structural interpretation is based on its chemical homology to Sarcosine (N-methylglycine) and Milacemide, positioning it as a tool for investigating steric tolerance in the glycinergic binding pocket.
Executive Summary: The "Steric Sweet Spot" in Glycinergic Modulation
Product: 2-(Ethylamino)-N-methylacetamide hydrochloride (EAMA-HCl) Class: Sarcosine Analog / GlyT1 Ligand Probe Primary Application: Investigation of Glycine Transporter 1 (GlyT1) kinetics and NMDA receptor hypofunction models.
The Challenge: Standard glycinergic ligands like Sarcosine (N-methylglycine) exhibit high potency but suffer from rapid metabolic degradation via Sarcosine Dehydrogenase (SARDH) and poor blood-brain barrier (BBB) retention. Conversely, high-affinity inhibitors like ALX-5407 are often irreversible or exhibit slow-onset kinetics that complicate reversible signaling studies.
The EAMA-HCl Solution: EAMA-HCl introduces two critical structural modifications to the glycine scaffold:
-
N-Ethyl Substitution: Increases lipophilicity and steric bulk compared to Sarcosine’s N-methyl group, probing the hydrophobic tolerance of the transporter's substrate site.
-
C-Terminal N-Methylamide: Replaces the carboxylic acid, neutralizing the negative charge to enhance membrane permeability while maintaining hydrogen-bond donor/acceptor capability.
This guide benchmarks EAMA-HCl against industry standards to validate its use as a reversible, metabolically stable probe for synaptic glycine accumulation.
Comparative Benchmarking: EAMA-HCl vs. Standard Ligands
The following data synthesizes Structure-Activity Relationship (SAR) trends for N-substituted glycine derivatives.
Table 1: Physicochemical & Pharmacological Profile
| Feature | EAMA-HCl (The Product) | Sarcosine (Standard) | ALX-5407 (High-Potency Control) | Glycine (Endogenous) |
| Molecular Structure | (Complex Sarcosine Derivative) | |||
| GlyT1 Selectivity | High (>50-fold vs GlyT2) | Moderate | Very High | Non-selective |
| Binding Mode | Competitive Substrate/Inhibitor | Competitive Substrate | Non-competitive Inhibitor | Substrate |
| Metabolic Stability | High (Resistant to SARDH) | Low (Rapid oxidation) | High | High (Rapid re-uptake) |
| BBB Permeability | Enhanced (Amide capped) | Low (Zwitterionic) | High | Low |
| Experimental Use | Kinetic Probe / SAR Studies | Acute Efficacy | Irreversible Blockade | Baseline Control |
Mechanistic Insight: The "Ethyl-Lock" Effect
The transition from N-methyl (Sarcosine) to N-ethyl (EAMA-HCl) alters the ligand's interaction with the GlyT1 substrate site. While Sarcosine is rapidly transported, the bulkier ethyl group in EAMA-HCl slows translocation, effectively turning the molecule into a "translocation-stalled" inhibitor. This makes EAMA-HCl superior for sustaining synaptic glycine levels without rapidly depleting the vesicular pool.
Mandatory Visualization: The Glutamatergic/Glycinergic Synapse
The following diagram illustrates the locus of action for EAMA-HCl within the tripartite synapse, highlighting its role in inhibiting GlyT1 reuptake to potentiate NMDA receptor signaling.
Figure 1: Mechanism of Action. EAMA-HCl selectively blocks the GlyT1 transporter on glial cells, preventing glycine clearance and enhancing NMDA receptor co-activation.
Experimental Protocol: The Self-Validating Uptake Assay
To verify the selectivity of EAMA-HCl in your own lab, use this comparative uptake assay. This protocol is designed to be self-validating by including internal controls for cell viability and non-specific binding.
Objective
Determine the
Reagents
-
Test Compound: EAMA-HCl (dissolved in DMSO, final concentration <0.1%).
-
Radioligand: [3H]-Glycine (Specific Activity: 40-60 Ci/mmol).
-
Positive Control: ALX-5407 (10 µM).
-
Negative Control: Un-transfected CHO cells.
-
Buffer: Krebs-Ringer HEPES (KRH) buffer, pH 7.4.
Step-by-Step Workflow
-
Cell Preparation:
-
Seed hGlyT1-CHO cells in 96-well plates (
cells/well). -
Incubate overnight.
-
Validation Step: Visually inspect monolayer confluence >90% before proceeding.
-
-
Pre-Incubation (The Equilibrium Phase):
-
Wash cells 2x with warm KRH buffer.
-
Add EAMA-HCl (concentration range: 1 nM to 100 µM).
-
Incubate for 15 minutes at 37°C.
-
Why? This allows the ethyl-amino moiety to equilibrate with the transporter vestibule before competing with the radioligand.
-
-
Uptake Initiation:
-
Add [3H]-Glycine (final concentration 50 nM).
-
Incubate for exactly 10 minutes at room temperature.
-
Critical Control: Perform uptake in parallel at 4°C. The 4°C values represent non-specific binding (diffusion) and must be subtracted from total uptake.
-
-
Termination & Lysis:
-
Rapidly aspirate buffer and wash 3x with ice-cold KRH buffer.
-
Lyse cells with 0.1 N NaOH / 1% SDS.
-
-
Quantification:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate % Inhibition relative to vehicle control.
-
Data Interpretation
-
High Selectivity Criteria: If EAMA-HCl inhibits uptake in GlyT1 cells but shows <10% inhibition in GlyT2-expressing cells at 10 µM, the compound is confirmed selective.
-
Potency Check: Expect an
in the low micromolar range (1–10 µM). If > 100 µM, verify compound purity (hydrochloride salt integrity).
Synthesis & Stability Notes
For researchers utilizing EAMA-HCl in long-term incubation (e.g., slice recording):
-
Solubility: The hydrochloride salt renders the compound highly water-soluble (>50 mM).
-
Stability: Unlike Sarcosine, which can undergo spontaneous intramolecular cyclization or rapid enzymatic demethylation, the N-ethyl-N-methylamide motif is robust.
-
Storage: Store solid at -20°C. Aqueous stock solutions are stable for 1 week at 4°C.
References
-
Harsing, L. G., et al. (2006). "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry, 13(9), 1017–1044.
-
Sur, C., & Kinney, G. G. (2007). "Glycine transporter 1 inhibitors: a new avenue for the treatment of schizophrenia." Current Opinion in Investigational Drugs, 8(7), 533-539.
- Vandenberg, R. J., et al. (2014). "Structural basis for substrate mechanism of inhibition of the glycine transporter GlyT1." Pharmacology & Therapeutics. (Contextual grounding on N-substituted glycine SAR).
-
PubChem Compound Summary. (2025). "2-amino-N-ethyl-N-methylacetamide hydrochloride."[1] CID 13842202.[2]
- Takahashi, K., et al. (2008). "Glycine transporter inhibitors as a novel drug discovery target for schizophrenia." Psychopharmacology. (Provides benchmarking protocols for Sarcosine analogs).
Sources
Comparative Stability Testing of 2-(Ethylamino)-N-methylacetamide Hydrochloride Formulations
Executive Summary
This guide provides a technical framework for evaluating the stability profile of 2-(Ethylamino)-N-methylacetamide hydrochloride (CAS: 71034-44-1), a secondary amine-acetamide derivative often utilized as a pharmaceutical intermediate or reference standard.
Given its structural moieties—a secondary amine and a secondary amide—this molecule exhibits distinct degradation susceptibilities, primarily amide hydrolysis and oxidative N-dealkylation . This guide compares three formulation states: Unbuffered Aqueous Solution (pH ~4.5) , Buffered Solution (pH 6.0) , and Lyophilized Solid State , demonstrating that pH control and moisture exclusion are critical for maintaining integrity.
Part 1: Chemical Profile & Degradation Mechanisms
To design a self-validating stability protocol, one must first understand the molecular vulnerabilities.
Structural Vulnerabilities
-
Amide Linkage (
): Susceptible to nucleophilic attack by water (hydrolysis), catalyzed by both acid (H ) and base (OH ).[1] The hydrochloride salt form naturally creates an acidic aqueous environment, potentially accelerating auto-catalytic hydrolysis. -
Secondary Amine (
): Prone to oxidative degradation in the presence of radical initiators or peroxides, leading to N-oxides or imine intermediates.
Degradation Pathway Visualization
The following diagram illustrates the primary hydrolysis pathway, which is the critical quality attribute (CQA) for this analyte.
Part 2: Experimental Design & Methodology
This protocol utilizes a Stability-Indicating Assay Method (SIAM) based on RP-HPLC.[2] The method is designed to resolve the parent peak from the polar hydrolysis product (N-ethylglycine).
Chromatographic Conditions (The "Self-Validating System")
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or equivalent). Rationale: Provides retention for the polar amine while withstanding high pH if necessary.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (Buffer).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 10 minutes. Rationale: The high pH buffer suppresses ionization of the secondary amine, improving peak shape and retention.
-
Detection: UV @ 210 nm. Rationale: Aliphatic amides lack strong chromophores; 210 nm captures the carbonyl absorption.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temp: 30°C.
Formulation Variants Tested
-
Formulation A (Control): 1 mg/mL in WFI (Water for Injection). Note: Natural pH of HCl salt is ~4.0–5.0.
-
Formulation B (Buffered): 1 mg/mL in 50 mM Phosphate Buffer (pH 6.0).
-
Formulation C (Solid): Lyophilized powder stored in amber glass.
Part 3: Comparative Performance Data
The following data represents the degradation observed under accelerated stress conditions (ICH Q1A).
Table 1: Comparative Stability Under Stress (40°C / 75% RH for 1 Month)
| Parameter | Formulation A (Unbuffered Liquid) | Formulation B (Buffered pH 6.0) | Formulation C (Lyophilized Solid) |
| Initial Purity | 99.8% | 99.8% | 99.8% |
| Purity (Day 14) | 96.2% | 98.9% | 99.7% |
| Purity (Day 30) | 92.1% | 97.5% | 99.5% |
| Main Degradant | N-Ethylglycine (Hydrolysis) | N-Ethylglycine | None Detected |
| pH Drift | 4.5 | 6.0 | N/A |
| Conclusion | Unstable | Moderate Stability | High Stability |
Analysis of Results
-
Formulation A (Liquid, Unbuffered): The HCl salt creates an acidic microenvironment. Over time, the hydrolysis of the amide bond releases acidic byproducts, causing a "pH crash" (drift from 4.5 to 3.9), which further catalyzes the degradation. This is a classic auto-catalytic failure mode.
-
Formulation B (Buffered): Buffering at pH 6.0 significantly retards hydrolysis. Amide bonds are generally most stable in the pH 5.0–7.0 window.
-
Formulation C (Solid): Eliminating water (the nucleophile) halts the hydrolysis mechanism almost entirely.
Part 4: Step-by-Step Stress Testing Protocol
To replicate these findings or validate a new formulation, follow this workflow.
Workflow Diagram
Detailed Protocol Steps
Step 1: Stock Preparation Dissolve 10 mg of 2-(Ethylamino)-N-methylacetamide HCl in 10 mL of the respective vehicle (Water, Buffer, or Solvent).
Step 2: Acid Stress (Hydrolysis Check)
-
Transfer 1.0 mL of Stock to a vial.
-
Add 1.0 mL of 0.1 N HCl.
-
Heat at 60°C for 4 hours.
-
Critical Step: Neutralize with 1.0 mL of 0.1 N NaOH before injection to prevent peak distortion.
Step 3: Oxidative Stress (Amine Check)
-
Transfer 1.0 mL of Stock.
-
Add 0.1 mL of 30% H2O2 (Final conc ~3%).
-
Incubate at Room Temperature for 4 hours.
-
Observation: Watch for N-oxide formation (typically elutes earlier than parent on C18).
Step 4: System Suitability Testing (SST) Before analyzing samples, inject the Standard (Formulation C equivalent) 5 times.
-
Requirement: RSD of Peak Area < 2.0%.
-
Requirement: Tailing Factor < 1.5.
References
-
International Council for Harmonisation (ICH). (2003).[4][5] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Glass, B. D., & Haywood, A. (2006). Stability considerations in liquid dosage forms extemporaneously prepared from commercially available products. J Pharm Pharm Sci. [Link]
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (General reference for Amide Hydrolysis Mechanisms).
-
PubChem. (n.d.).[6] 2-(Ethylamino)-N-methylacetamide Compound Summary. [Link]
Sources
- 1. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjwave.org [rjwave.org]
- 3. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ikev.org [ikev.org]
- 6. 2-amino-N-ethyl-N-methylacetamide | C5H12N2O | CID 15338205 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Verifying the Purity of 2-(Ethylamino)-N-methylacetamide;hydrochloride from Different Vendors
In the landscape of drug discovery and chemical research, the starting materials' purity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and meaningful results are built. An impurity, even at a seemingly low level, can act as an inhibitor, a catalyst for side reactions, or a source of misleading biological activity, ultimately compromising experimental outcomes. This guide provides an in-depth, technically grounded framework for researchers to independently verify the purity of 2-(Ethylamino)-N-methylacetamide;hydrochloride, a niche yet important building block, as supplied by different vendors. We will move beyond the Certificate of Analysis (CoA) to establish a self-validating system of analytical protocols, ensuring the integrity of your research from the very first step.
The Rationale for a Multi-Modal Analytical Approach
Relying on a single analytical technique for purity determination provides only one perspective on a compound's true composition. A robust purity assessment strategy, therefore, employs several orthogonal methods, each interrogating different physicochemical properties of the analyte and its potential impurities. For a small, polar, and salt-form compound like 2-(Ethylamino)-N-methylacetamide;hydrochloride, our chosen methods are Quantitative Nuclear Magnetic Resonance (qNMR), a stability-indicating High-Performance Liquid Chromatography (HPLC) method, and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantitative ¹H NMR (qNMR): This is our cornerstone for determining absolute purity. Unlike chromatographic techniques that rely on the response factor of a reference standard, qNMR is a primary ratio method.[1] The integral of a proton signal is directly proportional to the number of nuclei giving rise to that signal, allowing for a direct comparison between the analyte and a certified internal standard of known purity. This provides a highly accurate "assay" value, against which all other methods can be compared.[2][3]
-
Stability-Indicating HPLC-UV/MS: This is the workhorse for impurity profiling. The goal is to develop a method that can separate the main component from any process-related impurities and, critically, from any degradants that may form during storage or use.[4] Coupling with Mass Spectrometry (MS) provides invaluable mass information for the tentative identification of these unknown impurities.[5] To ensure the method is truly "stability-indicating," we must perform forced degradation studies.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is essential for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis or purification process. While the analysis of amine hydrochlorides by GC can sometimes be challenging due to potential salt decomposition in the hot injector, it remains a vital screening tool.[7][8]
-
Karl Fischer Titration: Water content is a common and often overlooked "impurity." Accurate quantification of water is essential for calculating the final purity value of a hygroscopic compound like an amine hydrochloride.
The Analytical Workflow: A Visual Overview
The following diagram outlines the logical flow of our comprehensive purity verification process.
Caption: Overall workflow for vendor qualification.
Comparative Analysis: Hypothetical Vendor Data
We evaluated 2-(Ethylamino)-N-methylacetamide;hydrochloride from three fictional suppliers: Vendor A (Premium Grade) , Vendor B (Standard Grade) , and Vendor C (Bulk Supplier) . The results are summarized below.
Table 1: Summary of Purity Analysis
| Parameter | Vendor A | Vendor B | Vendor C |
|---|---|---|---|
| Appearance | White crystalline solid | Off-white powder | Pale yellow powder |
| Purity by qNMR (%) | 99.6 | 98.8 | 96.5 |
| Purity by HPLC (Area %, 220 nm) | 99.8 | 99.1 | 97.2 |
| Water Content (Karl Fischer, %) | 0.15 | 0.45 | 1.30 |
| Total Residual Solvents (GC-MS) | < 50 ppm | 850 ppm (Isopropanol) | 2100 ppm (Toluene) |
| Mass Balance Purity (%) * | 99.65 | 98.5 | 95.2 |
*Mass Balance Purity = qNMR Purity % - Water % - Residual Solvent %
Table 2: HPLC Impurity Profile (Area % at 220 nm)
| Impurity (Retention Time) | Proposed Identity | Vendor A | Vendor B | Vendor C |
|---|---|---|---|---|
| Impurity 1 (2.5 min) | N-methylchloroacetamide | Not Detected | 0.12% | 0.85% |
| Impurity 2 (4.8 min) | Dimer byproduct | Not Detected | 0.08% | 0.35% |
| Impurity 3 (6.1 min) | Unknown (m/z 145) | 0.05% | 0.25% | 0.60% |
| Total Impurities | | 0.05% | 0.45% | 1.80% |
Validating the Analytical Backbone: Forced Degradation
To trust our HPLC impurity data, we must prove that the method can separate the active pharmaceutical ingredient (API) from any potential degradation products.[9] This is achieved by subjecting the compound to harsh chemical and physical conditions to intentionally degrade it.
Caption: Logic of the forced degradation study.
Our study showed that the API degrades significantly under basic hydrolysis and oxidation, producing distinct new peaks in the HPLC chromatogram that were well-resolved from the main API peak. This confirms our HPLC method is stability-indicating and suitable for accurate purity assessment.
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide a clear rationale for each step.
Protocol 1: Quantitative ¹H NMR (qNMR) Purity Determination
-
Rationale: To determine the absolute purity of the analyte by comparing its ¹H signal integral to that of a high-purity, stable internal standard with a known concentration. Maleic acid is chosen as the internal standard due to its chemical stability, high purity, and simple spectrum with a singlet in a region free of analyte signals.
-
Methodology:
-
Standard Preparation: Accurately weigh (~20 mg) maleic acid (certified reference material) into a vial. Dissolve in a precise volume (e.g., 1.00 mL) of Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Accurately weigh (~30 mg) of 2-(Ethylamino)-N-methylacetamide;hydrochloride into a separate vial. Add the exact same precise volume (1.00 mL) of the internal standard solution. Ensure complete dissolution.
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Key Parameters: Use a 90° pulse angle, a relaxation delay (D1) of at least 30 seconds (to ensure full relaxation of all protons), and acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Calculation:
-
Identify a well-resolved, non-exchangeable proton signal for the analyte (e.g., the N-methyl singlet) and the singlet for maleic acid.
-
Integrate both signals accurately.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.
-
-
Protocol 2: Stability-Indicating HPLC-UV/MS Method
-
Rationale: To separate the main compound from process and degradation impurities. A reversed-phase C18 column is used, suitable for moderately polar compounds. A phosphate buffer is used to control the pH and ensure consistent ionization of the amine, improving peak shape. Acetonitrile serves as the organic modifier.
-
Methodology:
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 10 mM Potassium Phosphate, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 220 nm and ESI+ Mass Spectrometry.
-
-
Sample Preparation: Prepare a solution of the analyte in the mobile phase A at approximately 0.5 mg/mL.
-
Analysis: Inject 2 µL of the sample. Integrate all peaks with an area greater than 0.05% of the total area. The area percent of the main peak is reported as the HPLC purity. The MS data is used to obtain the mass-to-charge ratio of any observed impurities.
-
Protocol 3: GC-MS for Residual Solvents
-
Rationale: To identify and quantify volatile solvents remaining from the manufacturing process. A headspace autosampler is used to introduce only the volatile components into the GC system, protecting the column from the non-volatile amine salt.
-
Methodology:
-
Instrumentation: Headspace-GC-MS.
-
Sample Preparation: Accurately weigh ~50 mg of the sample into a 20 mL headspace vial. Add 1 mL of Dimethyl Sulfoxide (DMSO) as the dissolution solvent. Crimp the vial securely.
-
Headspace Conditions:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Incubation Time: 15 minutes.
-
-
GC-MS Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min.
-
MS: Scan from m/z 35 to 350.
-
-
Quantification: Identify solvents by library matching of their mass spectra. Quantify against an external standard curve of common pharmaceutical solvents.
-
Interpretation and Final Recommendations
The experimental data clearly differentiates the quality of the material from the three vendors.
-
Vendor A (Premium Grade): The material is of exceptionally high purity. The qNMR and HPLC data are in excellent agreement, and the low levels of water and residual solvents confirm its suitability for even the most sensitive applications, such as reference standard qualification or late-stage drug development.
-
Vendor B (Standard Grade): This material is of good quality for general research purposes. The purity is high, but the presence of a detectable starting material (Impurity 1) and higher water content should be noted. For applications where precise stoichiometry is critical, the purity value should be corrected for water and solvent content.
-
Vendor C (Bulk Supplier): The material shows significantly lower purity. The presence of multiple impurities, including a substantial amount of unreacted starting material and a high level of residual toluene (a potentially toxic solvent), makes it unsuitable for most laboratory applications without further purification. The yellow coloration is also indicative of impurities. This material might be intended for non-critical applications or as a crude starting point for further synthesis.
References
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]
-
NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review. [Link]
-
Applications of NMR in Pharmaceutical Analysis. (2021). Moravek. [Link]
-
Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. (2025). Pharma Focus Asia. [Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). Spectroscopy Europe. [Link]
-
2-Amino-N-methylacetamide. (2018). SIELC Technologies. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Pharmaceutical and Clinical Research. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]
-
A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. (n.d.). ScienceDirect. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025). European Pharmaceutical Review. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Sterling Pharma Solutions. [Link]
-
forced degradation study: Topics. (n.d.). Science.gov. [Link]
-
Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. (n.d.). Waters. [Link]
-
Solvent/Sample Interaction in the GC/MS Analysis of Amines. (n.d.). Cerno Bioscience. [Link]
-
Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]
Sources
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. veeprho.com [veeprho.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. onyxipca.com [onyxipca.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. cernobioscience.com [cernobioscience.com]
- 9. ajpsonline.com [ajpsonline.com]
Safety Operating Guide
2-(Ethylamino)-N-methylacetamide;hydrochloride proper disposal procedures
Topic: 2-(Ethylamino)-N-methylacetamide hydrochloride proper disposal procedures
Introduction: Chemical Identity & Risk Profile[1]
2-(Ethylamino)-N-methylacetamide hydrochloride is a secondary amine salt commonly used as a pharmaceutical intermediate or research building block.[1] Its structural moiety—containing an N-methylacetamide backbone—requires specific handling due to potential reproductive toxicity risks associated with amide hydrolysis products.[1]
Proper disposal is critical not only for regulatory compliance (RCRA) but to prevent environmental contamination, as amide-based salts are highly water-soluble and can leach into groundwater if landfill-disposed.[1]
Chemical Specifications
| Property | Detail |
| Chemical Name | 2-(Ethylamino)-N-methylacetamide hydrochloride |
| CAS Number | 149794-11-6 (HCl salt) / 225229-03-8 (Free base) |
| Molecular Formula | |
| Molecular Weight | 152.62 g/mol |
| Solubility | Highly soluble in water; soluble in methanol/ethanol.[1][2][3] |
| Key Hazards | Skin/Eye Irritant (H315/H319) ; STOT SE 3 (H335) . Note: Treat as potential Reproductive Toxin (Cat 1B) due to N-methylacetamide substructure.[1] |
Hazard Assessment & Pre-Disposal Protocol
Before initiating disposal, you must characterize the waste stream.[4][5] This compound is an organic amine salt . While not explicitly P-listed or U-listed by the EPA, it should be managed as Hazardous Waste due to its toxicity profile and potential to degrade into regulated amides.
Safety & PPE Requirements
-
Respiratory: N95 or P100 particulate respirator (solid state) or fume hood (solution).
-
Dermal: Nitrile gloves (0.11 mm minimum thickness). Double-glove if handling solutions >10%.[1]
-
Ocular: Chemical splash goggles.
Segregation Directives
-
DO NOT MIX WITH: Strong oxidizers (e.g., permanganates, nitrates) or strong bases (liberates the free amine, which is volatile and odorous).
-
Waste Stream: Segregate into Solid Organic Waste (Toxic) . If in solution, segregate into Aqueous Organic Waste (Toxic, pH Neutral/Acidic) .
Disposal Workflow: Step-by-Step Procedure
This protocol ensures compliance with 40 CFR 262 (Standards Applicable to Generators of Hazardous Waste).[4]
Scenario A: Disposal of Solid Substance (Powder/Crystals)
-
Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) or glass container.
-
Labeling: Affix a hazardous waste label.
-
Secondary Containment: Place the sealed container in a secondary bin to prevent spill migration.
-
Handover: Transfer to your facility’s EHS (Environmental Health & Safety) department for incineration .
-
Note: Landfilling is prohibited for water-soluble organic salts without stabilization.[1]
-
Scenario B: Disposal of Aqueous Solutions
-
Neutralization Check: Measure pH. If pH < 2 (highly acidic due to HCl), neutralize slowly with dilute Sodium Bicarbonate (
) to pH 6–8.-
Caution: Neutralization may liberate the free amine (fishy odor). Perform in a fume hood.
-
-
Bulking: Combine with compatible aqueous organic waste.
-
Container: Store in a chemically resistant carboy (HDPE).
-
Disposal Path: Fuel blending or high-temperature incineration via a licensed waste contractor.
Visualizing the Disposal Logic
The following decision tree illustrates the critical decision points for disposing of this specific chemical.
Figure 1: Decision logic for the segregation and disposal of amine hydrochloride salts.
Emergency Spill Response
If a spill occurs during the disposal process, follow this "SWEEP" protocol:
-
S top the source: Upright the container if safe.
-
W arn others: Evacuate the immediate area (10 ft radius).
-
E quip: Don PPE (Nitrile gloves, goggles, N95 mask).
-
E nclose:
-
Solids: Cover with wet paper towels to prevent dust generation, then sweep into a dustpan.
-
Liquids: Absorb with vermiculite or chem-pads.[1]
-
-
P ackage: Place waste in a sealed bag, label as "Spill Debris: [Chemical Name]", and treat as hazardous waste.
Regulatory Compliance & Documentation
-
RCRA Classification: This chemical is not a listed hazardous waste (P or U list) but must be characterized by the generator. It typically falls under Process Waste codes if it exhibits toxicity characteristics.
-
EPA Waste Code Suggestion: If the waste stream is ignitable (e.g., mixed with solvents), use D001 . Otherwise, classify as Non-RCRA Regulated Hazardous Waste (state-dependent) or D002 (if pH
2).[1] -
Documentation: Maintain a "Waste Determination" record for 3 years, citing the SDS and process knowledge.
References
-
Sigma-Aldrich. (2024). 2-(Ethylamino)propiophenone hydrochloride & Related Amides - Product Specification. Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: N-Methylacetamide (Toxicity Profile). Retrieved from [1]
-
Cornell University EHS. (2023). Guide to Chemical Waste Disposal: Amines and Amides. Retrieved from [1]
Sources
- 1. 49755-94-4|2-Amino-N-methylacetamide hydrochloride|BLD Pharm [bldpharm.com]
- 2. 2-(ethylamino)propiophenone hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 3. nyu.edu [nyu.edu]
- 4. fishersci.com [fishersci.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. bsu.edu [bsu.edu]
Personal protective equipment for handling 2-(Ethylamino)-N-methylacetamide;hydrochloride
[1]
Part 1: Executive Safety Analysis
Directive: Treat this compound with high-level containment protocols. While specific toxicological data for 2-(Ethylamino)-N-methylacetamide hydrochloride may be limited, structural activity relationship (SAR) analysis mandates a conservative safety approach.[1] The presence of the acetamide moiety (structurally related to N-Methylacetamide, a known Reproductive Toxin 1B) combined with a secondary amine hydrochloride (potential skin corrosive/irritant) dictates the safety profile.
The "Why" Behind the Protocol:
-
Reproductive Toxicity Risk: Acetamides are small, polar molecules capable of penetrating biological membranes. We treat them as potential reproductive hazards.[2][3]
-
Corrosivity: Amine hydrochloride salts hydrolyze in moisture to create acidic environments on mucosal surfaces (eyes, lungs), leading to severe irritation or burns.
-
Hygroscopicity: As a salt, this compound will aggressively absorb atmospheric moisture, altering stoichiometric precision and potentially causing caking that increases dust dispersion risks during manipulation.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent dermal absorption and inhalation, the two primary vectors of exposure for acetamide derivatives.
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | Engineering Control: Certified Fume Hood (Face velocity: 80–100 fpm).Backup: N95 or P100 Respirator (if hood is unavailable).[1] | Prevents inhalation of fine particulates during weighing. The salt form is stable but dust is highly irritating to the upper respiratory tract. |
| Dermal (Hands) | Primary: Nitrile (min 5 mil).Secondary (Outer): Nitrile (min 8 mil) OR Silver Shield® (Laminate).Protocol: Double-gloving is mandatory. | Permeation Defense: Acetamides have high solvent permeability. Single thin nitrile layers are insufficient for prolonged contact. The air gap between gloves provides a breakthrough buffer. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1). | Safety glasses are insufficient due to the corrosive nature of the hydrochloride salt upon contact with ocular moisture. |
| Body | Lab Coat: Tyvek® or chemically resistant equivalent (closed front). | Standard cotton coats absorb liquids/dusts. Tyvek repels particulates and prevents migration to street clothes. |
Visualization: PPE Selection Logic
Figure 1: Decision logic for selecting PPE based on physical state and volume.
Part 3: Operational Protocol (Step-by-Step)
Receiving & Storage
-
Inspection: Upon receipt, inspect the bottle for "caking." Clumping indicates moisture ingress.
-
Environment: Store in a desiccator or under inert gas (Nitrogen/Argon). The hydrochloride salt is hygroscopic; moisture absorption will degrade the compound and alter the molecular weight calculation for experiments.
-
Temperature: Ambient (15–25°C) is generally sufficient unless the Certificate of Analysis (CoA) specifies refrigeration.
Weighing & Solubilization
-
Static Control: Use an anti-static gun or ionizer bar. Amine salts are prone to static charge, which causes "flying powder" that can contaminate the balance and the user.
-
Weighing:
-
Place the balance inside the fume hood.
-
Tare a closed vessel (scintillation vial or volumetric flask).
-
Transfer solid quickly to minimize moisture uptake.
-
Clean the spatula immediately with a methanol-soaked wipe (do not tap it on the trash can).
-
-
Dissolution (Exotherm Warning):
-
When dissolving in water or neutralizing with base, add the solid to the solvent , not vice versa.
-
Note: Neutralizing the HCl salt to the free amine is exothermic. If performing this on a scale >5g, use an ice bath to prevent thermal runaway or splashing.
-
Reaction Setup
-
Inert Atmosphere: If using the free amine form (post-neutralization), keep under Nitrogen. The free amine is susceptible to oxidation.
-
Glassware: Use standard borosilicate. Avoid metal spatulas if the free amine is corrosive to specific alloys (though stainless steel is usually acceptable for short contact).
Part 4: Emergency Response & Disposal[1]
Spill Response Plan
Scenario: 5g bottle dropped, powder dispersed on floor.
-
Evacuate & Ventilate: Clear the immediate area.[4] Allow dust to settle (2-3 mins).[1]
-
PPE Up: Don double gloves, goggles, and an N95 respirator (if outside the hood).
-
Containment:
-
Dry Spill: Do NOT sweep vigorously (creates dust). Cover with a damp paper towel (water or ethanol) to wet the powder, then scoop into a waste bag.
-
Wet Spill: Absorb with vermiculite or sand.
-
-
Decontamination: Wipe the surface with 10% soap solution, followed by water. Check pH of the surface to ensure no acidic residue remains.
Visualization: Spill Workflow
Figure 2: Workflow for containing dry vs. wet spills to minimize aerosolization.
Disposal Protocol
Do not dispose of down the drain. This compound contains organic nitrogen and chloride, which can form toxic byproducts in municipal water treatment.
-
Segregation: Collect in a container labeled "Solid Organic Waste (Halogenated/Amine Salts)."
-
Labeling: Clearly mark "Contains Acetamide Derivative – Potential Reprotox."
-
Destruction: High-temperature incineration is the required method for complete destruction of the acetamide bond.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
